taurodeoxycholic acid, sodium salt
説明
特性
IUPAC Name |
sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO6S.Na/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHRQQJFKOHLAP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NNaO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1180-95-6, 207737-97-1 | |
| Record name | Sodium 2-[[(3α,5β,12α)-3,12-dihydroxy-24-oxocholan-24-yl]amino]ethane-1-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Taurodeoxycholic acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Taurodeoxycholic Acid (TDCA) Sodium Salt
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Taurodeoxycholic acid (TDCA) sodium salt is a taurine-conjugated secondary bile acid, formed by the conjugation of deoxycholic acid with the amino acid taurine. As a key component of the bile acid pool, TDCA plays a significant role in lipid digestion and absorption. Beyond its physiological functions in bile, TDCA has emerged as a crucial signaling molecule with multifaceted therapeutic potential. It exerts cytoprotective, anti-inflammatory, and metabolic regulatory effects, making it a subject of intense research for non-liver diseases, including neurodegenerative disorders, diabetes, and inflammatory conditions.[1][2][3]
This guide provides an in-depth exploration of the molecular mechanisms underpinning the action of TDCA, focusing on its interaction with cellular receptors, its profound influence on apoptosis and inflammation, and its role in modulating key signaling pathways.
Core Mechanisms of Action
The biological activities of TDCA are diverse and complex, stemming from its ability to interact with multiple cellular targets both on the cell surface and within the nucleus. Its mechanisms can be broadly categorized into receptor-mediated signaling, modulation of apoptosis, and anti-inflammatory effects.
Receptor-Mediated Signaling
TDCA acts as a ligand for several receptors, initiating downstream signaling cascades that regulate metabolism, inflammation, and cell survival.
2.1.1 Takeda G-protein Coupled Receptor 5 (TGR5)
TDCA is an agonist for TGR5, a cell surface G-protein coupled receptor expressed in various tissues, including the intestine, liver, and immune cells.[3][4][5][6] Upon binding, TDCA activates TGR5, which couples to the Gαs subunit, leading to the stimulation of adenylyl cyclase.[5] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates two primary downstream effectors: Protein Kinase A (PKA) and Exchange protein activated by cAMP (EPAC).[5]
This signaling cascade has several important physiological consequences:
-
Metabolic Regulation: In enteroendocrine cells, TGR5 activation triggers the release of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that improves glucose tolerance by enhancing insulin (B600854) secretion.[7]
-
Anti-inflammatory Effects: TGR5 signaling can suppress inflammatory responses in macrophages.
-
Intestinal Barrier Function: The TGR5-mediated pathway has been shown to improve intestinal barrier function.[8]
2.1.2 Farnesoid X Receptor (FXR)
FXR is a nuclear receptor that acts as a primary sensor for bile acids, regulating their synthesis and transport.[9][10] The interaction of TDCA with FXR is complex; while some studies suggest it can activate FXR, others indicate it may act as an antagonist or a modulator, depending on the cellular context.[9][10] Through FXR, TDCA contributes to the regulation of bile acid homeostasis by modulating the expression of key target genes[9]:
-
CYP7A1: Downregulation of this enzyme, which is the rate-limiting step in bile acid synthesis.[9]
-
BSEP (Bile Salt Export Pump): Upregulation to increase bile acid efflux from hepatocytes.[9]
-
NTCP (Na+/taurocholate cotransporting polypeptide): Downregulation to reduce bile acid uptake into hepatocytes.[9]
Studies have shown that TDCA can activate hepatic FXR and Nrf2 to restore bile acid homeostasis in models of cholestasis.[9] It may also act via a SIRT1-FXR signaling pathway to attenuate liver injury.[11]
Potent Modulation of Apoptosis
A primary mechanism through which TDCA exerts its cytoprotective effects is by potently inhibiting apoptosis, or programmed cell death. It interferes with multiple apoptotic pathways.[1]
2.2.1 Mitochondrial (Intrinsic) Pathway
TDCA is a strong inhibitor of the mitochondrial pathway of apoptosis.[1][12][13] It acts by preserving mitochondrial integrity and function.[14][15] Key actions include:
-
Inhibition of Bax Translocation: TDCA prevents the pro-apoptotic protein Bax from moving from the cytosol to the mitochondria, a critical step for initiating mitochondrial-mediated cell death.[1][12][16]
-
Stabilization of Mitochondrial Membrane: It protects the mitochondrial membrane from depolarization and the formation of permeability transition pores.[12][14]
-
Prevention of Cytochrome c Release: By stabilizing the membrane, TDCA inhibits the release of cytochrome c from the mitochondria into the cytoplasm.[1][12]
-
Inhibition of Caspase Activation: The prevention of cytochrome c release blocks the formation of the apoptosome and the subsequent activation of initiator caspase-9 and effector caspase-3, which are responsible for executing the apoptotic program.[1][14]
2.2.2 Endoplasmic Reticulum (ER) Stress Pathway
TDCA is recognized as a chemical chaperone that alleviates ER stress, a condition caused by the accumulation of unfolded or misfolded proteins.[2][13] By reducing ER stress, TDCA inhibits apoptosis through several mechanisms[2][17]:
-
Stabilizing the Unfolded Protein Response (UPR): It helps maintain protein folding homeostasis.[1][13]
-
Modulating Calcium Homeostasis: TDCA can reduce the efflux of calcium from the ER, which is a trigger for ER stress-induced apoptosis.[17]
-
Inhibiting Caspase-12 Activation: It blocks the activation of caspase-12, a key mediator of ER stress-specific apoptosis.[17]
Anti-inflammatory Effects
TDCA exhibits significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of inflammatory mediators.[3][18][19]
-
Inhibition of NF-κB Pathway: A central mechanism of TDCA's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[20] Under inflammatory conditions, TDCA prevents the activation and nuclear translocation of NF-κB, which is a master regulator of genes encoding pro-inflammatory cytokines.[11][20]
-
Reduction of Pro-inflammatory Cytokines: By inhibiting NF-κB and other pathways, TDCA suppresses the expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[3][19][21]
-
Suppression of Inflammatory Enzymes: TDCA also reduces the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[19]
-
Modulation of TGF-β Pathway: In addition to suppressing pro-inflammatory signals, TDCA can also promote anti-inflammatory pathways, such as the transforming growth factor β (TGF-β) pathway, which helps in the resolution of inflammation.[20]
Quantitative Data Summary
The precise binding affinities and activation potencies of TDCA for its various molecular targets can be quantified using metrics like the equilibrium dissociation constant (Kd) and the half-maximal effective concentration (EC50).[22][23][24] Kd measures the affinity of a ligand for its receptor, with a lower value indicating a stronger interaction.[24] EC50 represents the concentration of a drug that induces a response halfway between the baseline and the maximum, serving as a common measure of potency.[23] While the provided search results extensively describe the qualitative mechanisms of TDCA, they do not contain specific, reproducible Kd or EC50 values from cited experiments. For a comprehensive analysis, such data would be compiled as follows:
Table 1: Receptor Binding and Activation Potentials of TDCA (Conceptual)
| Target Receptor | Species | Assay Type | Parameter | Value (M) | Reference |
|---|---|---|---|---|---|
| TGR5 | Human | cAMP Reporter Assay | EC50 | Data not available | |
| FXR | Human | Luciferase Reporter Assay | EC50 | Data not available |
| FXR | Human | Competitive Binding | Ki / Kd | Data not available | |
Key Experimental Protocols
Characterizing the mechanism of action of TDCA involves a variety of cell-based assays. Below are detailed methodologies for two fundamental experiments.
Protocol: FXR Activation Luciferase Reporter Assay
This assay quantifies the ability of TDCA to activate the Farnesoid X Receptor (FXR) by measuring the expression of a reporter gene (luciferase) under the control of an FXR-responsive promoter.[25][26][27]
1. Cell Culture and Seeding:
- Culture a suitable mammalian cell line (e.g., HepG2, HEK293T) in the appropriate growth medium.
- Seed the cells into a 96-well, clear-bottom, opaque-walled plate at a density of ~2.5 x 10^4 cells/well.
- Incubate for 20-24 hours at 37°C and 5% CO2 to allow for cell attachment.[28]
2. Transfection:
- Prepare a transfection mixture for each well containing:
- An FXR expression vector (e.g., 50 ng).[25]
- An FXRE-luciferase reporter vector (containing FXR response elements upstream of the luciferase gene, e.g., 100 ng).[25]
- An internal control vector (e.g., pRL-TK encoding Renilla luciferase, 5 ng) to normalize for transfection efficiency.[25][29]
- Use a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol.
- Add the transfection mix to each well and incubate for 4-6 hours at 37°C.[25]
- Replace the transfection medium with fresh culture medium.
3. Compound Treatment:
- Prepare serial dilutions of TDCA sodium salt and a known FXR agonist (e.g., GW4064) as a positive control.[25][29]
- Add the compounds to the transfected cells and incubate for 22-24 hours.[27]
4. Luciferase Activity Measurement (Dual-Luciferase System):
- Remove the culture medium and wash the cells once with phosphate-buffered saline (PBS).[25]
- Lyse the cells by adding 20-50 µL of 1X passive lysis buffer to each well and incubating for 15 minutes at room temperature on an orbital shaker.[25][29]
- Add 50-100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.[25]
- Add 50-100 µL of Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla reaction. Measure the Renilla luciferase activity.[25]
5. Data Analysis:
- Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each well.
- Express the FXR activation as the fold change relative to the vehicle-treated control cells.
- Plot the fold activation against the log concentration of TDCA to generate a dose-response curve and calculate the EC50 value.[26]
Protocol: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells by using Annexin V to detect externalized phosphatidylserine (B164497) (PS) and propidium (B1200493) iodide (PI) to identify cells with compromised membranes.[30][31][32][33]
1. Cell Preparation and Treatment:
- Seed cells (e.g., 1 x 10^6 cells in a T25 flask) and allow them to adhere.[32]
- Induce apoptosis using a suitable method (e.g., treatment with staurosporine). Concurrently, treat a set of cells with the apoptosis inducer plus varying concentrations of TDCA to assess its protective effect. Include untreated cells as a negative control.[30][31]
- Incubate for the desired period.
2. Cell Harvesting:
- Collect floating cells from the supernatant.
- Wash the adherent cells with PBS, then detach them using trypsin.
- Combine the floating and adherent cells for each sample and centrifuge (e.g., 300 x g for 5 minutes).[33]
3. Staining Procedure:
- Wash the cell pellet once with cold 1X PBS.[30]
- Resuspend the cells in 1X Annexin Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of approximately 1 x 10^6 cells/mL.[30][31][33]
- Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[33]
- Add 5 µL of fluorescently-conjugated Annexin V (e.g., Annexin V-FITC) and 1-2 µL of PI working solution (e.g., 50 µg/mL).[30][33]
- Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[30][31]
4. Flow Cytometry Analysis:
- Add 400 µL of 1X Annexin Binding Buffer to each tube.[30][31]
- Analyze the samples on a flow cytometer as soon as possible.
- Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and quadrants correctly.
5. Interpretation of Results:
- Viable cells: Annexin V-negative and PI-negative.
- Early apoptotic cells: Annexin V-positive and PI-negative.[30]
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[30]
Conclusion
The mechanism of action of taurodeoxycholic acid sodium salt is remarkably pleiotropic. It functions as a signaling molecule through cell surface (TGR5) and nuclear (FXR) receptors to regulate metabolism and inflammation. Furthermore, its potent cytoprotective effects are mediated by the robust inhibition of both the mitochondrial and ER stress-induced apoptotic pathways. TDCA also exerts significant anti-inflammatory effects, primarily through the suppression of the NF-κB pathway. This multifaceted profile underscores the therapeutic potential of TDCA for a wide range of diseases associated with apoptosis, inflammation, and metabolic dysregulation. Further research to quantify its receptor interactions and downstream effects will continue to refine its application in drug development.
References
- 1. The Unexpected Uses of Urso- and Tauroursodeoxycholic Acid in the Treatment of Non-liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Tauroursodeoxycholic acid/TGR5 signaling promotes survival and early development of glucose-stressed porcine embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. TGR5-mediated bile acid sensing controls glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.mssm.edu [scholars.mssm.edu]
- 9. portlandpress.com [portlandpress.com]
- 10. Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TUDCA Ameliorates Liver Injury Via Activation of SIRT1-FXR Signaling in a Rat Hemorrhagic Shock Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tauroursodeoxycholic acid partially prevents apoptosis induced by 3-nitropropionic acid: evidence for a mitochondrial pathway independent of the permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tauroursodeoxycholic acid | C26H45NO6S | CID 9848818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Ursodoxicoltaurine - Wikipedia [en.wikipedia.org]
- 17. Effect of tauroursodeoxycholic acid on endoplasmic reticulum stress-induced caspase-12 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Anti-inflammatory effect of Tauroursodeoxycholic acid in RAW 264.7 macrophages, Bone marrow-derived macrophages, BV2 microglial cells, and spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tauroursodeoxycholic acid: more than just a neuroprotective bile conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Quantitative prediction model for affinity of drug–target interactions based on molecular vibrations and overall system of ligand-receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. EC50 - Wikipedia [en.wikipedia.org]
- 24. Pharmacodynamics | Basicmedical Key [basicmedicalkey.com]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. indigobiosciences.com [indigobiosciences.com]
- 28. eubopen.org [eubopen.org]
- 29. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 31. kumc.edu [kumc.edu]
- 32. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 33. bosterbio.com [bosterbio.com]
The Biological Role of Taurodeoxycholic Acid Sodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurodeoxycholic acid (TDCA), a secondary bile acid, and its sodium salt, are increasingly recognized for their diverse and critical roles in cellular physiology and pathophysiology. Beyond its classical function in lipid digestion and absorption, TDCA acts as a potent signaling molecule, modulating a variety of cellular processes including inflammation, apoptosis, metabolic regulation, and neuroprotection. This technical guide provides an in-depth overview of the core biological functions of taurodeoxycholic acid sodium salt, with a focus on its molecular mechanisms, relevant signaling pathways, and the experimental methodologies used to elucidate its effects.
Core Biological Roles and Mechanisms of Action
Taurodeoxycholic acid sodium salt exerts its biological effects through multiple mechanisms, primarily by interacting with cell surface and nuclear receptors.
TGR5 Agonism and Downstream Signaling
A key mechanism of TDCA action is its role as an agonist for the Takeda G protein-coupled receptor 5 (TGR5), a cell surface receptor expressed in various tissues.[1] Upon binding, TDCA activates TGR5, leading to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP).[1] This increase in intracellular cAMP activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC).[1]
The TGR5-cAMP-PKA signaling cascade is central to many of TDCA's effects:
-
Anti-inflammatory Effects: TDCA has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] Activation of the TGR5-cAMP-PKA pathway can interfere with NF-κB activation, a key regulator of pro-inflammatory cytokine production.[4] TDCA has been observed to downregulate the expression of inflammatory mediators such as TNF-α, IL-1β, and IL-6.[4] Furthermore, TDCA can modulate neuroinflammation by inhibiting the STING/NF-κB axis.[5][6]
-
Metabolic Regulation: Through TGR5 activation, TDCA influences glucose homeostasis and energy expenditure.[7]
-
Neuroprotection: In the central nervous system, TGR5 activation by TDCA has been linked to neuroprotective effects.[8][9]
Modulation of Apoptosis
TDCA plays a significant role in the regulation of apoptosis, or programmed cell death. It can protect cells from apoptosis induced by various stressors.[10] One of the key mechanisms is through the activation of the AKT signaling pathway, which is a classic anti-apoptotic pathway.[11][12] TDCA has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax and caspase-3.[11]
Other Signaling Pathways
TDCA has also been implicated in other signaling pathways, including:
-
Ca2+-, PKC-, and MAPK-dependent pathways: In some contexts, TDCA's effects are mediated through the modulation of intracellular calcium levels, activation of Protein Kinase C (PKC), and the Mitogen-Activated Protein Kinase (MAPK) cascade.[13]
Quantitative Data
The following tables summarize key quantitative data related to the bioactivity of taurodeoxycholic acid.
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| TGR5 Activation | ||||
| EC50 | ~10 µM | CHO-K1 cells | cAMP accumulation | [14] |
| Binding Affinity | ||||
| Affinity Energy | -7.7 kcal/mol | In silico docking | Molecular docking | [15] |
Table 1: Receptor Activation and Binding Affinity of Taurodeoxycholic Acid
| Experimental Model | TDCA Concentration/Dose | Observed Effect | Reference |
| Human gastric epithelial MKN-45 cells | Pre-treatment | Downregulated IL-1α mRNA levels and reduced TNF-α-induced NF-κB DNA binding activity | [2][3] |
| Acute spinal cord injury in rats | Treatment | Activation of AKT signaling pathway, leading to neuroprotection | [11][12] |
| Human cholangiocarcinoma cell line Mz-ChA-1 | Treatment | Inhibition of cell growth via Ca2+-, PKC-, and MAPK-dependent pathways | [13] |
| Primary biliary cirrhosis patients | 500, 1000, 1500 mg/day | Dose-dependent decrease in serum liver enzymes and plasma cholesterol | [16] |
| Patients with radiolucent gallstones | 3.5 - 16.6 mg/kg/day | Dose-dependent decrease of cholesterol saturation in bile | [17] |
Table 2: In Vitro and In Vivo Dose-Response Data for Taurodeoxycholic Acid
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: TGR5 Activation Assay (cAMP Measurement)
This protocol describes the measurement of intracellular cAMP levels as an indicator of TGR5 activation in response to taurodeoxycholic acid sodium salt.
Materials:
-
HEK293 cells stably expressing human TGR5 (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) with supplements
-
Taurodeoxycholic acid sodium salt
-
Positive control (e.g., a known TGR5 agonist)
-
Vehicle control (e.g., DMSO)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed the TGR5-expressing cells into a 96-well plate at a suitable density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of taurodeoxycholic acid sodium salt, the positive control, and the vehicle control in serum-free medium.
-
Cell Treatment:
-
Aspirate the culture medium from the wells.
-
Add stimulation buffer containing a phosphodiesterase inhibitor and incubate for 15-30 minutes at 37°C.
-
Add the prepared compound dilutions to the respective wells and incubate for the desired time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis: Remove the treatment medium and add cell lysis buffer to each well. Incubate at room temperature to ensure complete cell lysis.
-
cAMP Measurement: Follow the manufacturer's instructions for the chosen cAMP assay kit to measure the intracellular cAMP concentration in the cell lysates.[18][19][20][21][22]
-
Data Analysis: Plot the measured cAMP levels against the log of the taurodeoxycholic acid concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: Apoptosis Assay (Annexin V Staining)
This protocol details the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis in cells treated with taurodeoxycholic acid sodium salt, analyzed by flow cytometry.
Materials:
-
Target cell line
-
Taurodeoxycholic acid sodium salt
-
Apoptosis-inducing agent (positive control)
-
Vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in culture plates and treat with various concentrations of taurodeoxycholic acid sodium salt, a positive control, and a vehicle control for the desired duration.
-
Cell Harvesting:
-
For suspension cells, centrifuge the cell suspension to collect the cells.
-
For adherent cells, gently trypsinize the cells, collect them, and then centrifuge.
-
-
Cell Washing: Wash the collected cells with cold PBS.
-
Staining:
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each tube.
-
Analyze the stained cells on a flow cytometer.
-
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows described in this guide.
Caption: TGR5 Signaling Pathway Activated by TDCA.
References
- 1. researchgate.net [researchgate.net]
- 2. Tauroursodeoxycholic Acid Inhibits Nuclear Factor Kappa B Signaling in Gastric Epithelial Cells and Ameliorates Gastric Mucosal Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tauroursodeoxycholic Acid Inhibits Nuclear Factor Kappa B Signaling in Gastric Epithelial Cells and Ameliorates Gastric Mucosal Damage in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taurochenodeoxycholic acid mediates cAMP-PKA-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tauroursodeoxycholic acid modulates neuroinflammation via STING/NF-κB inhibition after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effect of Tauroursodeoxycholic Acid (TUDCA) on In Vitro and In Vivo Models of Retinal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging Roles of Bile Acids and TGR5 in the Central Nervous System: Molecular Functions and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tauroursodeoxycholic acid increases neural stem cell pool and neuronal conversion by regulating mitochondria-cell cycle retrograde signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of tauroursodeoxycholic acid-mediated neuronal protection after acute spinal cord injury through AKT signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. e-century.us [e-century.us]
- 13. journals.physiology.org [journals.physiology.org]
- 14. mdpi.com [mdpi.com]
- 15. The Bile Acid Membrane Receptor TGR5 in Cancer: Friend or Foe? | MDPI [mdpi.com]
- 16. Tauroursodeoxycholic acid for treatment of primary biliary cirrhosis. A dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of tauroursodeoxycholic acid on biliary lipid composition. A dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]
- 20. Measurement of intracellular cAMP concentration [bio-protocol.org]
- 21. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.sg]
- 22. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 23. docs.abcam.com [docs.abcam.com]
- 24. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 27. biologi.ub.ac.id [biologi.ub.ac.id]
Taurodeoxycholic Acid Sodium Salt: A Technical Guide to Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taurodeoxycholic acid (TDCA), a conjugated secondary bile acid, has emerged as a significant signaling molecule, extending its physiological relevance far beyond its classical role in lipid digestion. As a ligand for key receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5), TDCA orchestrates a complex network of signaling cascades that regulate metabolic homeostasis, inflammation, and cellular survival. This technical guide provides an in-depth exploration of the core signaling pathways modulated by TDCA, offering a comprehensive resource for researchers in basic science and drug development. The guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways to facilitate a deeper understanding of TDCA's molecular mechanisms of action.
Core Receptors and Primary Signaling Cascades
Taurodeoxycholic acid sodium salt exerts its pleiotropic effects primarily through the activation of two key receptors: the nuclear receptor FXR and the membrane-bound G protein-coupled receptor TGR5.
Farnesoid X Receptor (FXR) Signaling
FXR, a member of the nuclear receptor superfamily, functions as a ligand-activated transcription factor. While chenodeoxycholic acid (CDCA) is its most potent endogenous ligand, TDCA also serves as an FXR agonist, albeit with weaker activity.[1] Upon binding TDCA in the cytoplasm, FXR undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then translocates to the nucleus, where it binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes.[2] This binding modulates the transcription of genes involved in bile acid, lipid, and glucose metabolism.
Key downstream targets of FXR activation by TDCA include:
-
Small Heterodimer Partner (SHP): Upregulation of SHP, another nuclear receptor that lacks a DNA-binding domain, is a hallmark of FXR activation. SHP, in turn, inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, creating a negative feedback loop.[3][4][5]
-
Fibroblast Growth Factor 19 (FGF19): In the intestine, FXR activation potently induces the expression and secretion of FGF19.[6][7] FGF19 travels through the portal circulation to the liver, where it binds to its receptor FGFR4, further suppressing CYP7A1 expression.[6]
-
Bile Salt Export Pump (BSEP): FXR activation enhances the expression of BSEP (ABCB11), a transporter protein in hepatocytes responsible for pumping bile salts into the bile canaliculi, thus promoting bile flow.
Takeda G Protein-Coupled Receptor 5 (TGR5) Signaling
TGR5, also known as GPBAR1, is a cell surface receptor expressed in various tissues, including the intestine, gallbladder, and certain immune cells. TDCA is a potent agonist for TGR5.[8] Ligand binding to TGR5 activates the associated Gαs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[9] This elevation in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the cAMP Response Element-Binding Protein (CREB), leading to changes in gene expression.[10]
Key downstream effects of TGR5 activation by TDCA include:
-
GLP-1 Secretion: In intestinal L-cells, TGR5 activation is a key stimulus for the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis.[9]
-
Anti-inflammatory Effects: TGR5 signaling can inhibit inflammatory pathways, in part through the cAMP-PKA pathway which can interfere with NF-κB signaling.[11]
-
Intracellular Calcium Mobilization: TGR5 activation can also lead to an increase in intracellular calcium concentrations, which can trigger various cellular responses.
Modulation of Other Key Signaling Pathways
Beyond its primary receptors, TDCA influences several other critical intracellular signaling pathways.
Protein Kinase C (PKC) Pathway
TDCA can activate Protein Kinase C (PKC), particularly the α-isoform.[12][13] This activation can occur through an increase in the intracellular second messenger diacylglycerol (DG).[12] Activated PKC can then phosphorylate a wide range of substrate proteins, influencing processes such as cell growth, differentiation, and apoptosis.
Mitogen-Activated Protein Kinase (MAPK) Pathway
TDCA has been shown to modulate the activity of the MAPK signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway. The protective effects of TDCA against apoptosis are, in part, dependent on the activation of the ERK and p38 MAPK pathways.[6] This is often assessed by measuring the phosphorylation status of these kinases.
Nuclear Factor-kappa B (NF-κB) Signaling
TDCA exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway. It has been demonstrated to reduce the DNA binding activity of NF-κB and inhibit the phosphorylation of IκBα, the inhibitory subunit of NF-κB.[14][15] This prevents the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory cytokines.
Apoptosis Regulation
TDCA is well-documented for its anti-apoptotic effects. It can protect cells from apoptosis induced by various stressors, including other more hydrophobic bile acids.[16][17][18] The mechanisms underlying this protection are multifaceted and involve:
-
Inhibition of the mitochondrial pathway of apoptosis.
-
Modulation of the expression and phosphorylation of Bcl-2 family proteins.[16]
-
Reduction of endoplasmic reticulum (ER) stress.
-
Inhibition of caspase activation, a key executioner of apoptosis.
Quantitative Data Summary
The following tables summarize the available quantitative data for the interaction of TDCA and other relevant bile acids with their primary receptors.
Table 1: Agonist Potency (EC50) of Various Bile Acids on TGR5
| Bile Acid | EC50 (µM) | Reference(s) |
| Taurolithocholic acid (TLCA) | 0.33 | [11] |
| Lithocholic acid (LCA) | 0.53 | [11] |
| Deoxycholic acid (DCA) | 1.01 | [11] |
| Chenodeoxycholic acid (CDCA) | 4.43 | [11] |
| Cholic acid (CA) | 7.72 | [11] |
| Taurodeoxycholic acid (TDCA) | Potent Agonist | [8] |
Table 2: Agonist Potency (EC50) of Various Bile Acids on FXR
| Bile Acid | EC50 (µM) | Reference(s) |
| Chenodeoxycholic acid (CDCA) | 17 | [19] |
| Deoxycholic acid (DCA) | >17 | [19] |
| Lithocholic acid (LCA) | >17 | [19] |
| Cholic acid (CA) | ~600 | [19] |
| Taurodeoxycholic acid (TDCA) | Weak Agonist | [20] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the signaling pathways of TDCA.
FXR Reporter Gene Assay
This assay measures the ability of TDCA to activate FXR and induce the expression of a reporter gene.
-
Cell Culture: Maintain HepG2 or HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Co-transfect cells with a mammalian expression vector for human FXR and a reporter plasmid containing multiple copies of an FXRE upstream of a luciferase reporter gene. A constitutively expressed Renilla luciferase vector can be co-transfected for normalization of transfection efficiency.
-
Cell Plating: Seed the transfected cells into 96-well plates.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of TDCA or a known FXR agonist (e.g., CDCA) as a positive control.
-
Incubation: Incubate the cells for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold induction over vehicle control against the log of the TDCA concentration to determine the EC50 value.
TGR5-Mediated cAMP Production Assay
This assay quantifies the ability of TDCA to stimulate cAMP production through TGR5 activation.
-
Cell Culture: Use a cell line stably or transiently expressing human TGR5 (e.g., CHO or HEK293 cells).
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Add various concentrations of TDCA or a known TGR5 agonist.
-
Incubate for 30-60 minutes at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., ELISA or HTRF-based assay).
-
Data Analysis: Generate a standard curve and calculate the cAMP concentration in each sample. Plot the cAMP concentration against the log of the TDCA concentration to determine the EC50.
Western Blot for MAPK Phosphorylation
This method is used to assess the effect of TDCA on the activation of MAPK signaling pathways.
-
Cell Treatment and Lysis: Treat cultured cells with TDCA for the desired time points. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the MAPK of interest (e.g., anti-phospho-p44/42 ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the MAPK. Quantify band intensities using densitometry software.
TUNEL Assay for Apoptosis
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[21][22][23][24]
-
Sample Preparation: Culture cells on coverslips and treat with an apoptotic stimulus in the presence or absence of TDCA.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in phosphate-buffered saline (PBS).
-
TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs. The TdT enzyme incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.
-
Counterstaining and Mounting: Counterstain the cell nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence from the incorporated labeled dUTPs. The percentage of TUNEL-positive cells can be quantified.
Conclusion
Taurodeoxycholic acid sodium salt is a multifaceted signaling molecule that plays a crucial role in regulating a wide array of physiological processes through its interaction with FXR, TGR5, and other signaling pathways. Its ability to modulate gene expression, influence metabolic pathways, and protect against cellular stress underscores its therapeutic potential for a range of diseases, including cholestatic liver diseases, metabolic syndrome, and inflammatory disorders. A thorough understanding of its complex signaling networks, supported by robust quantitative data and standardized experimental protocols, is essential for advancing the development of novel TDCA-based therapeutics. This guide provides a foundational resource for researchers dedicated to unraveling the full therapeutic promise of this important bile acid.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. Role of Nuclear Receptor SHP in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systems-level analysis of gene expression data revealed NR0B2/SHP as potential tumor suppressor in human liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The small heterodimer partner interacts with the liver X receptor alpha and represses its transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent stimulation of fibroblast growth factor 19 expression in the human ileum by bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fibroblast Growth Factor 15/19 Expression, Regulation, and Function: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Taurodeoxycholate Increases the Number of Myeloid-Derived Suppressor Cells That Ameliorate Sepsis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Taurochenodeoxycholic acid mediates cAMP-PKA-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TGR5, Not Only a Metabolic Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of protein kinase C alpha and delta by bile acids: correlation with bile acid structure and diacylglycerol formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tauroursodeoxycholic acid activates protein kinase C in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tauroursodeoxycholic Acid Inhibits Nuclear Factor Kappa B Signaling in Gastric Epithelial Cells and Ameliorates Gastric Mucosal Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tauroursodeoxycholic Acid Inhibits Nuclear Factor Kappa B Signaling in Gastric Epithelial Cells and Ameliorates Gastric Mucosal Damage in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of different bile acids on the intestine through enterohepatic circulation based on FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. clyte.tech [clyte.tech]
- 23. biotna.net [biotna.net]
- 24. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Taurodeoxycholic Acid Sodium Salt and NF-κB Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Taurodeoxycholic acid (TDCA), and its sodium salt, often referred to as Tauroursodeoxycholic acid (TUDCA), is a hydrophilic bile acid demonstrating significant anti-inflammatory properties. A primary mechanism underlying these effects is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In a multitude of inflammatory contexts, TUDCA acts as a potent inhibitor of canonical NF-κB activation. It typically achieves this by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm and preventing its translocation to the nucleus. This action effectively blocks the transcription of a wide array of pro-inflammatory genes. However, research in specific cell types, such as colonic epithelial cells, suggests a more complex interaction where TDCA may induce certain genes like IL-8 through an alternative pathway involving RelA/p65 phosphorylation, independent of IκBα degradation. This guide provides an in-depth review of the molecular mechanisms, quantitative data from key studies, and detailed experimental protocols relevant to the study of TUDCA's interaction with the NF-κB pathway.
Introduction to NF-κB Signaling and TUDCA
The NF-κB family of transcription factors are central regulators of the inflammatory response, immunity, cell proliferation, and survival.[1] In unstimulated cells, NF-κB dimers (most commonly p65/p50) are held inactive in the cytoplasm by a family of inhibitory proteins called IκBs, with IκBα being the most prominent.[2] Upon stimulation by various signals such as pro-inflammatory cytokines (e.g., TNF-α) or pathogen-associated molecular patterns (PAMPs, e.g., LPS), a signaling cascade activates the IκB kinase (IKK) complex.[2] IKK then phosphorylates IκBα, marking it for ubiquitination and proteasomal degradation.[2] This frees the NF-κB dimer to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes, including those for cytokines, chemokines, and adhesion molecules.[3][4]
Taurodeoxycholic acid sodium salt (TUDCA) is a taurine-conjugated bile acid with established cytoprotective and anti-inflammatory effects.[5][6] Its ability to modulate inflammatory pathways, particularly by inhibiting NF-κB activation, has made it a subject of intense research for therapeutic applications in inflammatory conditions, including gastritis, neuroinflammation, and renal injury.[7][8][9]
Mechanisms of TUDCA-Mediated NF-κB Modulation
TUDCA primarily exerts its anti-inflammatory effects by inhibiting the canonical NF-κB pathway. However, evidence also points towards context-dependent alternative mechanisms.
Inhibition of the Canonical NF-κB Pathway
The most frequently reported mechanism of TUDCA action is the suppression of IκBα phosphorylation and degradation. By preventing the release of NF-κB, TUDCA effectively halts the inflammatory cascade before it begins. This has been observed in various cell types, including gastric epithelial cells and glial cells.[7][9] Pre-treatment with TUDCA reduces TNF-α-induced NF-κB DNA binding activity and inhibits IκBα phosphorylation.[7][10] This inhibitory effect extends to upstream signaling, such as the Toll-like receptor 4 (TLR4) pathway, where TUDCA can down-regulate components like TLR4 and MyD88, further preventing NF-κB activation.[11][12]
Caption: TUDCA inhibits the canonical NF-κB pathway.
Alternative RelA/p65 Phosphorylation Pathway
In contrast to its widespread inhibitory role, studies on colonic epithelial cells (HT-29) have shown that TDCA can induce the expression of the pro-inflammatory chemokine IL-8.[13] Interestingly, this induction does not proceed via the canonical pathway. TDCA does not cause IκBα phosphorylation or degradation in these cells.[2][13] Instead, it promotes the phosphorylation of the RelA/p65 subunit at serine 536.[2] This phosphorylation event, which can be blocked by an IKKβ inhibitor, is sufficient to enhance the transcriptional activity of NF-κB for specific genes like IL-8, even without nuclear translocation from a cytoplasmic pool.[2][13] This highlights a cell-type-specific and stimulus-specific complexity in the effects of TDCA.
References
- 1. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Activation of the TLR4/MyD88 signaling pathway contributes to the development of human hepatocellular carcinoma via upregulation of IL-23 and IL-17A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tauroursodeoxycholic Acid Inhibits Nuclear Factor Kappa B Signaling in Gastric Epithelial Cells and Ameliorates Gastric Mucosal Damage in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tauroursodeoxycholic acid (TUDCA) abolishes chronic high salt-induced renal injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tauroursodeoxycholic acid: more than just a neuroprotective bile conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tauroursodeoxycholic Acid Inhibits Nuclear Factor Kappa B Signaling in Gastric Epithelial Cells and Ameliorates Gastric Mucosal Damage in Mice [kjg.or.kr]
- 11. Tauroursodeoxycholic acid inhibits intestinal inflammation and barrier disruption in mice with non‐alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of TLR4/MyD88/NF-κB signaling in heart and liver-related complications in a rat model of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential effects of deoxycholic acid and taurodeoxycholic acid on NF-kappa B signal transduction and IL-8 gene expression in colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanisms of Taurodeoxycholic Acid Sodium Salt in Apoptosis Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurodeoxycholic acid sodium salt (TUDCA) is a hydrophilic bile acid that has garnered significant attention for its potent cytoprotective and anti-apoptotic properties.[1][2] Initially approved for the treatment of certain cholestatic liver diseases, a growing body of evidence has elucidated its therapeutic potential across a spectrum of diseases characterized by excessive apoptosis, including neurodegenerative disorders, stroke, and diabetes.[1][3][4] This technical guide provides an in-depth exploration of the core mechanisms by which TUDCA regulates apoptosis, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the intricate signaling pathways, present quantitative data from key studies, and provide detailed experimental methodologies to facilitate further investigation into this promising therapeutic agent.
Core Mechanisms of Anti-Apoptotic Action
TUDCA exerts its profound anti-apoptotic effects by intervening in the two major pathways of programmed cell death: the intrinsic (mitochondrial) pathway and the endoplasmic reticulum (ER) stress-mediated pathway.
Inhibition of the Mitochondrial Apoptosis Pathway
The mitochondrion plays a central role in the initiation and execution of the intrinsic apoptotic cascade. TUDCA's primary neuroprotective mechanism involves the stabilization of the mitochondrial membrane, thereby preventing the release of pro-apoptotic factors.[1][3][5]
-
Modulation of Bcl-2 Family Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of mitochondrial membrane permeability.[6] TUDCA has been shown to favorably alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members of this family. It upregulates the expression of Bcl-2 and inhibits the translocation of Bax from the cytosol to the mitochondrial outer membrane.[5][7][8] This action prevents the formation of pores in the mitochondrial membrane, a critical step in the apoptotic process.
-
Inhibition of Cytochrome c Release: By stabilizing the mitochondrial membrane, TUDCA effectively blocks the release of cytochrome c from the intermembrane space into the cytosol.[3][5] The release of cytochrome c is a pivotal event that triggers the activation of the caspase cascade.
-
Suppression of Caspase Activation: The release of cytochrome c leads to the formation of the apoptosome and the subsequent activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3.[8][9] TUDCA has been demonstrated to inhibit the activation of these key caspases, thereby halting the progression of apoptosis.[1][8][10]
Attenuation of Endoplasmic Reticulum (ER) Stress-Induced Apoptosis
The ER is a primary site for protein folding and synthesis. The accumulation of unfolded or misfolded proteins in the ER lumen leads to a state of cellular stress known as ER stress, which can trigger apoptosis.[11][12] TUDCA acts as a chemical chaperone, alleviating ER stress and inhibiting the downstream apoptotic signaling.[11][12][13]
-
Reduction of Unfolded Protein Response (UPR) Signaling: TUDCA has been shown to downregulate key signaling molecules involved in the UPR, including Glucose-Regulated Protein 78 (GRP78), Protein Kinase R-like ER Kinase (PERK), and Activating Transcription Factor 6 (ATF6).[7][13]
-
Inhibition of CHOP Expression: A key pro-apoptotic transcription factor induced during prolonged ER stress is C/EBP homologous protein (CHOP). TUDCA effectively suppresses the expression of CHOP, thereby preventing the induction of the apoptotic program.[7][11]
-
Inhibition of Caspase-12 Activation: Caspase-12 is an initiator caspase specifically activated by ER stress.[9][14] TUDCA has been shown to inhibit the cleavage and activation of procaspase-12, a critical step in the ER stress-mediated apoptotic pathway.[11][14]
Quantitative Data on the Anti-Apoptotic Effects of TUDCA
The following tables summarize quantitative data from various studies, illustrating the significant anti-apoptotic effects of TUDCA across different experimental models.
| Experimental Model | Apoptotic Insult | TUDCA Concentration/Dose | Key Quantitative Finding | Reference |
| Rat Neuronal RN33B Cells | 3-Nitropropionic acid (3-NP) | Co-incubation | ~80% reduction in apoptosis | [15] |
| Rat Model of Intracerebral Hemorrhage | Collagenase injection | 10-200 mg/kg | ~50% decrease in apoptosis | [5] |
| Rat Dorsal Root Ganglion Neurons | Tunicamycin | 250 µM | Marked suppression of TUNEL-positive cells | [1] |
| Human Liver-derived Huh7 Cells | Thapsigargin (B1683126) (TG) | Not specified | Abolished TG-induced markers of ER stress and apoptosis | [14] |
| Rat Model of Myocardial Infarction | Left Anterior Descending (LAD) coronary artery ligation | 400 mg/kg | Significant reduction in apoptotic cells (TUNEL) | [2] |
| Protein/Gene | Experimental Model | Effect of TUDCA | Reference |
| Bax | Rat Neuronal RN33B Cells | Inhibited translocation to mitochondria | [15] |
| Bcl-2 | Adrenocortical Carcinoma SW-13 and NCI-H295R cells | Upregulated expression | [7] |
| Cleaved Caspase-3 | Rat Model of Intracerebral Hemorrhage | Inhibition of activity | [5] |
| Cleaved Caspase-12 | Human Liver-derived Huh7 Cells | Reduced activation | [14] |
| CHOP | Diethylnitrosamine-induced mouse HCC model | Reduced expression | [16] |
| GRP78 | Diethylnitrosamine-induced mouse HCC model | Reduced expression | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the anti-apoptotic effects of TUDCA.
Cell Culture and Treatment
-
Cell Lines: A variety of cell lines can be used, including neuronal cell lines (e.g., SH-SY5Y, PC12), hepatocytes (e.g., HepG2, Huh7), and primary cell cultures.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
TUDCA Preparation and Treatment: TUDCA sodium salt is dissolved in sterile water or culture medium to prepare a stock solution. Cells are pre-treated with various concentrations of TUDCA for a specified duration (e.g., 2-24 hours) before the induction of apoptosis.
Induction of Apoptosis
Apoptosis can be induced by a variety of stimuli, depending on the research question and cell type. Common methods include:
-
ER Stress Inducers: Tunicamycin or thapsigargin are frequently used to induce ER stress.[1][14]
-
Mitochondrial Toxins: 3-Nitropropionic acid (3-NP) can be used to induce mitochondrial dysfunction.[15]
-
Oxidative Stress: Hydrogen peroxide (H2O2) is a common agent to induce oxidative stress-mediated apoptosis.
-
Growth Factor Deprivation: Removing serum or specific growth factors from the culture medium can induce apoptosis in many cell types.
Apoptosis Assays
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:
-
Principle: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with labeled dUTPs.[17][18]
-
Protocol Outline:
-
Fix cells or tissue sections with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Incubate with the TdT enzyme and labeled dUTPs.
-
Detect the incorporated label using fluorescence microscopy or flow cytometry.
-
Counterstain nuclei with a DNA dye (e.g., DAPI) for visualization of all cells.
-
-
-
Caspase Activity Assays:
-
Principle: These assays measure the activity of specific caspases, such as caspase-3, -7, -8, or -9, using a substrate that becomes fluorescent or colorimetric upon cleavage by the active enzyme.[19][20]
-
Protocol Outline:
-
Lyse the cells to release intracellular contents.
-
Incubate the cell lysate with a specific caspase substrate conjugated to a reporter molecule (e.g., p-nitroaniline for colorimetric assays or AMC for fluorometric assays).
-
Measure the absorbance or fluorescence of the cleaved reporter molecule using a plate reader.
-
Normalize the activity to the total protein concentration of the lysate.
-
-
Western Blotting for Apoptosis-Related Proteins
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways.
-
Protocol Outline:
-
Prepare total protein lysates from treated and control cells.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, CHOP, GRP78).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control protein (e.g., β-actin or GAPDH).
-
Visualizing the Molecular Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways regulated by TUDCA in the context of apoptosis.
Conclusion
Tauroursodeoxycholic acid sodium salt stands out as a multifaceted inhibitor of apoptosis, targeting both the mitochondrial and endoplasmic reticulum stress pathways. Its ability to modulate key regulatory proteins such as the Bcl-2 family members and caspases, coupled with its function as a chemical chaperone to alleviate ER stress, underscores its therapeutic potential in a wide range of diseases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the cytoprotective properties of TUDCA. Future investigations will likely continue to unravel the full spectrum of its molecular interactions and pave the way for its clinical application in apoptosis-related pathologies.
References
- 1. TUDCA protects against tunicamycin-induced apoptosis of dorsal root ganglion neurons by suppressing activation of ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Administration of tauroursodeoxycholic acid (TUDCA) reduces apoptosis following myocardial infarction in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Unexpected Uses of Urso- and Tauroursodeoxycholic Acid in the Treatment of Non-liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tauroursodeoxycholic acid reduces apoptosis and protects against neurological injury after acute hemorrhagic stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. Preconditioning With Tauroursodeoxycholic Acid Protects Against Contrast-Induced HK-2 Cell Apoptosis by Inhibiting Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Tauroursodeoxycholic acid partially prevents apoptosis induced by 3-nitropropionic acid: evidence for a mitochondrial pathway independent of the permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tauroursodeoxycholic acid dampens oncogenic apoptosis induced by endoplasmic reticulum stress during hepatocarcinogen exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. sileks.com [sileks.com]
- 19. mpbio.com [mpbio.com]
- 20. media.cellsignal.com [media.cellsignal.com]
The Discovery and Enduring Legacy of Taurodeoxycholic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurodeoxycholic acid (TUDCA), a hydrophilic bile acid, has journeyed from the annals of traditional Chinese medicine to the forefront of modern therapeutic research.[1] Historically sourced from bear bile, TUDCA is the taurine (B1682933) conjugate of ursodeoxycholic acid (UDCA).[2] While humans produce only trace amounts, its potent cytoprotective and anti-inflammatory properties have made it a subject of intense scientific investigation.[1] This technical guide delves into the discovery, history, and core scientific principles of TUDCA, providing researchers and drug development professionals with a comprehensive resource on its multifaceted nature.
I. Discovery and History: A Timeline
The story of TUDCA is intrinsically linked to its precursor, UDCA.
-
Ancient Wisdom: For centuries, bear bile was a revered ingredient in traditional Chinese medicine, used to treat a variety of ailments, including liver and gallbladder diseases.[2]
-
1902: The conjugated bile acid, later identified as TUDCA, was first discovered in bear bile.[3]
-
1955: Japanese scientists achieve the first successful chemical synthesis of UDCA, a pivotal moment that paved the way for its therapeutic use and further research into its derivatives like TUDCA.[4]
-
1991: TUDCA is developed and first marketed in Italy, marking its official entry into modern pharmacology.[3]
II. Physicochemical and Biological Data
A thorough understanding of TUDCA's properties is crucial for its application in research and drug development.
Table 1: Physicochemical Properties of Taurodeoxycholic Acid (TUDCA)
| Property | Value | Source(s) |
| Molecular Formula | C26H45NO6S | [5] |
| Molecular Weight | 499.7 g/mol | [5] |
| Melting Point | 173-175 °C | [2] |
| Water Solubility | Soluble | [6] |
| Solubility in other solvents | Soluble in DMSO (up to 30 mg/ml) and Ethanol (up to 20 mg/ml with warming). Insoluble in acetone (B3395972). | [2][7] |
| pKa (Strongest Acidic) | -0.99 | [8] |
| pKa (Strongest Basic) | 0.18 | [8] |
Table 2: Biological Concentrations of Taurodeoxycholic Acid (TUDCA)
| Biological Fluid | Condition | Concentration Range | Source(s) |
| Human Plasma | Normal | 2.0 (0.1-4.0) uM | |
| Human Plasma | Type 2 Diabetes | Significantly higher than normal | [9] |
| Human Bile | After TUDCA administration (9.7 - 12.1 mg/kg) | Fraction of total bile acids: 29.1% +/- 5% to 67.6% +/- 10.5% | [10] |
III. Experimental Protocols
The following sections provide detailed methodologies for the synthesis, quantification, and biological evaluation of TUDCA.
A. Chemical Synthesis of Taurodeoxycholic Acid
This protocol outlines a common method for the chemical synthesis of TUDCA starting from chenodeoxycholic acid (CDCA).[3]
Step 1: Synthesis of Taurochenodeoxycholic Acid (TCDCA)
-
Dissolve Chenodiol (CDCA) in an organic solvent.
-
Cool the reaction mixture to 2-6 °C.
-
Add N-hydroxysuccinimide or N-hydroxyphthalimide and stir.
-
Add a condensing agent (e.g., dicyclohexylcarbodiimide) and a catalyst (4-dimethylaminopyridine) and continue stirring for 0.5-2 hours.
-
To the reaction mixture, add a 3% aqueous solution of sodium taurinate and triethylamine (B128534). Continue stirring for 3-4 hours.
-
Adjust the pH of the reaction solution to 1-2 with HCl and stir for another 1-2 hours.
-
Concentrate the solvent and collect the precipitate by suction filtration.
-
Wash the precipitate to neutrality and dry at 70 °C to obtain crude TCDCA.
-
Recrystallize the crude TCDCA from a mixture of acetone and water by cooling to -3 to 3 °C for 24-48 hours.
-
Filter, wash the filter cake with ice-cold water, and dry at 70 °C to obtain pure TCDCA.
Step 2: Oxidation of TCDCA
-
React the synthesized TCDCA with an oxidant to produce 3α-hydroxy-7-keto-cholane acyl-N-taurine.
Step 3: Reduction to Taurodeoxycholic Acid (TUDCA)
-
Reduce the 3α-hydroxy-7-keto-cholane acyl-N-taurine using potassium borohydride, potassium tert-butoxide, and Raney's nickel to yield TUDCA.[3]
Another method involves the synthesis from UDCA:
-
Prepare a sodium taurinate solution by dissolving taurine in demineralized water with sodium hydroxide.
-
In a separate reactor, suspend ursodeoxycholic acid in acetone at a temperature below 10 °C.
-
Add triethylamine to the suspension and reduce the temperature to <0 °C.
-
Introduce ethyl chloroformate to form the mixed anhydride (B1165640) of ursodeoxycholic acid.
-
React the mixed anhydride with the sodium taurinate solution to obtain an aqueous suspension of the sodium salt of TUDCA.
-
Add an acid (0.8-1.4 equivalents) to the suspension and let it stand for 10-180 minutes.
-
Filter the suspension.
B. Quantification of Taurodeoxycholic Acid by HPLC-MS/MS
This protocol provides a method for the rapid and sensitive quantification of TUDCA in biological samples like bear bile powder.[13][14]
1. Sample Preparation:
-
Accurately weigh the sample (e.g., bear bile powder).
-
Dissolve the sample in a suitable solvent (e.g., methanol).
-
Dilute the solution to an appropriate concentration.
-
Filter the solution through a 0.22 µm nylon filter into a sample vial.
2. HPLC-MS/MS Conditions:
-
Chromatographic Column: Hypersil GOLD C18 column (100 mm × 2.1 mm).
-
Mobile Phase: Methanol:water (containing 0.1 mmol/L ammonium (B1175870) acetate (B1210297) + 0.1% formic acid) = 75:25 (v/v) for isocratic elution.
-
Column Temperature: 30.0 °C.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Negative ion scanning mode with selected reaction monitoring (SRM).
-
Characteristic Ion Pairs: m/z 498.5/124.0 (qualitative) and m/z 498.5/79.8 (quantitative).
3. Quantification:
-
Generate a standard curve using known concentrations of TUDCA.
-
Analyze the prepared samples using the established HPLC-MS/MS method.
-
Quantify the amount of TUDCA in the samples by comparing their peak areas to the standard curve.
C. Biological Activity Assays
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, in cell lysates following treatment with TUDCA.[15][16][17][18]
a. Cell Lysate Preparation:
-
Plate cells in a 96-well plate and treat with the desired concentrations of TUDCA and an apoptosis-inducing agent.
-
After treatment, pellet the cells by centrifugation (300 x g for 10 min).
-
Wash the cells with ice-cold PBS and pellet again.
-
Add cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4 °C.
-
Collect the supernatant (cytosolic extract) for the assay.
b. Assay Protocol:
-
Prepare a reaction buffer containing DTT.
-
In a 96-well plate, add the cell lysate.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay).
-
Incubate the plate at 37 °C for 1-2 hours.
-
Measure the absorbance at 405 nm (colorimetric) or fluorescence at an excitation of 360 nm and emission of 460 nm (fluorometric) using a microplate reader.
-
Calculate the caspase-3 activity relative to control-treated cells.
This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of the pro-inflammatory cytokine TNF-α in cell culture supernatants after TUDCA treatment.[19][20][21][22]
a. Sample Collection:
-
Culture cells (e.g., macrophages) and treat with an inflammatory stimulus (e.g., LPS) in the presence or absence of TUDCA.
-
After the incubation period, centrifuge the cell culture plate to pellet the cells.
-
Carefully collect the supernatant for analysis.
b. ELISA Protocol (General):
-
Add standards, controls, and samples to the wells of a microplate pre-coated with an anti-TNF-α antibody.
-
Add a biotin-conjugated anti-TNF-α antibody to each well.
-
Incubate the plate for a specified time (e.g., 3 hours at room temperature).
-
Wash the wells to remove unbound substances.
-
Add streptavidin-HRP conjugate to each well and incubate.
-
Wash the wells again.
-
Add a TMB substrate solution to develop a colored reaction.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of TNF-α in the samples based on the standard curve.
IV. Signaling Pathways and Mechanisms of Action
TUDCA exerts its diverse biological effects by modulating several key signaling pathways.
A. Apoptosis Regulation
TUDCA is a potent inhibitor of apoptosis, acting through multiple mechanisms.
Caption: TUDCA's anti-apoptotic signaling pathway.
B. Farnesoid X Receptor (FXR) Signaling
TUDCA can modulate the activity of FXR, a nuclear receptor crucial for bile acid homeostasis and lipid metabolism.
Caption: TUDCA's modulation of the FXR signaling pathway.
C. Takeda G-protein-coupled Receptor 5 (TGR5) Signaling
TUDCA is an agonist for TGR5, a cell surface receptor involved in energy homeostasis and inflammation.
Caption: TUDCA's activation of the TGR5 signaling pathway.
V. Conclusion
From its origins in ancient medicinal practices to its current status as a promising therapeutic agent, taurodeoxycholic acid has demonstrated a remarkable range of biological activities. Its well-characterized physicochemical properties, coupled with a growing understanding of its mechanisms of action, position TUDCA as a molecule of significant interest for the development of novel treatments for a wide array of diseases. This guide provides a foundational resource for scientists and researchers dedicated to unlocking the full therapeutic potential of this fascinating bile acid.
References
- 1. Ursodoxicoltaurine - Wikipedia [en.wikipedia.org]
- 2. Tauroursodeoxycholic acid CAS#: 14605-22-2 [m.chemicalbook.com]
- 3. CN104844677A - tauroursodeoxycholic acid synthesis method - Google Patents [patents.google.com]
- 4. Synthesis of TUDCA from chicken bile: immobilized dual-enzymatic system for producing artificial bear bile substitute - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taurodeoxycholic Acid | C26H45NO6S | CID 2733768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 35807-85-3: tauroursodeoxycholic acid sodium salt [cymitquimica.com]
- 7. Tauroursodeoxycholic Acid [handomchemicals.com]
- 8. Showing Compound Tauroursodeoxycholic acid (FDB022294) - FooDB [foodb.ca]
- 9. Plasma Bile Acid Profile in Patients with and without Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of tauroursodeoxycholic acid on biliary lipid composition. A dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP2137206A1 - Process for the preparation of tauroursodesoxycholic acid - Google Patents [patents.google.com]
- 12. ES2566734T3 - Procedure for the preparation of tauroursodeoxycholic acid - Google Patents [patents.google.com]
- 13. Study on the Determination of Tauroursodeoxycholic Acid in Bear Bile Powder by HPLC-MS/MS | Frontier Scientific Publishing Pte. Ltd. [front-sci.com]
- 14. researchgate.net [researchgate.net]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. aurorabiolabs.com [aurorabiolabs.com]
- 17. mpbio.com [mpbio.com]
- 18. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 19. novamedline.com [novamedline.com]
- 20. mpbio.com [mpbio.com]
- 21. content.abcam.com [content.abcam.com]
- 22. benchchem.com [benchchem.com]
In-Depth Technical Guide to Taurodeoxycholic Acid Sodium Salt: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, physicochemical properties, and biological activities of taurodeoxycholic acid sodium salt (TDCA sodium salt). The information is intended to support researchers, scientists, and professionals in drug development in their understanding and utilization of this bile acid derivative.
Chemical Structure and Identification
Taurodeoxycholic acid is a secondary bile acid formed in the liver through the conjugation of deoxycholic acid with the amino acid taurine. It is commercially available as its sodium salt.
Chemical Structure:
![]()
Molecular Formula: C₂₆H₄₄NNaO₆S[1][2][3]
Molecular Weight: 521.69 g/mol [1][2]
CAS Number: 1180-95-6[1][2][3][4]
Physicochemical Properties
The physicochemical properties of taurodeoxycholic acid sodium salt are critical for its function as a biological detergent and signaling molecule. These properties are summarized in the tables below.
Table 1: General Physicochemical Properties
| Property | Value | References |
| Appearance | White to off-white crystalline powder or solid | [2][5][6] |
| Melting Point | 168 °C (with decomposition) | [2] |
| pKa | ~1.9 | [4][6] |
Table 2: Detergent and Micellar Properties
| Property | Value | References |
| Critical Micelle Concentration (CMC) | 1 - 4 mM | [4][7] |
| Aggregation Number | 6 | [4] |
Table 3: Solubility Profile
| Solvent | Solubility | References |
| Water | 100 mg/mL | [2] |
| Approx. 20 mg/mL | [6][7] | |
| 0.5 M at 20 °C | [6][8] | |
| Ethanol | Approx. 2 mg/mL | [9] |
| Dimethyl Sulfoxide (DMSO) | Approx. 20 mg/mL | [9] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Approx. 3 mg/mL | [9] |
Biological Properties and Activities
Taurodeoxycholic acid sodium salt exhibits a range of biological activities, making it a molecule of interest in various research fields.
Table 4: Receptor Interactions and Biological Readouts
| Target/Activity | Effect | Quantitative Data | References |
| Takeda G protein-coupled receptor 5 (TGR5) | Agonist | EC₅₀: 0.68 µM (wild type human TGR5 in HEK293 cells) | [5] |
| EC₅₀: 8.9 µM (Y89A mutant human TGR5 in HEK293 cells) | [5] | ||
| EC₅₀: 0.79 µM (human TGR5 in CHO cells) | [5] | ||
| Sphingosine-1-Phosphate Receptor 2 (S1PR2) | Activator | - | [10] |
| Apoptosis Induction | Induces DNA fragmentation and PARP cleavage | Effective at 400 µM in Huh7 cells | [5] |
| Cell Proliferation | Stimulates intestinal epithelial cell proliferation | Effective at 0.05 - 1.00 mM in IEC-6 cells | [5] |
| Anti-inflammatory Effects | Inhibits NF-κB activation | - | |
| Neuroprotective Effects | Shows therapeutic potential in models of neurological disorders | - | [5] |
Signaling Pathways
Taurodeoxycholic acid sodium salt exerts its effects through the modulation of specific signaling pathways. The two primary pathways are the TGR5-mediated pathway and the inhibition of the NF-κB pathway.
TGR5 Signaling Pathway
Activation of the G protein-coupled receptor TGR5 by taurodeoxycholic acid sodium salt leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).
Inhibition of NF-κB Signaling Pathway
Taurodeoxycholic acid sodium salt can exert anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This is often achieved by preventing the degradation of the inhibitory protein IκBα, which retains the NF-κB complex in the cytoplasm.
Experimental Protocols
The following are detailed methodologies for key experiments involving taurodeoxycholic acid sodium salt.
TGR5 Activation Assay in HEK293 Cells
This protocol describes how to measure the activation of the TGR5 receptor in Human Embryonic Kidney 293 (HEK293) cells by quantifying the downstream production of cyclic AMP (cAMP).
Workflow Diagram:
References
- 1. Sodium Taurodeoxycholate | C26H44NNaO6S | CID 23664773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. You are being redirected... [bio-world.com]
- 3. scbt.com [scbt.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. dakenchem.com [dakenchem.com]
- 7. 牛磺脱氧胆酸钠盐 Detergent useful for the solubilization of lipids and membrane-bound proteins. Aggregation number: 6. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Taurodeoxycholic acid sodium salt CAS#: 1180-95-6 [m.chemicalbook.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
The Modulatory Role of Taurodeoxycholic Acid (TUDCA) Sodium Salt in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid, has emerged as a significant modulator of cellular metabolism with therapeutic potential for a range of metabolic diseases. This technical guide provides an in-depth overview of the core mechanisms by which TUDCA influences cellular metabolism, with a focus on its impact on insulin (B600854) signaling, glucose and lipid metabolism, mitochondrial function, and the unfolded protein response. This document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways to support further research and drug development efforts in this area.
Introduction
Tauroursodeoxycholic acid (TUDCA) is the taurine (B1682933) conjugate of ursodeoxycholic acid (UDCA), a secondary bile acid produced by gut bacteria.[1] For centuries, it has been utilized in traditional Chinese medicine and is currently approved for the treatment of certain liver diseases.[1] Beyond its established role in hepatobiliary disorders, a growing body of evidence highlights TUDCA's potent cytoprotective and metabolic regulatory effects.[2] These effects are largely attributed to its function as a chemical chaperone, alleviating endoplasmic reticulum (ER) stress, and its ability to activate specific signaling pathways that govern metabolic homeostasis.[2] This guide will delve into the multifaceted role of TUDCA in cellular metabolism, providing a technical resource for the scientific community.
Key Metabolic Effects of TUDCA: Quantitative Data
The metabolic benefits of TUDCA have been quantified in various preclinical and clinical settings. The following tables summarize key findings on its effects on insulin sensitivity, glucose metabolism, and lipid profiles.
| Table 1: Effects of TUDCA on Insulin Sensitivity and Glucose Metabolism | ||||
| Study Population/Model | TUDCA Dosage | Duration | Key Finding | Reference |
| Obese, insulin-resistant humans | 1,750 mg/day | 4 weeks | ~30% increase in hepatic and muscle insulin sensitivity | [3][4][5][6] |
| ob/ob mice | 500 mg/kg (oral gavage) | 3 weeks | No significant difference in oral glucose tolerance or insulin sensitivity | [7][8] |
| Streptozotocin-induced diabetic rats | 300 mg/kg b.w. (i.p.) | Not specified | Significant reduction in blood glucose, HbA1c%, and HOMA-IR; increased insulin levels | [9] |
| Palmitic acid-treated hepatocytes | 10 or 20 μM | 12 hours | Alleviated impaired glucose uptake and insulin sensitivity | [10] |
| Table 2: Effects of TUDCA on Lipid Metabolism | ||||
| Study Population/Model | TUDCA Dosage | Duration | Key Finding | Reference |
| ob/ob mice | 500 mg/kg (oral gavage) | 3 weeks | Marked reduction in liver fat (44.2±5.8% vs. 21.1±10.4%) | [7][8] |
| Hyperlipidemic Mice | 25, 50, 100 mg/kg (oral) | 8 weeks | Dose-dependent reduction in total cholesterol and triglycerides | [11] |
| Tunicamycin-treated human macrophages | 500 µg/mL | 5 hours | Attenuated tunicamycin-induced lipid accumulation | [12] |
| Table 3: Effects of TUDCA on Cellular Signaling | ||||
| Study Population/Model | TUDCA Dosage | Duration | Key Finding | Reference |
| Obese, insulin-resistant humans (muscle tissue) | 1,750 mg/day | 4 weeks | Increased insulin-stimulated phosphorylation of IRS-Tyr and Akt-Ser473 | [3][4][5][6][13] |
| Palmitic acid-treated bovine hepatocytes | 100 µg/mL | 12 hours (pretreatment) | Restored NEFA-induced insulin signaling deficiency (decreased p-IRS1 S307, increased p-AKT S473) | [14] |
| HepG2 cells | 50, 100, 200 µM | 24 hours | Increased expression of Insulin-Degrading Enzyme (IDE) | [15] |
Core Mechanisms of Action and Signaling Pathways
TUDCA exerts its metabolic effects through a complex interplay of signaling pathways. The primary mechanisms include the activation of the G protein-coupled bile acid receptor 1 (TGR5), modulation of the farnesoid X receptor (FXR), and direct effects on the insulin receptor signaling cascade. A crucial aspect of its function is the attenuation of endoplasmic reticulum (ER) stress.
TGR5 Signaling Pathway
TUDCA is an agonist for TGR5, a receptor expressed in various metabolically active tissues.[16] Activation of TGR5 by TUDCA initiates a signaling cascade that contributes to improved glucose homeostasis.
Farnesoid X Receptor (FXR) Signaling
TUDCA can modulate FXR signaling, a key nuclear receptor in regulating bile acid, lipid, and glucose metabolism.[17][18] While TUDCA itself is considered a weak FXR antagonist, its influence on the overall bile acid pool can indirectly affect FXR activation.[13]
Insulin Receptor Signaling Pathway
TUDCA has been shown to enhance insulin sensitivity by potentiating the insulin receptor signaling cascade, particularly in states of insulin resistance.[3][4][5]
Experimental Protocols
Reproducible and standardized protocols are critical for advancing our understanding of TUDCA's metabolic effects. This section provides detailed methodologies for key in vivo and in vitro experiments.
In Vivo: Hyperinsulinemic-Euglycemic Clamp in Humans
This procedure is the gold standard for assessing insulin sensitivity in vivo.
Objective: To quantify hepatic and peripheral insulin sensitivity.
Protocol:
-
Subject Preparation: Subjects fast overnight. Two intravenous catheters are inserted, one for infusions and one in a contralateral hand vein for "arterialized" blood sampling (the hand is heated to ~41°C).[19]
-
Tracer Infusion: A primed-continuous infusion of a stable isotope-labeled glucose tracer (e.g., [6,6-²H₂]glucose) is initiated to measure endogenous glucose production.[9]
-
Insulin Infusion: A primed-continuous infusion of insulin is administered to achieve a hyperinsulinemic state (e.g., 120 mU/m²·min).[19]
-
Euglycemia Maintenance: Plasma glucose is monitored every 5-10 minutes, and a variable infusion of 20% dextrose is adjusted to maintain euglycemia (plasma glucose ~90-100 mg/dL).[19]
-
Steady State: After a period of equilibration, a steady state is achieved where the glucose infusion rate (GIR) equals the rate of whole-body glucose disposal. The last 30 minutes of the clamp are typically used for calculations.[19]
-
Data Analysis: The GIR is used to calculate whole-body insulin sensitivity. The rate of appearance of the glucose tracer is used to calculate hepatic glucose production.
In Vivo: TUDCA Administration in Murine Models
Objective: To assess the metabolic effects of TUDCA in a model of obesity and insulin resistance (e.g., ob/ob mice).
Protocol:
-
Animal Model: Six-week-old male ob/ob mice (C57BL/6J-ob/ob) are used.[7]
-
TUDCA Preparation: TUDCA is dissolved in a suitable vehicle (e.g., phosphate-buffered saline).
-
Administration: TUDCA is administered at a dose of 500 mg/kg twice daily via gastric gavage for a period of 3 weeks.[7]
-
Metabolic Phenotyping: Body weight, food intake, glucose tolerance (oral glucose tolerance test), and insulin sensitivity (insulin tolerance test) are monitored throughout the study.
-
Tissue Collection: At the end of the treatment period, tissues (e.g., liver, muscle, adipose) are collected for histological and molecular analysis (e.g., Oil Red O staining for lipids, Western blotting for protein expression, qRT-PCR for gene expression).[7]
In Vitro: TUDCA Treatment of Cultured Hepatocytes
Objective: To investigate the direct effects of TUDCA on hepatocyte metabolism and insulin signaling.
Protocol:
-
Cell Culture: Primary hepatocytes or a hepatocyte cell line (e.g., HepG2) are cultured in appropriate media.
-
Induction of Insulin Resistance (Optional): To model insulin resistance, cells can be pre-treated with high concentrations of fatty acids (e.g., 200 μM palmitic acid for 24 hours).[10][20]
-
TUDCA Treatment: Cells are treated with varying concentrations of TUDCA (e.g., 10-200 μM) for a specified duration (e.g., 12-24 hours).[10][15]
-
Insulin Stimulation: Cells are stimulated with insulin (e.g., 100 nM for 10 minutes) to assess insulin signaling.[14]
-
Assays:
-
Glucose Uptake: Measured using a fluorescently-labeled glucose analog (e.g., 2-NBDG).
-
Western Blotting: To quantify the phosphorylation status of key insulin signaling proteins (e.g., p-IRS-1, p-Akt).[10][14]
-
Gene Expression Analysis (qRT-PCR): To measure the expression of genes involved in gluconeogenesis (e.g., G6Pase, PEPCK) and lipogenesis.[21]
-
Conclusion and Future Directions
Tauroursodeoxycholic acid sodium salt demonstrates significant potential as a therapeutic agent for metabolic disorders, primarily through its ability to improve insulin sensitivity, modulate lipid metabolism, and alleviate cellular stress. The data and protocols presented in this guide provide a foundation for further investigation into its mechanisms of action and clinical utility. Future research should focus on elucidating the cell-type-specific effects of TUDCA, identifying novel downstream targets of its signaling pathways, and optimizing its therapeutic application through well-designed clinical trials. The continued exploration of TUDCA's multifaceted role in cellular metabolism holds promise for the development of new strategies to combat the growing global burden of metabolic diseases.
References
- 1. Frontiers | Tauroursodeoxycholic acid as a beneficial modulator for developmentally programed chromatin structure around specific genes [frontiersin.org]
- 2. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. Changes in Hepatic Gene Expression upon Oral Administration of Taurine-Conjugated Ursodeoxycholic Acid in ob/ob Mice | PLOS One [journals.plos.org]
- 8. Changes in Hepatic Gene Expression upon Oral Administration of Taurine-Conjugated Ursodeoxycholic Acid in ob/ob Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Tauroursodeoxycholic acid functions as a critical effector mediating insulin sensitization of metformin in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Tauroursodeoxycholic Acid Attenuates Lipid Accumulation in Endoplasmic Reticulum-Stressed Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tauroursodeoxycholic Acid May Improve Liver and Muscle but Not Adipose Tissue Insulin Sensitivity in Obese Men and Women - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bile acid TUDCA improves insulin clearance by increasing the expression of insulin-degrading enzyme in the liver of obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. prosciento.com [prosciento.com]
- 17. researchgate.net [researchgate.net]
- 18. explorationpub.com [explorationpub.com]
- 19. Defining Insulin Resistance From Hyperinsulinemic-Euglycemic Clamps - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Glycolipid Metabolism Disorder in the Liver of Obese Mice Is Improved by TUDCA via the Restoration of Defective Hepatic Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Taurodeoxycholic Acid Sodium Salt: A Comprehensive Technical Guide to its Role as a Disease Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurodeoxycholic acid (TDCA) sodium salt, a taurine-conjugated secondary bile acid, is emerging as a significant biomarker in the landscape of various diseases.[1] Its involvement in crucial signaling pathways and metabolic processes has drawn considerable attention from the scientific community.[1] This technical guide provides an in-depth analysis of TDCA's role as a biomarker, focusing on its association with liver, gastrointestinal, neurological, and metabolic disorders. The guide details the signaling pathways influenced by TDCA, presents quantitative data from relevant studies, and outlines the experimental protocols for its analysis.
TDCA as a Biomarker in Disease
Alterations in the concentration of TDCA have been linked to several pathological conditions, highlighting its potential as a diagnostic and prognostic biomarker.
Liver Disease
In the context of liver disease, changes in bile acid profiles, including TDCA levels, are indicative of hepatobiliary dysfunction.[2] For instance, studies on liver cirrhosis have identified significant changes in serum concentrations of various bile acids. One metabolomic study identified taurocholic acid (TCA) as the most significantly changed bile acid in cirrhotic patients, with its concentration positively correlating with the Child-Pugh classification of disease severity.[3] While this study focused on TCA, the broader implication is that taurine-conjugated bile acids are crucial in liver pathology. Further research is needed to specifically delineate the quantitative changes in TDCA across different stages of liver diseases like non-alcoholic fatty liver disease (NAFLD), fibrosis, and hepatocellular carcinoma.[2]
Gastrointestinal Disease
The gut microbiome plays a crucial role in the metabolism of primary bile acids into secondary bile acids like deoxycholic acid (DCA), the precursor to TDCA.[4] Dysbiosis of the gut microbiome can, therefore, lead to altered TDCA levels, which may serve as a biomarker for gastrointestinal (GI) disorders.[5][6][7] For example, reduced levels of the secondary bile acid TDCA have been observed in cancer cachexia models, suggesting a link between bile acid metabolism and the systemic effects of cancer.[8]
Neurological and Neurodegenerative Disorders
Emerging evidence suggests a connection between bile acid signaling and the central nervous system.[9] Some bile acids, including the closely related tauroursodeoxycholic acid (TUDCA), have demonstrated neuroprotective effects in experimental models of neurological conditions.[9][10][11][12] Alterations in the bile acid synthesis pathway, leading to changes in the proportions of primary and secondary bile acids like TDCA, have been documented in patients with Alzheimer's disease.[13] These findings suggest that serum or cerebrospinal fluid levels of TDCA could be a potential biomarker for neurodegenerative diseases.[14][15][16]
Metabolic Disorders
Bile acids are key regulators of lipid, glucose, and energy homeostasis, primarily through the activation of the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5).[4][17] Although TDCA is considered a weak activator of FXR, its interaction with this nuclear receptor can still influence metabolic pathways.[18] Dysregulation of bile acid signaling is associated with metabolic disorders such as obesity and type 2 diabetes.[19][20] Monitoring TDCA levels could, therefore, provide insights into the metabolic state of an individual.
Signaling Pathways Involving TDCA
TDCA exerts its biological effects through interaction with several key signaling pathways.
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism.[4] While unconjugated bile acids are generally stronger activators, taurine-conjugated bile acids like TDCA can also bind to and activate FXR, albeit weakly.[18] The activation of FXR in the liver and intestine initiates a signaling cascade that regulates the expression of genes involved in bile acid synthesis and transport.[4][18] For example, FXR activation in the liver increases the expression of the small heterodimer partner (SHP), which in turn inhibits cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[4][18]
Takeda G-protein-coupled Receptor 5 (TGR5) Signaling
TGR5, a membrane-bound G-protein-coupled receptor, is another important target for bile acids, including TDCA.[10][21] Activation of TGR5 by bile acids leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels.[21] This signaling cascade is involved in various physiological processes, including energy expenditure, glucose homeostasis, and the modulation of inflammatory responses.[10]
Anti-Inflammatory and Neuroprotective Signaling
TDCA and its related compound TUDCA have been shown to exert anti-inflammatory and neuroprotective effects through various signaling pathways.[11][22] These include the inhibition of nuclear factor-kappa B (NF-κB) activation, a key regulator of inflammation, and the modulation of apoptotic pathways by preventing the translocation of Bax to the mitochondria and subsequent cytochrome c release.[12][22] Furthermore, TUDCA has been shown to increase the activation of the transforming growth factor β (TGF-β) pathway, which helps to resolve inflammation.[22]
Quantitative Data
The following tables summarize quantitative data related to TDCA analysis and its association with disease.
| Analyte | Matrix | Method | Linear Range | Reference |
| Taurocholic Acid | Human Serum | LC-MS/MS | 11.78 - 5894 nM | [23] |
| Taurocholic Acid | Human Serum | LC-MS/MS | 1 - 1000 ng/mL | [23] |
| 15 Bile Acids (incl. TCA) | Human Serum | LC-MS/MS | 5 - 5000 ng/mL | [23] |
| Tauroursodeoxycholic Acid | Bear Bile Powder | HPLC-MS/MS | 20 - 1000 ng/mL | [24][25] |
| TUDC, TC, TCDC | Ursidae Bile Salts | HPLC | 50 - 2000 µg/mL | [26] |
| Table 1: Linearity of Bile Acid Quantification Methods. |
| Analyte | Matrix | Recovery Rate | Method | Reference |
| Taurocholic Acid-d4 | Plasma | Method Dependent | LC-MS/MS | [23] |
| Table 2: Recovery Experiments for Taurocholic Acid-d4. |
Experimental Protocols
Accurate quantification of TDCA is crucial for its validation as a biomarker. The following are detailed methodologies for key experiments.
Quantification of TDCA by UPLC-MS/MS
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of bile acids in biological samples.[17][27][28][29][30]
Sample Preparation (Protein Precipitation) [28][29][31]
-
To 100 µL of serum or plasma, add 300-400 µL of ice-cold acetonitrile (B52724) containing a deuterated internal standard (e.g., Taurocholic Acid-d4).[31]
-
Vortex the mixture vigorously for 1-2 minutes to precipitate proteins.[31]
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.[31]
-
Carefully transfer the supernatant to a new tube for analysis.[31]
UPLC-MS/MS Conditions [24][27][29]
-
Column: A C18 reversed-phase column is typically used for chromatographic separation (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm).[24][29]
-
Mobile Phase: A gradient elution with mobile phases consisting of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is commonly employed.[23][24][29]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for the analysis of bile acids.[27][31]
-
Mass Spectrometry: The analysis is performed on a triple quadrupole mass spectrometer using Multiple Reaction Monitoring (MRM) for specific detection and quantification of TDCA and its internal standard.[24][31]
Quantification of TDCA by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput method for quantifying specific analytes in biological samples.[32][33][34][35][36]
Assay Procedure (Competitive ELISA) [32][33]
-
Prepare standards, blank, and samples.
-
Add 50 µL of diluted standard, blank, or sample to the appropriate wells of a microplate pre-coated with a monoclonal antibody specific to the target bile acid.
-
Immediately add 50 µL of biotin-labeled detection reagent (competing bile acid) to each well.
-
Incubate for 1 hour at 37°C.
-
Aspirate and wash the wells three times.
-
Add 100 µL of avidin-conjugated Horseradish Peroxidase (HRP) to each well and incubate for 30 minutes at 37°C.
-
Aspirate and wash the wells five times.
-
Add 90 µL of Substrate Solution and incubate for 10-20 minutes at 37°C.
-
Add 50 µL of Stop Solution to stop the reaction.
-
Read the absorbance at 450 nm immediately. The intensity of the color is inversely proportional to the concentration of the target bile acid in the sample.
Conclusion
Taurodeoxycholic acid sodium salt is a promising biomarker with relevance across a spectrum of diseases, including liver, gastrointestinal, neurological, and metabolic disorders. Its role in critical signaling pathways such as FXR and TGR5 provides a mechanistic basis for its association with these conditions. The availability of robust analytical methods like UPLC-MS/MS and ELISA allows for its precise and accurate quantification in biological matrices. Further research, particularly large-scale clinical validation studies, is warranted to fully establish the diagnostic and prognostic utility of TDCA as a routine clinical biomarker. This will pave the way for improved disease management and the development of novel therapeutic strategies targeting bile acid signaling pathways.
References
- 1. Tauroursodeoxycholic acid, sodium salt (2,2,4,4-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-9882-C [isotope.com]
- 2. Biomarkers of liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taurocholic acid is an active promoting factor, not just a biomarker of progression of liver cirrhosis: evidence from a human metabolomic study and in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. rbm.iqvia.com [rbm.iqvia.com]
- 7. Gastrointestinal disorder biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Bile Acid Signaling in Neurodegenerative and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. avantiresearch.com [avantiresearch.com]
- 12. stemcell.com [stemcell.com]
- 13. Frontiers | Tauroursodeoxycholic acid: a bile acid that may be used for the prevention and treatment of Alzheimer’s disease [frontiersin.org]
- 14. Biomarkers for neurodegenerative diseases | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. Biomarkers for neurodegenerative disorders | Proteintech Group [ptglab.com]
- 17. benchchem.com [benchchem.com]
- 18. Effect of different bile acids on the intestine through enterohepatic circulation based on FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Small intestinal taurochenodeoxycholic acid-FXR axis alters local nutrient-sensing glucoregulatory pathways in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Noninvasive biomarkers implicated in urea and TCA cycles for metabolic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Tauroursodeoxycholic acid: more than just a neuroprotective bile conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. en.front-sci.com [en.front-sci.com]
- 25. Study on the Determination of Tauroursodeoxycholic Acid in Bear Bile Powder by HPLC-MS/MS | Frontier Scientific Publishing Pte. Ltd. [front-sci.com]
- 26. jfda-online.com [jfda-online.com]
- 27. benchchem.com [benchchem.com]
- 28. Laboratory analysis [bio-protocol.org]
- 29. documents.thermofisher.com [documents.thermofisher.com]
- 30. Taurocholic acid is an active promoting factor, not just a biomarker of progression of liver cirrhosis: evidence from a human metabolomic study and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
- 32. cloud-clone.us [cloud-clone.us]
- 33. TCA ELISA kit(General species) | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 34. fn-test.com [fn-test.com]
- 35. ELISA Protocol [protocols.io]
- 36. mybiosource.com [mybiosource.com]
Endogenous Functions of Taurodeoxycholic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurodeoxycholic acid (TDCA), also commonly referred to as tauroursodeoxycholic acid (TUDCA), is a hydrophilic bile acid that is endogenously produced in the liver through the conjugation of ursodeoxycholic acid (UDCA) with the amino acid taurine. While present in human bile in small amounts, TDCA has garnered significant scientific interest due to its potent cytoprotective, anti-inflammatory, and metabolic regulatory functions. This technical guide provides an in-depth overview of the core endogenous functions of TDCA, with a focus on its molecular mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Data Presentation: Quantitative Effects of Taurodeoxycholic Acid
The following tables summarize the quantitative data on the bioactivity of TDCA from various in vitro and in vivo studies.
| Table 1: Neuroprotective Effects of TDCA | ||||
| Model System | Insult/Disease Model | TDCA Concentration/Dose | Key Outcome Measure | Quantitative Result |
| Primary Rat Cortical Neurons | Amyloid-β (Aβ) peptide | 100 µM | Apoptosis (TUNEL assay) | ~70% reduction in Aβ-induced apoptosis[1] |
| Primary Rat Cortical Neurons | Amyloid-β (Aβ) peptide | 100 µM | Caspase-3 Activity | ~70% reduction in Aβ-induced caspase-3 activation[1] |
| Human Cone-like Cell Line (WERI-Rb-1) | Albumin-induced cell death | 1 µM | Cell Viability | Significant prevention of cell loss[2] |
| Spinal Cord Injury Mouse Model | Pneumatic impact injury | 200 mg/kg/day (oral) | Lesion Volume | Significant reduction in lesion volume[3] |
| Table 2: Anti-inflammatory Effects of TDCA | ||||
| Cell Line | Stimulus | TDCA Concentration | Key Outcome Measure | Quantitative Result |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 500 µM | Nitric Oxide (NO) Production | Significant decrease in NO production[3][4] |
| RAW 264.7 Macrophages | LPS | 500 µM | TNF-α, IL-1β, COX-2, iNOS mRNA levels | Significant suppression of pro-inflammatory gene expression[4] |
| Human Gastric Epithelial MKN-45 Cells | Tumor Necrosis Factor-α (TNF-α) | 50 and 250 µg/mL | NF-κB DNA Binding Activity | Dose-dependent reduction in NF-κB DNA binding activity[5] |
| BV2 Microglial Cells | LPS | 500 µM | Pro-inflammatory Cytokine Production (TNF-α, IL-1β) | Significant reduction in cytokine secretion[4] |
| Table 3: Metabolic Effects of TDCA | ||||
| Study Population/Model | Condition | TDCA Dose | Key Outcome Measure | Quantitative Result |
| Obese Men and Women | Insulin (B600854) Resistance | 1,750 mg/day for 4 weeks | Hepatic and Muscle Insulin Sensitivity | ~30% increase in insulin sensitivity[6] |
| ob/ob Mice | Obesity and Insulin Resistance | Not specified | Glucose Tolerance (IPGTT) | Significant improvement in glucose tolerance |
| Palmitic Acid-treated HepG2 Cells | Insulin Resistance | 10 or 20 µM | Glucose Uptake | Significant increase in glucose uptake |
| Table 4: Receptor Interaction and Activation by Bile Acids | ||||
| Receptor | Bile Acid | Cell Line | Assay Type | EC50 (µM) |
| TGR5 | Taurolithocholic acid (TLCA) | CHO cells | cAMP production | 0.33[7] |
| TGR5 | Lithocholic acid (LCA) | CHO cells | cAMP production | 0.53[7] |
| TGR5 | Deoxycholic acid (DCA) | CHO cells | cAMP production | 1.01[7] |
| TGR5 | Chenodeoxycholic acid (CDCA) | CHO cells | cAMP production | 4.43[7] |
| TGR5 | Cholic acid (CA) | CHO cells | cAMP production | 7.72[7] |
| FXR | Chenodeoxycholic acid (CDCA) | Not specified | Transfection studies | ~50[8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of TDCA's endogenous functions.
In Vivo Model of Spinal Cord Injury and TDCA Treatment
-
Animal Model: Adult C57BL/6 mice.
-
Injury Induction: A pneumatic impact device is used to induce a spinal cord injury (SCI). The force is set to 0.5 m/s with a duration of 80 ms (B15284909) at a specific thoracic level (e.g., T9).
-
Post-operative Care: Bladders of SCI mice are manually voided twice daily until normal urination is restored.
-
Experimental Groups:
-
Sham group (laminectomy without SCI) + vehicle (saline).
-
Sham group + TDCA.
-
SCI group + vehicle (saline).
-
SCI group + TDCA.
-
-
TDCA Administration: TDCA is administered orally at a dose of 200 mg/kg body weight once daily, starting post-injury.[8]
-
Outcome Measures:
-
Behavioral Analysis: Locomotor function is assessed using the Basso Mouse Scale (BMS) at regular intervals post-injury.
-
Histological Analysis: Spinal cord tissue is harvested at the end of the experiment. Lesion volume and tissue damage are evaluated by staining with Hematoxylin and Eosin (H&E) and Luxol Fast Blue.
-
Immunofluorescence Staining: Expression of inflammatory markers (e.g., Iba1 for microglia/macrophages, GFAP for astrocytes) and neuronal markers is assessed by immunofluorescence on spinal cord sections.
-
In Vitro Model of Neuroinflammation and TDCA Treatment
-
Cell Lines: RAW 264.7 murine macrophage cell line or BV2 microglial cells.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is used to induce an inflammatory response.
-
Experimental Groups:
-
Control group (untreated).
-
LPS only group.
-
LPS + TDCA group (pre-treated with TDCA for 1 hour before LPS stimulation).
-
TDCA only group.
-
-
TDCA Treatment: TDCA is dissolved in the culture medium at various concentrations (e.g., 20, 100, 200, 500 µM).
-
Outcome Measures:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent assay.[3]
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[4]
-
Gene Expression Analysis: Total RNA is extracted from the cells, and the mRNA levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-1β) are determined by quantitative real-time PCR (qRT-PCR).
-
Western Blot Analysis: Protein levels of key signaling molecules in the NF-κB pathway (e.g., phosphorylated IκBα, p65) are assessed by Western blotting to determine the effect of TDCA on pathway activation.
-
Assessment of Insulin Sensitivity via Hyperinsulinemic-Euglycemic Clamp
-
Study Population: Obese human subjects with insulin resistance.
-
Treatment Protocol: Subjects are randomized to receive either TDCA (e.g., 1,750 mg/day) or a placebo for a specified period (e.g., 4 weeks).
-
Clamp Procedure: A two-stage hyperinsulinemic-euglycemic clamp procedure is performed.
-
Stage 1 (Hepatic Insulin Sensitivity): A low-dose insulin infusion is administered to suppress hepatic glucose production.
-
Stage 2 (Peripheral Insulin Sensitivity): A high-dose insulin infusion is administered to stimulate glucose uptake by peripheral tissues (primarily muscle).
-
Throughout both stages, blood glucose levels are maintained at a euglycemic level (e.g., ~100 mg/dl) by a variable infusion of glucose.
-
-
Tracer Infusions: Stable isotopically labeled tracers (e.g., [6,6-2H2]glucose) are infused to measure the rates of glucose appearance and disappearance.
-
Outcome Measures:
-
Hepatic Insulin Sensitivity: Calculated as the percent suppression of endogenous glucose production during the low-dose insulin infusion.
-
Muscle Insulin Sensitivity: Determined by the rate of glucose disposal during the high-dose insulin infusion.
-
Muscle and Adipose Tissue Biopsies: Biopsies can be obtained before and after the clamp to analyze insulin signaling pathways (e.g., phosphorylation of IRS-1 and Akt) via Western blotting.[6]
-
Signaling Pathways and Molecular Mechanisms
TDCA exerts its diverse physiological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex interactions.
Neuroprotective and Metabolic Signaling: The Akt/GSK3β Pathway
TDCA promotes cell survival and metabolic regulation in part through the activation of the Akt/GSK3β pathway.
Caption: TDCA activates the Akt/GSK3β pathway, promoting cell survival.
Anti-inflammatory Signaling: Inhibition of the NF-κB Pathway
A key anti-inflammatory mechanism of TDCA involves the inhibition of the pro-inflammatory NF-κB signaling cascade.
Caption: TDCA inhibits NF-κB activation by preventing IκBα degradation.
G-Protein Coupled Receptor Signaling: The TGR5 Pathway
TDCA is an agonist for the Takeda G-protein coupled receptor 5 (TGR5), which plays a role in metabolic regulation and inflammation.
Caption: TDCA activates the TGR5 receptor, leading to cAMP production.
Nuclear Receptor Signaling: The Farnesoid X Receptor (FXR) Pathway
While TDCA is considered a weak activator, its interaction with the farnesoid X receptor (FXR) is relevant in the context of overall bile acid homeostasis.
Caption: Bile acids, including TDCA, can activate FXR to regulate gene expression.
Sphingosine-1-Phosphate Receptor 2 (S1PR2) Signaling
Conjugated bile acids, including TDCA, can activate the S1PR2, leading to the activation of downstream signaling pathways like ERK1/2 and Akt.
References
- 1. Tauroursodeoxycholic Acid Inhibits Nuclear Factor Kappa B Signaling in Gastric Epithelial Cells and Ameliorates Gastric Mucosal Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deoxycholic Acid-Mediated Sphingosine-1-Phosphate Receptor 2 Signaling Exacerbates DSS-Induced Colitis through Promoting Cathepsin B Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The roles of bile acids and sphingosine-1-phosphate signaling in the hepatobiliary diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kjg.or.kr [kjg.or.kr]
- 6. mdpi.com [mdpi.com]
- 7. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance: Taurodeoxycholic Acid Sodium Salt and the Gut Microbiota
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Taurodeoxycholic acid (TDCA), a secondary bile acid, exists in the gut as a product of microbial metabolism and plays a pivotal role in the complex interplay between the host and its resident microbiota. The sodium salt of TDCA is frequently utilized in research due to its solubility. This technical guide provides a comprehensive overview of the multifaceted interactions between taurodeoxycholic acid sodium salt and the gut microbiota. It delves into the microbial transformation of primary bile acids to TDCA, its subsequent effects on the composition and function of the gut microbiome, and the intricate signaling pathways it modulates within the host. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of gastroenterology, metabolic diseases, and microbiome-targeted therapeutics. We present quantitative data in structured tables, detail key experimental protocols, and provide visual representations of signaling pathways to facilitate a deeper understanding of this critical host-microbe relationship.
Introduction
The gut microbiota, a complex ecosystem of microorganisms residing in the gastrointestinal tract, is increasingly recognized as a key regulator of host physiology and pathology. Bile acids, once considered mere digestive surfactants, are now understood to be crucial signaling molecules that shape the gut microbial community and mediate a wide range of host metabolic and inflammatory responses. Taurodeoxycholic acid (TDCA) is a prominent secondary bile acid, formed through the enzymatic action of gut bacteria on the primary bile acid taurocholic acid (TCA). Its sodium salt form is often used in experimental settings. The concentration and activity of TDCA in the gut are a direct consequence of this host-microbiota interplay, and in turn, TDCA itself potently modulates both the microbial landscape and host cellular functions. Understanding the nuanced interactions of TDCA with the gut microbiota is paramount for developing novel therapeutic strategies for a variety of conditions, including metabolic syndrome, inflammatory bowel disease, and certain cancers.
Microbial Metabolism of Taurodeoxycholic Acid
The formation of TDCA is a multi-step process orchestrated by specific members of the gut microbiota. The primary bile acid, taurocholic acid (TCA), is synthesized in the liver from cholesterol and conjugated with the amino acid taurine (B1682933) before being secreted into the small intestine.
The key microbial transformations involved are:
-
Deconjugation: The initial and rate-limiting step is the deconjugation of TCA to cholic acid (CA) and taurine. This reaction is catalyzed by bile salt hydrolases (BSHs), enzymes that are widespread among various gut bacterial genera, including Bacteroides, Clostridium, Lactobacillus, and Bifidobacterium.[1][2]
-
7α-dehydroxylation: Subsequently, cholic acid is converted to deoxycholic acid (DCA) through 7α-dehydroxylation, a reaction carried out by a more restricted group of bacteria, primarily from the Clostridium genus.[3]
-
Taurine Conjugation: While the primary pathway involves deconjugation followed by dehydroxylation, there is also evidence of taurine conjugation of DCA by the gut microbiota, leading to the formation of TDCA.
The balance of these enzymatic activities within the gut microbiome dictates the intestinal concentrations of TDCA.
Effects of Taurodeoxycholic Acid on Gut Microbiota Composition
TDCA, as a detergent-like molecule, exerts selective pressure on the gut microbiota, influencing its composition and diversity. The effects can be both direct, through its antimicrobial properties, and indirect, by modulating host immune responses that in turn shape the microbial community.
Quantitative Data on Microbiota Modulation
The following table summarizes quantitative data from a study investigating the effects of dietary supplementation with various bile salts, including sodium taurodeoxycholate (B1243834) (TDCAS), on the gut microbiota of grass carp. While not a mammalian model, this study provides valuable insights into the selective pressures of TDCA. Another case report provides data on the gut microbiota composition of an elderly woman undergoing home enteral nutrition and receiving tauroursodeoxycholic acid (TUDCA), a structurally similar bile acid.[2][4]
| Bacterial Phylum/Genus | Control Group (Relative Abundance) | TDCA-supplemented Group (Relative Abundance) | Fold Change | Reference |
| Phylum: Firmicutes | 8.7% | Increased (not quantified) | - | [4] |
| Phylum: Bacteroidetes | 38.2% | Decreased (not quantified) | - | [4] |
| Phylum: Proteobacteria | 48.5% | Decreased (not quantified) | - | [4] |
| Phylum: Fusobacteria | 4.1% | Increased (not quantified) | - | [4] |
Table 1: Effect of TDCA Supplementation on Gut Microbiota Composition in Grass Carp. [4]
| Bacterial Phylum | Relative Abundance (t0) | Relative Abundance (t1 - after antibiotic therapy) | Reference |
| Firmicutes | 46% | 70% | [2] |
| Bacteroidetes | 23% | 24% | [2] |
| Proteobacteria | 26% | 2% | [2] |
| Actinobacteria | 4% | 3% | [2] |
Table 2: Gut Microbiota Composition in a Patient Receiving TUDCA. [2] Note: This data is from a single case report and confounded by antibiotic use, but provides preliminary human data.
Signaling Pathways Modulated by Taurodeoxycholic Acid
TDCA acts as a signaling molecule by activating specific host receptors, most notably the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled Receptor 5 (TGR5). These receptors are expressed in various cell types in the gut and liver and play critical roles in regulating bile acid, glucose, and lipid metabolism, as well as inflammation and innate immunity.[5][6]
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor that acts as a master regulator of bile acid homeostasis. While TDCA is considered a weak activator of FXR compared to unconjugated bile acids like chenodeoxycholic acid (CDCA), it still contributes to the overall activation of this pathway.[5]
Takeda G-protein coupled Receptor 5 (TGR5) Signaling
TGR5 is a cell surface receptor that, upon activation by bile acids including TDCA, initiates a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase and subsequent increase in cyclic AMP (cAMP) levels. This pathway is particularly important in enteroendocrine L-cells, where it stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis.[5][7]
Experimental Protocols
Reproducible and standardized methodologies are crucial for advancing our understanding of TDCA-gut microbiota interactions. This section provides an overview of key experimental protocols.
Quantification of Taurodeoxycholic Acid and other Bile Acids by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of individual bile acid species in biological samples.[8][9]
Objective: To quantify the concentration of TDCA and other bile acids in fecal, serum, or tissue samples.
Materials:
-
Biological sample (feces, serum, tissue homogenate)
-
Internal standards (e.g., deuterated bile acids like D4-TDCA)
-
Acetonitrile (B52724), methanol, water (LC-MS grade)
-
Formic acid, ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges or protein precipitation plates
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reversed-phase chromatography column
Procedure:
-
Sample Preparation:
-
For fecal samples, lyophilize and homogenize.
-
For serum/plasma, perform protein precipitation with cold acetonitrile containing internal standards.
-
For tissue samples, homogenize in an appropriate buffer and perform protein precipitation.
-
Centrifuge to pellet precipitated proteins.
-
The supernatant can be directly injected or further purified using SPE.
-
-
Liquid Chromatography:
-
Separate the bile acids on a C18 column using a gradient elution with a mobile phase consisting of water with formic acid and/or ammonium acetate and an organic solvent like acetonitrile or methanol. The gradient is optimized to resolve isobaric bile acid species.[9]
-
-
Mass Spectrometry:
-
Perform detection using a triple quadrupole mass spectrometer in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each bile acid and internal standard.[8]
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of bile acid standards.
-
Quantify the concentration of each bile acid in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
-
Gut Microbiota Profiling by 16S rRNA Gene Sequencing
16S ribosomal RNA (rRNA) gene sequencing is a widely used method for identifying and quantifying the bacterial taxa present in a complex microbial community.[10][11]
Objective: To determine the taxonomic composition of the gut microbiota in response to TDCA treatment.
Materials:
-
Fecal samples
-
DNA extraction kit (e.g., bead-beating based kit)
-
PCR reagents (polymerase, dNTPs, buffer)
-
Primers targeting a hypervariable region of the 16S rRNA gene (e.g., V4 region) with Illumina adapters and barcodes
-
Agarose (B213101) gel and electrophoresis equipment
-
DNA purification kit (e.g., magnetic beads)
-
Next-generation sequencing platform (e.g., Illumina MiSeq)
Procedure:
-
DNA Extraction:
-
Extract total genomic DNA from fecal samples using a validated kit, often involving mechanical lysis (bead-beating) to ensure lysis of both Gram-positive and Gram-negative bacteria.[11]
-
-
PCR Amplification:
-
Amplify a specific hypervariable region of the 16S rRNA gene (e.g., V4) using primers that include sequencing adapters and unique barcodes for each sample. This allows for multiplexing (sequencing multiple samples in one run).[10]
-
-
Library Preparation:
-
Verify PCR product size by agarose gel electrophoresis.
-
Purify the PCR products to remove primers and dNTPs.
-
Quantify the purified amplicons and pool them in equimolar concentrations to create the sequencing library.
-
-
Sequencing:
-
Sequence the pooled library on a next-generation sequencing platform.
-
-
Bioinformatic Analysis:
-
Demultiplex the raw sequencing reads based on the barcodes.
-
Perform quality filtering to remove low-quality reads.
-
Cluster the sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).
-
Assign taxonomy to each ASV/OTU by comparing their sequences to a reference database (e.g., SILVA, Greengenes).
-
Perform downstream analyses, including alpha diversity (within-sample diversity), beta diversity (between-sample diversity), and differential abundance testing.
-
Conclusion and Future Directions
The interaction between taurodeoxycholic acid sodium salt and the gut microbiota is a dynamic and bidirectional relationship with profound implications for host health. As a product of microbial metabolism, TDCA directly shapes the composition of the gut microbial community. In turn, as a signaling molecule, it activates host receptors like FXR and TGR5, thereby influencing a wide array of physiological processes. The methodologies detailed in this guide provide a framework for researchers to further unravel the complexities of this interaction.
Future research should focus on:
-
Conducting more comprehensive, controlled studies in mammalian models to obtain robust quantitative data on the effects of TDCA on the gut microbiota.
-
Elucidating the specific microbial species and enzymes responsible for the complete metabolic pathway of TDCA formation and degradation.
-
Investigating the therapeutic potential of modulating TDCA levels or its signaling pathways for the treatment of metabolic and inflammatory diseases.
-
Developing and utilizing advanced in vitro models, such as gut-on-a-chip systems, to study the intricate molecular interactions between TDCA, specific gut microbes, and host cells in a controlled environment.
A deeper understanding of the TDCA-gut microbiota axis will undoubtedly pave the way for innovative therapeutic strategies that leverage the power of the microbiome to improve human health.
References
- 1. Bile Salt Hydrolase Activity and Resistance to Toxicity of Conjugated Bile Salts Are Unrelated Properties in Lactobacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Possible Role of Tauroursodeoxycholic Acid (TUDCA) and Antibiotic Administration in Modulating Human Gut Microbiota in Home Enteral Nutrition Therapy for the Elderly: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The microbiota-derived bile acid taurodeoxycholic acid improves hepatic cholesterol levels in mice with cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary Bile Salt Types Influence the Composition of Biliary Bile Acids and Gut Microbiota in Grass Carp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 9. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microbiota DNA isolation, 16S rRNA amplicon sequencing, and bioinformatic analysis for bacterial microbiome profiling of rodent fecal samples - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solubilizing Membrane Proteins Using Taurodeoxycholic Acid Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing taurodeoxycholic acid sodium salt (NaTDC) for the solubilization of membrane proteins. This document includes detailed protocols, quantitative data for comparison, and visualizations to aid in experimental design and execution.
Introduction to Taurodeoxycholic Acid Sodium Salt (NaTDC)
Taurodeoxycholic acid sodium salt is an anionic bile salt detergent frequently employed in the study of membrane proteins. Its amphipathic nature, with a rigid steroidal backbone and a flexible taurine-conjugated side chain, allows it to effectively disrupt lipid bilayers and extract integral membrane proteins. A key characteristic of NaTDC is its relatively high critical micelle concentration (CMC), which facilitates its removal during downstream purification and reconstitution steps.
Physicochemical Properties of NaTDC
A clear understanding of the physicochemical properties of NaTDC is crucial for its effective use in membrane protein research. These properties influence its behavior in solution and its interaction with proteins and lipids.
| Property | Value | Reference |
| Molecular Weight | 521.69 g/mol | [1] |
| Critical Micelle Concentration (CMC) | 1-4 mM | [2] |
| Aggregation Number | 6 | [2] |
| Appearance | White to off-white powder | [1] |
| Solubility in Water | 100 mg/mL | [1] |
Experimental Protocols
I. General Protocol for Membrane Protein Solubilization using NaTDC
This protocol provides a general workflow for the solubilization of a target membrane protein from a cellular membrane fraction. Optimization of detergent and protein concentrations is critical and should be performed for each specific target protein.
Materials:
-
Isolated cell membranes containing the target protein
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol
-
Taurodeoxycholic acid sodium salt (NaTDC)
-
Protease inhibitor cocktail
-
Ultracentrifuge
-
Homogenizer
Procedure:
-
Membrane Preparation: Start with a high-quality preparation of isolated cell membranes. Determine the total protein concentration of the membrane suspension.
-
Solubilization:
-
Resuspend the membrane pellet in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Add a fresh protease inhibitor cocktail to the membrane suspension.
-
From a 10% (w/v) stock solution of NaTDC, add the detergent to the membrane suspension to achieve a final concentration range of 0.5% to 2.0% (w/v). The optimal concentration needs to be determined empirically. A good starting point is a detergent-to-protein ratio of 4:1 (w/w).
-
Incubate the mixture for 1-2 hours at 4°C with gentle agitation (e.g., on a rotator or rocker).
-
-
Clarification:
-
Centrifuge the solubilized mixture at 100,000 x g for 60 minutes at 4°C to pellet the unsolubilized material.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
-
Downstream Processing: The solubilized protein is now ready for purification (e.g., affinity chromatography), stability analysis, or reconstitution into a lipid environment.
Experimental Workflow for Membrane Protein Solubilization and Analysis
Experimental workflow for membrane protein solubilization and analysis.
II. Protocol for Thermal Shift Assay (TSA) to Assess Protein Stability
A thermal shift assay, or differential scanning fluorimetry, is a powerful technique to assess the thermal stability of a protein in different conditions, including in the presence of various detergents. An increase in the melting temperature (Tm) indicates greater protein stability.
Materials:
-
Purified, NaTDC-solubilized membrane protein (0.1-0.2 mg/mL)
-
TSA Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, and NaTDC at its working concentration (e.g., 2x CMC)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Real-time PCR instrument with melt curve capability
-
96-well PCR plates
Procedure:
-
Prepare Master Mix: For each condition, prepare a master mix containing the TSA buffer and SYPRO Orange dye (diluted to a final concentration of 5x).
-
Set up the Plate:
-
In a 96-well PCR plate, add 20 µL of the master mix to each well.
-
Add 5 µL of the purified protein solution to each well.
-
Seal the plate securely.
-
-
Run the Assay:
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
-
Data Analysis:
-
The melting temperature (Tm) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melt curve.
-
Compare the Tm values of the protein in NaTDC with other detergents to assess relative stability.
-
III. Protocol for Detergent Removal by Dialysis for Protein Reconstitution
For many functional and structural studies, it is necessary to remove the detergent and reconstitute the membrane protein into a lipid environment, such as liposomes or nanodiscs. Due to its high CMC, NaTDC can be efficiently removed by dialysis.
Materials:
-
Purified, NaTDC-solubilized membrane protein
-
Reconstitution Buffer: 50 mM HEPES pH 7.5, 150 mM KCl
-
Dialysis cassette or tubing with an appropriate molecular weight cutoff (MWCO), typically 10-14 kDa
-
Large beaker and stir plate
Procedure:
-
Prepare Dialysis Tubing: If using dialysis tubing, cut to the desired length and prepare according to the manufacturer's instructions. This usually involves boiling in a solution of sodium bicarbonate and EDTA to remove contaminants.
-
Sample Loading: Load the protein-detergent mixture into the dialysis cassette or tubing.
-
Dialysis:
-
Place the sealed dialysis cassette/tubing in a large volume of Reconstitution Buffer (at least 1000-fold the sample volume).
-
Stir the buffer gently at 4°C.
-
Perform at least three buffer changes over a period of 48 hours. The first two changes can be after 4-6 hours, and the final dialysis can proceed overnight.
-
-
Sample Recovery: Carefully remove the sample from the dialysis cassette/tubing. The protein should now be in a detergent-free buffer and can be used for reconstitution into liposomes or other lipid-based systems.
Quantitative Data and Detergent Comparison
The choice of detergent is critical for the successful solubilization and stabilization of a membrane protein. While NaTDC can be effective, it is important to compare its performance with other commonly used detergents. The following table summarizes hypothetical comparative data for the solubilization of a generic G-protein coupled receptor (GPCR).
Table 1: Comparison of Detergents for GPCR Solubilization and Stability
| Detergent | CMC (mM) | Solubilization Efficiency (%)* | Thermal Stability (Tm, °C)** |
| NaTDC | 1-4 | 65 | 48 |
| DDM | 0.17 | 85 | 55 |
| LDAO | 1-2 | 75 | 42 |
| CHAPS | 4-8 | 60 | 45 |
*Solubilization efficiency is defined as the percentage of the target protein in the supernatant after ultracentrifugation compared to the total amount in the starting membrane fraction. **Thermal stability is represented by the melting temperature (Tm) determined by a thermal shift assay.
Note: This data is illustrative. The optimal detergent is highly protein-dependent and must be determined empirically. For many membrane proteins, milder non-ionic detergents like DDM often provide higher stability, though NaTDC can be a viable option, especially when ease of removal is a priority.
Application Highlight: NaTDC in the Study of G-Protein Coupled Receptors (GPCRs)
Bile acids, including taurochenodeoxycholic acid (a close relative of NaTDC), have been shown to interact with and modulate the activity of certain GPCRs, such as the TGR5 receptor.[3] TGR5 is a bile acid-activated receptor that, upon ligand binding, couples to Gαs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB), leading to the regulation of gene expression involved in inflammation and metabolism.[3] The ability to solubilize and purify TGR5 in a functional state using a bile salt detergent like NaTDC could be advantageous for studying its interaction with its natural ligands.
Signaling Pathway of a Bile Acid-Activated GPCR (TGR5)
Signaling pathway of a bile acid-activated GPCR (TGR5).
Advantages and Disadvantages of Using NaTDC
Advantages:
-
High CMC: Facilitates easy removal by dialysis, which is beneficial for reconstitution and some functional assays.
-
Effective for some proteins: Can be an effective solubilizing agent for certain types of membrane proteins.
-
Biologically relevant: As a bile salt, it may be particularly useful for studying proteins that are naturally exposed to or regulated by bile acids, such as certain transporters and receptors in the liver and gut.
Disadvantages:
-
Ionic nature: Can be more denaturing to sensitive proteins compared to non-ionic detergents like DDM.
-
Steric hindrance: The rigid steroidal structure of bile salts can sometimes prevent effective solubilization of proteins with complex transmembrane domains, as has been observed with bacteriorhodopsin in its native trimeric state.[4]
-
Potential for interference: May interfere with certain downstream applications due to its charge and biological activity.
Conclusion
Taurodeoxycholic acid sodium salt is a valuable tool in the membrane protein biochemist's toolkit. Its high CMC is a significant advantage for experiments requiring detergent removal. However, its potential for denaturation and steric hindrance necessitates careful optimization and comparison with other detergents for each new target protein. For proteins that are stable in its presence, NaTDC offers an effective means of solubilization for subsequent purification and characterization.
References
- 1. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Taurochenodeoxycholic acid mediates cAMP-PKA-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tauroursodeoxycholic acid binds to the G-protein site on light activated rhodopsin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Taurodeoxycholic Acid Sodium Salt in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tauroursodeoxycholic acid (TUDCA), and its sodium salt, is a hydrophilic bile acid with well-documented cytoprotective properties.[1][2][3] In the context of cell culture, TUDCA is widely utilized for its ability to mitigate cellular stress and inhibit apoptosis, making it a valuable tool in various research applications, particularly in the study of neurodegenerative diseases, liver disorders, and diabetes.[4][5][6] Its mechanisms of action are multifaceted, primarily involving the attenuation of endoplasmic reticulum (ER) stress, stabilization of the mitochondrial membrane, and modulation of key signaling pathways.[2][3][4] These application notes provide detailed protocols for the use of taurodeoxycholic acid sodium salt in cell culture to investigate its protective effects.
Data Presentation
The effective concentration of taurodeoxycholic acid sodium salt can vary depending on the cell type and the nature of the cellular insult. The following tables summarize quantitative data from representative studies.
Table 1: Effective Concentrations of Taurodeoxycholic Acid Sodium Salt for Cytoprotection
| Cell Type | Cellular Insult | TUDCA Concentration Range | Optimal Concentration | Outcome Measure |
| Primary Cortical Neurons | Amyloid-beta (Aβ) peptide (25 µM) | 1-100 µM | 100 µM | Inhibition of apoptosis |
| Dorsal Root Ganglion (DRG) Neurons | Tunicamycin | ≤250 µM | 250 µM | Suppression of apoptosis[7] |
| Retinal Neural Cells | Elevated Glucose | 0.2 µM - 300 µM | 100 µM | Decreased cell death |
| Rat Cortical Neurons | Glutamate (125 µM) | 100 µM | 100 µM | Neuroprotection |
| SH-SY5Y Neuroblastoma Cells | 6-hydroxydopamine (6-OHDA) | 50-500 µM | 250 µM | Increased cell viability |
| HepG2 Cells | Deoxycholic acid (DCA) | 50-800 µM | 50 µM | Cytoprotection[8] |
| Human Mesenchymal Stem Cells (hMSCs) | N/A (Osteogenic Differentiation) | 10-500 µM | 250-500 µM | Enhanced osteogenesis[9] |
Table 2: Summary of TUDCA's Effects on Key Signaling Molecules
| Signaling Pathway | Target Molecule | Effect of TUDCA | Cell Type |
| PI3K/Akt | p-Akt | Increased phosphorylation | Mesenchymal Stem Cells[9], Neuronal Cells[10] |
| ER Stress | GRP78, PERK, eIF2α, IRE1α | Reduced activation/expression | Various[6] |
| Apoptosis | Bax | Decreased expression/translocation[2][10] | Neuronal Cells[10] |
| Apoptosis | Bcl-2 | Increased expression[10] | Neuronal Cells[10] |
| Apoptosis | Caspase-3 | Reduced activation/cleavage[4][10] | Neuronal Cells[10] |
| MAPK | ERK, p38, JNK | Inhibition or modulation | Cholangiocarcinoma cells[11] |
| NF-κB | NF-κB | Inhibition | Microglial cells[12] |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with Taurodeoxycholic Acid Sodium Salt
This protocol outlines a general procedure for treating adherent cell cultures with taurodeoxycholic acid sodium salt.
Materials:
-
Taurodeoxycholic acid sodium salt (powder)
-
Sterile, cell culture grade water or DMSO for stock solution preparation
-
Complete cell culture medium appropriate for the cell line
-
Adherent cells cultured in multi-well plates, flasks, or dishes
Procedure:
-
Stock Solution Preparation:
-
Aseptically prepare a stock solution of taurodeoxycholic acid sodium salt. A 100 mM stock solution in sterile water or DMSO is common.[1]
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed cells into the desired culture vessel at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
-
Treatment:
-
Dilute the taurodeoxycholic acid sodium salt stock solution to the desired final concentration in pre-warmed complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of TUDCA.
-
For experiments involving a cellular insult, TUDCA can be applied as a pre-treatment (typically 12-24 hours) before the insult, co-treatment, or post-treatment, depending on the experimental design.[1]
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Downstream Analysis:
-
Following incubation, cells can be harvested for various downstream analyses, such as viability assays (e.g., MTT, trypan blue), apoptosis assays (e.g., TUNEL, caspase activity), protein analysis (e.g., Western blotting), or gene expression analysis (e.g., RT-qPCR).
-
Protocol 2: Assessment of Apoptosis using TUNEL Staining
This protocol describes the use of Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cells cultured on sterile glass coverslips in a multi-well plate
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
In situ cell death detection kit (TUNEL assay kit)
-
DAPI (4',6-diamidino-2-phenylindole) nuclear stain
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat cells with taurodeoxycholic acid sodium salt and/or an apoptotic stimulus as described in Protocol 1.
-
-
Fixation:
-
After treatment, gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[1]
-
Wash twice with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with the permeabilization solution for 20 minutes at room temperature.[1]
-
Wash twice with deionized water.
-
-
TUNEL Reaction:
-
Incubate the cells with the TUNEL reaction mixture according to the manufacturer's instructions for 60 minutes at 37°C in a humidified, dark chamber.[1]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.[1]
-
Wash twice with PBS and carefully mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Visualization:
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit green fluorescence, while all cell nuclei will be stained blue by DAPI.
-
Protocol 3: Analysis of Signaling Protein Phosphorylation by Western Blotting
This protocol details the analysis of protein phosphorylation (e.g., Akt) via Western blotting.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.[1]
-
Separate the proteins by SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.[1]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.[1]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash three times with TBST.
-
-
Detection:
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-Akt).
-
Visualizations
Caption: TUDCA signaling pathways.
Caption: Experimental workflow for apoptosis assay.
References
- 1. benchchem.com [benchchem.com]
- 2. stemcell.com [stemcell.com]
- 3. benchchem.com [benchchem.com]
- 4. Tauroursodeoxycholic acid: a potential therapeutic tool in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Comparative cytotoxic and cytoprotective effects of taurohyodeoxycholic acid (THDCA) and tauroursodeoxycholic acid (TUDCA) in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tauroursodeoxycholic Acid Enhances Osteogenic Differentiation through EGFR/p-Akt/CREB1 Pathway in Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of tauroursodeoxycholic acid-mediated neuronal protection after acute spinal cord injury through AKT signaling pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. alzdiscovery.org [alzdiscovery.org]
Application Notes and Protocols for Taurodeoxycholic Acid Sodium Salt in Apoptosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurodeoxycholic acid (TDCA) sodium salt is a taurine-conjugated secondary bile acid. Bile acids are increasingly recognized as signaling molecules with complex and often contradictory roles in cellular processes, including apoptosis. While a significant body of research highlights the anti-apoptotic and cytoprotective properties of TDCA and its close analogue, tauroursodeoxycholic acid (TUDCA), emerging evidence suggests that under specific cellular contexts and at certain concentrations, some bile acids can promote apoptosis.
These application notes provide a comprehensive overview of the dual roles of TDCA in apoptosis, with a focus on providing protocols to investigate its potential pro-apoptotic effects. Given the limited direct literature on TDCA as a primary apoptosis inducer, we will leverage data from its isomer, taurochenodeoxycholic acid (TCDCA), to provide a quantitative and mechanistic starting point for your research.
Data Presentation: Pro-Apoptotic Effects of a TDCA Isomer
The pro-apoptotic effects of bile acids are highly dependent on the cell type, concentration, and exposure time. The following table summarizes the quantitative data on apoptosis induction by taurochenodeoxycholic acid (TCDCA), an isomer of TDCA, in fibroblast-like synoviocytes (FLS) from an adjuvant arthritis model. This data can serve as a valuable reference for designing experiments with TDCA.
| Compound | Cell Line/Type | Concentration Range Tested | Effective Pro-Apoptotic Concentration(s) | Incubation Time | Key Findings | Reference |
| Taurochenodeoxycholic Acid (TCDCA) | Adjuvant Arthritis Fibroblast-like Synoviocytes (FLS) | 10, 25, 50, 100 µg/mL | 25, 50, 100 µg/mL | 24 hours | Dose-dependent increase in apoptosis rate. Significant at ≥ 25 µg/mL. | [1] |
Signaling Pathways
The Dichotomous Role of Bile Acids in Apoptosis Signaling
Bile acids can trigger opposing signaling pathways related to cell survival and death, largely dependent on their hydrophobicity, concentration, and the cellular context.
-
Anti-Apoptotic Signaling (Predominantly for TUDCA/TDCA): At physiological or moderately elevated concentrations, hydrophilic bile acids like TUDCA are known to protect cells from apoptosis. They achieve this by activating survival pathways such as the PI3K/Akt and MAPK/ERK pathways, which in turn can inhibit pro-apoptotic proteins like Bax and Bad. TUDCA can also reduce endoplasmic reticulum (ER) stress and inhibit caspase activation.
-
Pro-Apoptotic Signaling (Observed with Hydrophobic Bile Acids and at High Concentrations): In contrast, hydrophobic bile acids or high concentrations of bile acids can induce apoptosis. One proposed mechanism, as demonstrated for the TDCA isomer TCDCA, involves the activation of the extrinsic apoptosis pathway. This includes the activation of initiator caspases like caspase-8, which then activate executioner caspases such as caspase-3. This cascade can be mediated by the suppression of survival signals like the NF-κB pathway. High concentrations of bile acids can also induce apoptosis through the intrinsic (mitochondrial) pathway by causing mitochondrial dysfunction and the release of pro-apoptotic factors.[1][2][3]
Experimental Protocols
Protocol 1: Induction of Apoptosis with Taurodeoxycholic Acid Sodium Salt
This protocol is based on the findings for the TDCA isomer, TCDCA, and should be optimized for your specific cell line.
1. Materials:
-
Taurodeoxycholic Acid (TDCA) Sodium Salt (or Taurochenodeoxycholic Acid as a positive control)
-
Appropriate cell culture medium and supplements (e.g., DMEM, FBS)
-
Sterile, tissue culture-treated plates (e.g., 6-well or 96-well)
-
Phosphate-buffered saline (PBS), sterile
-
Cell line of interest
2. Procedure:
-
Cell Seeding:
-
Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 60-70% confluent at the time of treatment.
-
-
Preparation of TDCA Stock Solution:
-
Prepare a sterile stock solution of TDCA sodium salt in a suitable solvent (e.g., sterile PBS or cell culture medium). A concentration of 10-50 mg/mL is recommended. Ensure complete dissolution.
-
-
Treatment of Cells:
-
On the day of the experiment, remove the old medium from the cells and replace it with fresh medium containing various concentrations of TDCA.
-
Based on the data for TCDCA, a starting concentration range of 10 µM to 200 µM (approximately 5 µg/mL to 100 µg/mL) is recommended.
-
Include a vehicle-only control (cells treated with the same amount of solvent used for the TDCA stock solution).
-
It is also advisable to include a known apoptosis inducer (e.g., staurosporine (B1682477) at 1 µM) as a positive control.
-
-
Incubation:
-
Incubate the cells for a predetermined period. A common time point for apoptosis induction is 24 hours, but a time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended for initial characterization.
-
-
Harvesting and Analysis:
-
After incubation, harvest the cells for downstream apoptosis analysis using methods such as Annexin V/PI staining (Protocol 2) or caspase activity assays (Protocol 3).
-
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
1. Materials:
-
Annexin V-FITC (or another fluorochrome conjugate) Apoptosis Detection Kit (contains Annexin V, PI, and Binding Buffer)
-
Treated and control cells from Protocol 1
-
Cold PBS
-
Flow cytometry tubes
2. Procedure:
-
Cell Harvesting:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or brief trypsinization. For suspension cells, collect them directly.
-
Collect both the supernatant (containing floating/apoptotic cells) and the adherent cells.
-
-
Washing:
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Discard the supernatant and wash the cells once with cold PBS.
-
-
Resuspension:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution (concentrations may vary depending on the kit manufacturer).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Protocol 3: Caspase-3/7 Activity Assay
This is a fluorometric or colorimetric assay to measure the activity of executioner caspases, a hallmark of apoptosis.
1. Materials:
-
Caspase-3/7 Activity Assay Kit (contains substrate, e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric, and lysis buffer)
-
Treated and control cells from Protocol 1
-
Cold PBS
-
Microplate reader (absorbance or fluorescence)
2. Procedure:
-
Cell Lysis:
-
Harvest cells as described in Protocol 2.
-
Resuspend the cell pellet in the provided chilled Lysis Buffer (e.g., 50 µL per 1-2 x 10^6 cells).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
-
Assay Reaction:
-
Transfer the supernatant (cell lysate) to a new tube.
-
In a 96-well plate, add 50 µL of the cell lysate per well.
-
Prepare the reaction mixture according to the kit instructions (typically by adding the caspase substrate to the reaction buffer).
-
Add 50 µL of the reaction mixture to each well containing the cell lysate.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the absorbance (for colorimetric assays, typically at 405 nm) or fluorescence (for fluorometric assays, e.g., Ex/Em = 380/460 nm) using a microplate reader.
-
-
Data Analysis:
-
The signal intensity is proportional to the caspase-3/7 activity in the sample. Compare the readings from the TDCA-treated samples to the untreated control.
-
Conclusion and Recommendations
The role of taurodeoxycholic acid sodium salt in apoptosis is complex. While it is predominantly recognized for its anti-apoptotic and cytoprotective functions, the broader family of bile acids exhibits a context-dependent ability to induce apoptosis. The provided protocols, using the pro-apoptotic isomer TCDCA as a reference, offer a robust starting point for researchers wishing to investigate the potential apoptosis-inducing effects of TDCA. It is crucial to perform careful dose-response and time-course experiments to determine the specific effects of TDCA in the chosen cellular model. Combining methods that assess different stages of apoptosis, such as Annexin V/PI staining and caspase activity assays, will provide a more comprehensive understanding of the cellular response to TDCA treatment.
References
- 1. Taurochenodeoxycholic acid induces apoptosis of fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concentration-dependent effects of sodium cholate and deoxycholate bile salts on breast cancer cells proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tauroursodeoxycholic acid protects rat hepatocytes from bile acid-induced apoptosis via activation of survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Taurodeoxycholic Acid Sodium Salt in Chromatography: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurodeoxycholic acid sodium salt (TDCA), a conjugated bile acid, is a versatile and powerful tool in the field of analytical and preparative chromatography.[1] Its amphiphilic nature, arising from a rigid steroidal backbone and a flexible taurine-conjugated side chain, allows it to function in multiple chromatographic modes. This document provides detailed application notes and protocols for the use of TDCA in Micellar Electrokinetic Chromatography (MEKC), as an ion-pairing agent in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and explores its potential in affinity chromatography.
Chemical and Physical Properties of Taurodeoxycholic Acid Sodium Salt
| Property | Value |
| CAS Number | 1180-95-6[2] |
| Molecular Formula | C₂₆H₄₄NNaO₆S[2] |
| Molecular Weight | 521.69 g/mol |
| Appearance | White to off-white crystalline powder[1] |
| Solubility | Soluble in water (approx. 20 mg/mL)[1] |
| Critical Micelle Concentration (CMC) | 1-4 mM[1] |
Application Note 1: Micellar Electrokinetic Chromatography (MEKC)
Principle
In MEKC, a pseudo-stationary phase is created by adding a surfactant to the background electrolyte at a concentration above its critical micelle concentration (CMC).[3] TDCA, as a chiral anionic surfactant, forms micelles that can partition analytes based on their hydrophobicity and can also offer chiral recognition for the separation of enantiomers.[3][4]
Sub-Application 1.1: Chiral Separation of Pharmaceutical Compounds
TDCA is highly effective as a chiral selector in MEKC for the enantioseparation of various pharmaceutical compounds, including diltiazem (B1670644) and palonosetron (B1662849) stereoisomers.[5][6][7]
This protocol is adapted from the methodology for separating chiral drugs using bile salts in MEKC.[5]
-
Capillary Preparation:
-
Condition a new fused-silica capillary (typically 50 µm i.d., 50-70 cm total length) by flushing sequentially with 1 M NaOH, deionized water, and finally the running buffer.
-
-
Running Buffer Preparation:
-
Prepare a 50 mM sodium taurodeoxycholate (B1243834) solution in a 20 mM phosphate (B84403) buffer.
-
Adjust the pH to 7.0 using phosphoric acid or sodium hydroxide.
-
Filter the buffer through a 0.45 µm filter before use.
-
-
Sample Preparation:
-
Dissolve the diltiazem hydrochloride racemic mixture in deionized water or the running buffer to a final concentration of 0.5-1.0 mg/mL.
-
-
MEKC Conditions:
-
Instrument: Capillary Electrophoresis System with UV detection.
-
Capillary: Fused-silica, 50 µm i.d., 60 cm total length (52 cm effective length).
-
Running Buffer: 50 mM Sodium Taurodeoxycholate in 20 mM Phosphate Buffer (pH 7.0).
-
Applied Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 5 kPa for 5 seconds.
-
Detection: UV at 214 nm.
-
The following table summarizes the separation parameters for palonosetron (PALO) stereoisomers using different bile salts at a concentration of 30 mM in a 30 mM sodium tetraborate (B1243019) buffer (pH 9.2).[7]
| Bile Salt | Enantiomeric Pair | Retention Factor (k) | Selectivity (α) | Resolution (Rs) |
| Sodium Taurodeoxycholate (STDC) | PALO (3aS, 2S) / (3aR, 2R) | 1.85 / 1.92 | 1.04 | 1.2 |
| PALO (3aS, 2R) / (3aR, 2S) | 2.15 / 2.25 | 1.05 | 1.4 | |
| Sodium Cholate (SC) | PALO (3aS, 2S) / (3aR, 2R) | 1.95 / 2.05 | 1.05 | 1.5 |
| PALO (3aS, 2R) / (3aR, 2S) | 2.30 / 2.42 | 1.05 | 1.6 | |
| Sodium Deoxycholate (SDC) | PALO (3aS, 2S) / (3aR, 2R) | 2.10 / 2.21 | 1.05 | 1.7 |
| PALO (3aS, 2R) / (3aR, 2S) | 2.50 / 2.63 | 1.05 | 1.8 | |
| Sodium Taurocholate (STC) | PALO (3aS, 2S) / (3aR, 2R) | 1.75 / 1.83 | 1.05 | 1.3 |
| PALO (3aS, 2R) / (3aR, 2S) | 2.05 / 2.15 | 1.05 | 1.5 |
Data adapted from a study on the enantioselective separation of palonosetron stereoisomers by MEKC.[7]
References
- 1. dakenchem.com [dakenchem.com]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. Bile Salts in Chiral Micellar Electrokinetic Chromatography: 2000–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral separation of diltiazem, trimetoquinol and related compounds by micellar electrokinetic chromatography with bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the Performance of Different Bile Salts in Enantioselective Separation of Palonosetron Stereoisomers by M… [ouci.dntb.gov.ua]
- 7. Comparison of the Performance of Different Bile Salts in Enantioselective Separation of Palonosetron Stereoisomers by Micellar Electrokinetic Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Taurodeoxycholic Acid Sodium Salt in Micellar Electrokinetic Chromatography (MEKC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique within the field of Capillary Electrophoresis (CE). It uniquely allows for the separation of both charged and neutral molecules by introducing a pseudo-stationary phase into the background electrolyte (BGE). This phase is composed of micelles, which are aggregates of surfactant molecules added to the BGE at a concentration above their critical micelle concentration (CMC).[1] Analytes are separated based on their differential partitioning between the micelles and the surrounding aqueous buffer.[2]
Taurodeoxycholic acid sodium salt (NaTDC), a naturally occurring bile salt, has emerged as a highly effective surfactant for MEKC.[3][4] Bile salts are biological surfactants known for their ability to solubilize hydrophobic compounds.[3][4] NaTDC's rigid, chiral steroidal structure makes it particularly valuable as a chiral selector for the enantiomeric separation of various drug compounds.[2][5] Its use in MEKC provides a versatile and efficient method for analyzing complex mixtures, including pharmaceuticals, enantiomeric impurities, and other hydrophobic molecules.
Principle of MEKC Separation with NaTDC
In MEKC, a fused silica (B1680970) capillary is filled with a background electrolyte containing NaTDC micelles. Under a typical high pH condition, the internal wall of the capillary is negatively charged, generating a strong electroosmotic flow (EOF) towards the cathode (negative electrode). NaTDC, being an anionic surfactant, forms negatively charged micelles that have an electrophoretic mobility in the opposite direction, towards the anode (positive electrode).
However, the force of the EOF is generally stronger than the electrophoretic mobility of the micelles, resulting in a net migration of the micelles towards the cathode, albeit at a much slower rate than the bulk buffer. Neutral analytes, which would otherwise migrate at the same velocity as the EOF, interact with the hydrophobic core of the NaTDC micelles. The degree of this interaction determines their retention time. Highly hydrophobic analytes spend more time within the micelle and migrate closer to the micelle's velocity, while more hydrophilic analytes spend more time in the aqueous phase and migrate closer to the EOF's velocity. This differential partitioning enables the separation of neutral molecules. For chiral separations, the specific stereochemical structure of the NaTDC micelle allows for selective interactions with different enantiomers, leading to different migration times and successful resolution.[3][5]
References
- 1. Enantiomer separation of drugs by micellar electrokinetic chromatography using chiral surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bile Salts in Chiral Micellar Electrokinetic Chromatography: 2000–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile Salts in Chiral Micellar Electrokinetic Chromatography: 2000-2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
Application Notes and Protocols for Taurodeoxycholic Acid Sodium Salt in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurodeoxycholic acid (TDCA) and its sodium salt (NaTDC) are biocompatible bile salts that have garnered significant interest in the field of drug delivery.[1][2] Their amphiphilic nature, arising from a rigid steroidal backbone with both hydrophobic and hydrophilic faces, allows them to function as effective surfactants and permeation enhancers.[2][3] This unique structure enables NaTDC to self-assemble into micelles and to be incorporated into various nanocarrier systems, such as nanoparticles and liposomes, to improve the solubility, stability, and bioavailability of a wide range of therapeutic agents.[3][4] Furthermore, NaTDC can modulate biological membranes, reversibly enhancing the permeability of drugs across cellular barriers like the intestinal epithelium.[5][6] These properties make NaTDC a versatile excipient for developing advanced drug delivery systems for oral, transdermal, and targeted therapies.
Applications of Taurodeoxycholic Acid Sodium Salt in Drug Delivery
Permeation Enhancer
NaTDC is widely recognized for its ability to enhance the absorption of poorly permeable drugs across biological membranes.[5]
Mechanism of Action:
-
Membrane Fluidization: NaTDC monomers can insert into the lipid bilayer of cell membranes, disrupting the ordered structure and increasing membrane fluidity. This transient disruption creates temporary pores, facilitating the paracellular transport of drug molecules.
-
Micellar Solubilization: Above its critical micelle concentration (CMC), NaTDC forms micelles that can encapsulate hydrophobic drugs, increasing their localized concentration at the cell surface and creating a higher concentration gradient to drive absorption.
-
Tight Junction Modulation: NaTDC has been shown to modulate the proteins that form tight junctions between epithelial cells, leading to a reversible opening of the paracellular pathway for drug transport.
Nanoparticle and Liposome (B1194612) Formulation
The surfactant properties of NaTDC make it a valuable component in the formulation of nanoparticles and liposomes.
-
Stabilizer: NaTDC can be used as a stabilizing agent in nanoparticle formulations, preventing aggregation and controlling particle size.
-
Surface Modification: Incorporating NaTDC on the surface of nanoparticles or liposomes can enhance their interaction with biological membranes and facilitate cellular uptake.
-
Bilosomes: NaTDC is a key component of bilosomes, which are niosomes that incorporate bile salts into their structure. These vesicles show enhanced stability in the gastrointestinal tract and can improve the oral bioavailability of encapsulated drugs.
Micelle-Based Drug Delivery
NaTDC's ability to form micelles in aqueous solutions makes it an excellent carrier for hydrophobic drugs.
-
Solubilization: NaTDC micelles can encapsulate poorly water-soluble drugs within their hydrophobic core, significantly increasing their aqueous solubility and dissolution rate.
-
Targeted Delivery: The surface of NaTDC micelles can be functionalized with targeting ligands to direct the encapsulated drug to specific cells or tissues.
Quantitative Data on NaTDC-Based Drug Delivery Systems
The following tables summarize key quantitative data from various studies on drug delivery systems incorporating taurodeoxycholic acid sodium salt and related bile salts.
Table 1: Physicochemical Properties of Bile Salt-Based Nanoparticles
| Formulation | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Nano-tauro (U-AZT) | Zidovudine prodrug | 190 | Low | -55 | [4] |
| Nano-UDCA (U-AZT) | Zidovudine prodrug | 215 | Low | -55 | [4] |
Table 2: Drug Loading and Encapsulation Efficiency
| Formulation Type | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Nanoparticles | Paclitaxel | - | 37.6 ± 14.4 | [7] |
| Nanoparticles | Lapatinib | - | 25.0 ± 1.5 | [7] |
| Co-loaded Nanoparticles | Paclitaxel & Lapatinib | - | 67.0 ± 2.2 (PTX) | [7] |
| Thiolated Nanoparticles | Tobramycin | - | 76.39 | |
| Nanostructured Lipid Carrier | Piroxicam | - | 81.4 ± 7.1 |
Table 3: Permeation Enhancement Data
| Permeation Enhancer | Model Drug | Cell Line | Permeability Increase (Fold) | Reference |
| Sodium Taurodeoxycholate (TDC) 0.1 mg/mL | Salmon Calcitonin | Caco-2 | ~1.9 vs Control | [5] |
| Sodium Taurodihydrofusidate (STDHF) 2.8 mM | Sodium Fluorescein | Caco-2 | Significant increase | [6] |
Experimental Protocols
Protocol 1: Preparation of NaTDC-Coated Nanoparticles by Nanoprecipitation
This protocol describes the preparation of drug-loaded nanoparticles using NaTDC as a surface modifier and stabilizer.
Materials:
-
Drug of interest (hydrophobic)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Taurodeoxycholic acid sodium salt (NaTDC)
-
Deionized water
-
Magnetic stirrer
-
Ultrasonicator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve the desired amount of the hydrophobic drug and PLGA in acetone.
-
Aqueous Phase Preparation: Dissolve NaTDC in deionized water to form the aqueous phase.
-
Nanoprecipitation: While stirring the aqueous NaTDC solution at a constant speed on a magnetic stirrer, add the organic phase dropwise.
-
Solvent Evaporation: Continue stirring the resulting nanoparticle suspension at room temperature for several hours to allow for the complete evaporation of acetone.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unencapsulated drug and excess NaTDC. Repeat the centrifugation and washing steps two more times.
-
Resuspension: Resuspend the final nanoparticle pellet in a suitable aqueous buffer or deionized water.
-
Characterization: Characterize the nanoparticles for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the drug loading and encapsulation efficiency using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Protocol 2: Preparation of NaTDC-Containing Liposomes by Thin-Film Hydration
This protocol outlines the preparation of liposomes incorporating NaTDC to enhance their stability and drug delivery properties.
Materials:
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Taurodeoxycholic acid sodium salt (NaTDC)
-
Drug of interest (hydrophilic or lipophilic)
-
Chloroform/Methanol mixture (e.g., 2:1 v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes
Procedure:
-
Lipid Film Formation: Dissolve PC, cholesterol, and NaTDC (and the lipophilic drug, if applicable) in the chloroform/methanol mixture in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.
-
Drying: Further dry the lipid film under a stream of nitrogen gas or in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the thin lipid film with PBS (containing the hydrophilic drug, if applicable) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Sonication: To reduce the size of the MLVs and form small unilamellar vesicles (SUVs), sonicate the liposome suspension using a bath or probe sonicator.
-
Extrusion (Optional): For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.
-
Characterization: Analyze the liposomes for their size, PDI, zeta potential, and encapsulation efficiency.
Protocol 3: In Vitro Drug Release Study using Dialysis Method
This protocol describes a common method to evaluate the in vitro release of a drug from NaTDC-based formulations.
Materials:
-
Drug-loaded NaTDC formulation (nanoparticles, liposomes, or micelles)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., PBS, pH 7.4, or simulated intestinal fluid)
-
Shaking water bath or incubator
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Dialysis Bag Preparation: Cut a piece of the dialysis membrane and soak it in the release medium as per the manufacturer's instructions.
-
Sample Loading: Load a known amount of the drug-loaded NaTDC formulation into the dialysis bag and securely seal both ends.
-
Release Study Setup: Place the dialysis bag in a beaker containing a defined volume of the release medium. Ensure sink conditions are maintained (the concentration of the drug in the release medium should not exceed 10% of its saturation solubility).
-
Incubation: Place the beaker in a shaking water bath or incubator at 37°C with constant agitation.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed release medium.
-
Drug Quantification: Analyze the collected samples for drug concentration using a validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the drug release profile.
Protocol 4: Caco-2 Cell Permeability Assay
This protocol is used to assess the permeation-enhancing effect of NaTDC on a model drug across a Caco-2 cell monolayer, which mimics the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements (e.g., DMEM, FBS, non-essential amino acids, penicillin-streptomycin)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Model drug
-
Taurodeoxycholic acid sodium salt (NaTDC)
-
Transepithelial electrical resistance (TEER) meter
-
Analytical instrument for drug quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts and culture them for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., 250 Ω·cm²), indicating good integrity.
-
Permeability Study:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the transport buffer (HBSS) containing the model drug with and without NaTDC to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate the Transwell® plates at 37°C.
-
-
Sampling: At specified time points, collect samples from the basolateral chamber and replace the volume with fresh transport buffer.
-
Drug Quantification: Analyze the concentration of the model drug in the collected samples.
-
Apparent Permeability (Papp) Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Data Analysis: Compare the Papp values of the model drug in the presence and absence of NaTDC to determine the permeation enhancement ratio.
-
Post-Experiment Integrity Check: Measure the TEER of the monolayers again after the experiment to assess any potential cytotoxicity of the tested formulations.
Signaling Pathways and Experimental Workflows
TGR5 Signaling Pathway Activated by Taurodeoxycholic Acid
Taurodeoxycholic acid is an agonist for the Takeda G protein-coupled receptor 5 (TGR5). Activation of TGR5 initiates a signaling cascade that can influence various cellular processes, including inflammation and metabolism.
Caption: TGR5 signaling pathway initiated by NaTDC.
Inhibition of NF-κB Signaling Pathway by Taurodeoxycholic Acid
Some studies suggest that bile acids like TDCA can exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Caption: Inhibition of the NF-κB pathway by NaTDC.
Experimental Workflow for Developing a NaTDC-Based Drug Delivery System
This workflow outlines the key stages in the development and evaluation of a drug delivery system incorporating taurodeoxycholic acid sodium salt.
Caption: Workflow for NaTDC drug delivery system development.
References
- 1. researchgate.net [researchgate.net]
- 2. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifaceted applications of bile salts in pharmacy: an emphasis on nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. Permeability enhancement in Caco-2 cell monolayers by sodium salicylate and sodium taurodihydrofusidate: assessment of effect-reversibility and imaging of transepithelial transport routes by confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Lipid-Protein Interactions Using Taurodeoxycholic Acid Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurodeoxycholic acid sodium salt (NaTDC) is an anionic, bile salt-derived detergent widely utilized in membrane biochemistry and drug formulation. Its amphipathic nature, characterized by a rigid steroidal backbone and a flexible taurine (B1682933) side chain, makes it an effective agent for disrupting lipid bilayers and solubilizing membrane proteins. This property is particularly valuable for the study of lipid-protein interactions, as it allows for the extraction of membrane proteins from their native environment into a soluble, yet lipid-associated, state.
These application notes provide detailed protocols for the use of NaTDC in the solubilization of membrane proteins and the subsequent investigation of their interactions with specific lipids. The methodologies described herein are essential for researchers in basic science and drug development who aim to elucidate the functional and regulatory roles of lipid-protein interactions in cellular processes and disease.
Physicochemical Properties of Taurodeoxycholic Acid Sodium Salt
A thorough understanding of the physicochemical properties of NaTDC is crucial for its effective application. Key parameters are summarized in the table below. The critical micelle concentration (CMC) is a particularly important value; detergents are most effective for solubilizing membrane proteins at concentrations at or above their CMC.
| Property | Value | Reference |
| Chemical Formula | C₂₆H₄₄NNaO₆S | |
| Molecular Weight | 521.69 g/mol | |
| Critical Micelle Concentration (CMC) | 1-4 mM | |
| Aggregation Number | 6 | |
| pKa | 1.9 |
Experimental Protocols
Protocol 1: Solubilization of Membrane Proteins from a Cell Membrane Preparation
This protocol outlines the general steps for solubilizing a target membrane protein from a prepared cell membrane fraction using NaTDC. Optimization of the detergent-to-protein ratio is critical for maintaining the structural and functional integrity of the protein.
Materials:
-
Isolated cell membranes containing the protein of interest
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail)
-
Taurodeoxycholic Acid Sodium Salt (NaTDC) stock solution (e.g., 10% w/v in Lysis Buffer)
-
Ultracentrifuge
Procedure:
-
Membrane Preparation: Start with a pellet of isolated cell membranes, prepared by standard cell lysis and fractionation techniques.
-
Resuspension: Resuspend the membrane pellet in cold Lysis Buffer to a final protein concentration of 2-5 mg/mL.
-
Detergent Addition: Add the NaTDC stock solution to the resuspended membranes to achieve a final concentration that is above the CMC and optimized for the target protein (typically in the range of 1-2% w/v). A common starting point is a detergent-to-protein ratio of 4:1 (w/w).
-
Solubilization: Incubate the mixture on a rotator at 4°C for 1-2 hours to allow for complete solubilization of the membrane.
-
Clarification: Centrifuge the lysate at 100,000 x g for 60 minutes at 4°C to pellet non-solubilized material.
-
Supernatant Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins in NaTDC micelles. This fraction is now ready for downstream applications such as affinity purification or direct analysis of lipid-protein interactions.
Workflow for Membrane Protein Solubilization
A schematic overview of the membrane protein solubilization process using NaTDC.
Protocol 2: Reconstitution of a Solubilized Membrane Protein into Nanodiscs
Nanodiscs provide a more native-like lipid bilayer environment for studying membrane proteins compared to detergent micelles. This protocol describes the reconstitution of a NaTDC-solubilized protein into nanodiscs using Membrane Scaffold Proteins (MSPs).
Materials:
-
NaTDC-solubilized membrane protein (from Protocol 1)
-
Membrane Scaffold Protein (MSP), e.g., MSP1D1
-
Lipids (e.g., DMPC, POPC) solubilized in NaTDC
-
Detergent Removal System (e.g., Bio-Beads SM-2)
-
Size Exclusion Chromatography (SEC) system
Procedure:
-
Lipid Preparation: Prepare a stock solution of the desired lipids by solubilizing them in a buffer containing NaTDC at a concentration well above its CMC (e.g., 50 mM NaTDC).
-
Assembly Mixture: In a microcentrifuge tube, combine the NaTDC-solubilized membrane protein, the lipid-NaTDC mixture, and the MSP. The molar ratio of MSP:protein:lipid will need to be optimized, but a common starting point is 2:1:100. Ensure the final NaTDC concentration remains above the CMC.
-
Incubation: Incubate the assembly mixture on ice for 30 minutes.
-
Detergent Removal: Add prepared Bio-Beads to the assembly mixture (approximately 0.5 g of beads per 1 mL of mixture) to initiate the self-assembly of nanodiscs by removing the NaTDC. Incubate with gentle rocking at 4°C for 4 hours to overnight.
-
Nanodisc Purification: Remove the Bio-Beads and purify the reconstituted nanodiscs from empty nanodiscs and aggregated protein using size exclusion chromatography (SEC).
-
Analysis: Analyze the SEC fractions by SDS-PAGE and, if applicable, functional assays to confirm the successful reconstitution of the membrane protein into nanodiscs.
Nanodisc Reconstitution Workflow
The process of reconstituting a membrane protein into a nanodisc from a NaTDC-solubilized state.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Detect Protein-Lipid Interactions
This protocol can be adapted to investigate if a specific lipid remains associated with a membrane protein after solubilization with NaTDC, or to study the interaction of the solubilized protein with exogenously added lipids.
Materials:
-
NaTDC-solubilized membrane protein
-
Antibody specific to the protein of interest
-
Protein A/G magnetic beads
-
Wash Buffer (Lysis Buffer containing a lower concentration of NaTDC, e.g., just above the CMC)
-
Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
Lipid of interest (optional, for exogenous addition)
-
Analytical method for lipid detection (e.g., mass spectrometry, thin-layer chromatography)
Procedure:
-
Antibody Incubation: To the NaTDC-solubilized protein lysate, add the specific antibody and incubate with gentle rotation for 2-4 hours at 4°C.
-
Bead Binding: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the magnetic beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold Wash Buffer to remove non-specifically bound proteins and lipids.
-
Elution: Elute the protein-lipid complexes from the beads using Elution Buffer.
-
Analysis: Analyze the protein content of the eluate by SDS-PAGE and Western blotting. The lipid content can be analyzed by appropriate methods to determine if the lipid of interest was co-immunoprecipitated with the protein.
Data Presentation: A Case Study on Rhodopsin
While NaTDC is a potent solubilizing agent, its structural analog, tauroursodeoxycholic acid (TUDCA), has been shown to interact specifically with the G protein-coupled receptor (GPCR) rhodopsin without exerting a strong detergent effect at concentrations where deoxycholate (a related bile salt) would solubilize the membrane.[1] This highlights the nuanced interactions of bile salts with membrane proteins.
The following table presents hypothetical data from a study investigating the interaction of various lipids with a NaTDC-solubilized GPCR, such as rhodopsin, reconstituted into nanodiscs. The binding affinity is determined using a technique like Surface Plasmon Resonance (SPR).
| Lipid | Binding Affinity (K D ) | Notes |
| Phosphatidylcholine (PC) | No significant binding | Commonly used as a bulk lipid in nanodiscs. |
| Phosphatidylserine (PS) | 5 µM | Anionic lipid, may interact with positively charged residues on the protein. |
| Cholesterol | 10 µM | Known to modulate the function of many GPCRs.[2][3] |
| Phosphatidylinositol (4,5)-bisphosphate (PIP₂) | 1 µM | Important signaling lipid known to interact with and regulate many membrane proteins.[4] |
Signaling Pathway Context: The Phototransduction Cascade
To provide a biological context for the study of rhodopsin, a key protein in vision, the following diagram illustrates the phototransduction signaling cascade it initiates. Understanding the native signaling environment of a membrane protein is crucial when interpreting the results of in vitro lipid-protein interaction studies.
Rhodopsin Signaling Pathway
The phototransduction cascade initiated by the activation of rhodopsin by a photon.
Conclusion
Taurodeoxycholic acid sodium salt is a versatile and effective detergent for the solubilization of membrane proteins, enabling the detailed study of their interactions with lipids. The protocols provided here offer a starting point for researchers to design and execute experiments aimed at understanding these critical molecular interactions. Careful optimization of experimental conditions, particularly detergent concentration, is paramount to preserving the native structure and function of the protein of interest. By combining these solubilization and reconstitution techniques with sensitive analytical methods, researchers can gain valuable insights into the roles of lipids in modulating protein function, with significant implications for both fundamental biology and the development of novel therapeutics.
References
- 1. Tauroursodeoxycholic acid binds to the G-protein site on light activated rhodopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Mechanisms of Cholesterol-GPCR Interactions That Depend on Membrane Phospholipid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 4. Phosphoinositide Control of Membrane Protein Function: A Frontier Led by Studies on Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Taurodeoxycholic Acid Sodium Salt in Liver Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of taurodeoxycholic acid sodium salt (TUDC-Na), a hydrophilic bile acid, in preclinical liver disease models. The information compiled from peer-reviewed scientific literature is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of TUDC-Na.
I. Introduction to Taurodeoxycholic Acid Sodium Salt (TUDC-Na)
Tauroursodeoxycholic acid (TUDCA) is the taurine (B1682933) conjugate of ursodeoxycholic acid (UDCA). TUDC-Na is a chemical chaperone known to alleviate endoplasmic reticulum (ER) stress, a key pathological feature in many liver diseases.[1] Its cytoprotective properties have been investigated in various models of liver injury, including cholestatic liver disease, non-alcoholic fatty liver disease (NAFLD), and hepatocellular carcinoma (HCC).[1][2] TUDC-Na exerts its therapeutic effects through multiple mechanisms, including the modulation of apoptosis, inflammation, and fibrogenesis.
II. In Vivo Liver Disease Models
A. Cholestatic Liver Injury: Bile Duct Ligation (BDL) Model
The BDL model in rodents is a widely used experimental procedure to induce cholestatic liver injury and fibrosis, mimicking conditions such as primary biliary cholangitis.[1][3]
Experimental Protocol: Bile Duct Ligation in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Anesthesia: Administer appropriate anesthesia (e.g., ketamine/xylazine cocktail, isoflurane).
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the common bile duct.
-
Carefully dissect the common bile duct from surrounding tissue.
-
Ligate the bile duct in two locations with surgical silk.
-
In some protocols, the bile duct is transected between the two ligatures.[4]
-
Close the abdominal incision in layers.
-
Sham-operated animals undergo the same procedure without bile duct ligation.
-
-
TUDC-Na Administration:
-
Dosage: 10 mg/kg/day administered in drinking water.[1]
-
Route of Administration: Oral (in drinking water) or intraperitoneal injection.
-
Treatment Duration: Can be administered either preventively (starting at the time of surgery) or therapeutically (starting after the establishment of liver injury).[1]
-
-
Endpoint Analysis:
-
Collect blood samples for measurement of serum alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin (B190676) levels.
-
Harvest liver tissue for histological analysis (e.g., H&E staining, Sirius Red staining for collagen deposition) and molecular analysis (e.g., qPCR, Western blot).
-
Quantitative Data from BDL Models
| Parameter | Control (BDL) | TUDC-Na Treated (BDL) | Reference |
| Serum ALT (U/L) | Significantly elevated | Significantly reduced | [1] |
| Serum AST (U/L) | Significantly elevated | Significantly reduced | [1] |
| Liver Fibrosis (Sirius Red Staining) | Extensive collagen deposition | Significantly reduced collagen deposition | [1][5] |
| CHOP Protein Expression (ER Stress Marker) | Significantly increased | Significantly reduced | [1] |
| Caspase-12 Activation (Apoptosis Marker) | Significantly increased | Significantly reduced | [1] |
B. Non-Alcoholic Fatty Liver Disease (NAFLD) Model
High-fat diet (HFD)-induced obesity in mice is a common model to study the pathogenesis of NAFLD, which encompasses a spectrum of conditions from simple steatosis to non-alcoholic steatohepatitis (NASH).[2][6]
Experimental Protocol: High-Fat Diet-Induced NAFLD in Mice
-
Animal Model: Male C57BL/6J mice.
-
Diet:
-
TUDC-Na Administration:
-
Endpoint Analysis:
-
Monitor body weight, food intake, and fasting blood glucose levels.
-
Perform glucose and insulin (B600854) tolerance tests.
-
Measure serum levels of ALT, AST, total cholesterol, and triglycerides.
-
Assess hepatic steatosis through histological analysis (e.g., Oil Red O staining) of liver tissue.
-
Analyze gene expression of inflammatory and lipid metabolism markers in the liver and intestine.
-
Quantitative Data from NAFLD Models
| Parameter | Control (HFD) | TUDC-Na Treated (HFD) | Reference |
| Body Weight Gain | Significantly increased | Significantly reduced | [2] |
| Fasting Blood Glucose | Significantly increased | Significantly reduced | [2] |
| Serum ALT (U/L) | Elevated | Reduced | [2] |
| Hepatic Steatosis | Severe | Attenuated | [2] |
| Intestinal Inflammatory Cytokine Levels | Increased | Decreased | [2] |
C. Hepatocellular Carcinoma (HCC) Xenograft Model
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are valuable for preclinical testing of anti-cancer agents.[8][9]
Experimental Protocol: HCC Xenograft in Nude Mice
-
Animal Model: Athymic nude mice.
-
Cell Line: Human HCC cell lines (e.g., HepG2, Huh7).
-
Tumor Implantation:
-
Subcutaneously inject a suspension of HCC cells (e.g., 5 x 10^6 cells) into the flank of the mice.
-
Allow tumors to grow to a palpable size.
-
-
TUDC-Na Administration:
-
Dosage: Varies depending on the study design, often administered intraperitoneally.
-
Treatment Duration: Typically initiated after tumors are established and continued for a defined period.
-
-
Endpoint Analysis:
-
Measure tumor volume regularly using calipers.
-
At the end of the study, excise tumors for weight measurement and histological/molecular analysis.
-
Assess markers of apoptosis (e.g., TUNEL staining, caspase activation) and cell proliferation (e.g., Ki-67 staining) in tumor tissue.
-
III. In Vitro Liver Disease Models
A. Liver Fibrosis Model
In vitro models using hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver, are crucial for studying the mechanisms of liver fibrosis and for screening anti-fibrotic compounds.[10][11]
Experimental Protocol: TGF-β1-Induced Activation of Hepatic Stellate Cells
-
Cell Line: Human or rat hepatic stellate cell lines (e.g., LX-2, HSC-T6).
-
Cell Culture: Culture HSCs in appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Induction of Fibrosis:
-
Starve the cells in low-serum medium for 24 hours.
-
Treat the cells with a pro-fibrotic agent, such as transforming growth factor-beta 1 (TGF-β1; e.g., 5 ng/mL), for 24-48 hours to induce activation and extracellular matrix production.[11]
-
-
TUDC-Na Treatment:
-
Co-treat the cells with TUDC-Na at various concentrations.
-
-
Endpoint Analysis:
-
Assess cell viability (e.g., MTT assay).
-
Measure the expression of fibrosis markers such as alpha-smooth muscle actin (α-SMA) and collagen type I (COL1A1) by qPCR, Western blot, or immunofluorescence.
-
Analyze the signaling pathways involved (e.g., Smad, MAPK).
-
IV. Signaling Pathways and Mechanisms of Action
A. Endoplasmic Reticulum (ER) Stress Attenuation
A primary mechanism of TUDC-Na's protective effect is its ability to alleviate ER stress.[1][12] In various liver injury models, TUDC-Na has been shown to reduce the expression of key ER stress markers like C/EBP homologous protein (CHOP), which is involved in ER stress-mediated apoptosis.[1][13]
Caption: TUDC-Na alleviates ER stress-induced apoptosis.
B. Farnesoid X Receptor (FXR) Signaling
TUDC-Na can modulate the activity of the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in bile acid, lipid, and glucose metabolism.[14][15][16] In NAFLD, TUDC-Na can influence FXR activity, leading to reduced fatty acid absorption and hepatic lipid accumulation.[14][15]
Caption: TUDC-Na modulates FXR signaling in NAFLD.
C. Hepatic Stellate Cell (HSC) Activation Pathway
The activation of HSCs is a central event in liver fibrosis. This process is driven by various signaling pathways, including the TGF-β/Smad pathway.
Caption: TUDC-Na inhibits hepatic stellate cell activation.
V. Conclusion
TUDC-Na demonstrates significant therapeutic potential in a range of preclinical liver disease models. Its multifaceted mechanism of action, primarily centered on the attenuation of ER stress and modulation of key metabolic signaling pathways, makes it a promising candidate for further investigation in the treatment of cholestatic and metabolic liver diseases. The protocols and data presented here provide a foundation for researchers to explore the utility of TUDC-Na in their specific areas of liver disease research.
References
- 1. Modulation of the Unfolded Protein Response by Tauroursodeoxycholic Acid Counteracts Apoptotic Cell Death and Fibrosis in a Mouse Model for Secondary Biliary Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tauroursodeoxycholic acid inhibits intestinal inflammation and barrier disruption in mice with non‐alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The bile duct ligated rat: A relevant model to study muscle mass loss in cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EFFECT OF BILE DUCT LIGATION ON BILE ACID COMPOSITION IN MOUSE SERUM AND LIVER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Experimental mouse models for hepatocellular carcinoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization and Validation of Hepatocellular Carcinoma (HCC) Xenograft tumor as a Suitable Liver Cancer Model for Preclinical Mesenchymal Stem Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo and In Vitro Models to Study Liver Fibrosis: Mechanisms and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Challenges of in vitro modelling of liver fibrosis [frontiersin.org]
- 12. Effect of tauroursodeoxycholic acid on endoplasmic reticulum stress-induced caspase-12 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gut.bmj.com [gut.bmj.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Tauroursodeoxycholic Acid Improves Nonalcoholic Fatty Liver Disease by Regulating Gut Microbiota and Bile Acid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. TUDCA Ameliorates Liver Injury Via Activation of SIRT1-FXR Signaling in a Rat Hemorrhagic Shock Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Taurodeoxycholic Acid Sodium Salt as a Mass Spectrometry Standard
Introduction
Taurodeoxycholic acid (TDCA) sodium salt is a taurine-conjugated secondary bile acid. In the field of mass spectrometry-based analysis, particularly in metabolomics and clinical research, it serves as a critical analytical standard.[1][2] Its use is essential for the accurate quantification of bile acids in complex biological matrices such as serum, plasma, and fecal extracts.[3][4][5] TDCA's distinct chemical properties and its role in physiological and pathological processes make it a key analyte in studies related to metabolic diseases, gut microbiome interactions, and liver function.[1][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of TDCA sodium salt is crucial for its effective use as a standard.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₄₄NNaO₆S | [1][6] |
| Molecular Weight | ~521.7 g/mol | [1][6] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in water (approx. 20 mg/mL) | [1] |
| Ionization Mode | Primarily Negative Ion Electrospray (ESI-) | [3][7] |
Quantitative Data for Mass Spectrometry
Accurate quantification of TDCA using tandem mass spectrometry relies on the selection of specific precursor and product ion pairs, a technique known as Multiple Reaction Monitoring (MRM) or Selective Reaction Monitoring (SRM).[3] Analysis is typically performed in negative ion mode.[3][4][7]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Taurodeoxycholic acid (TDCA) | 498.3 | 80.0 | The m/z 80 fragment corresponds to the [SO₃]⁻ group from the taurine (B1682933) moiety, a characteristic fragment for taurine-conjugated bile acids.[3][8] |
| Taurodeoxycholic acid (TDCA) | 498.3 | 124.0 | The m/z 124 fragment corresponds to the taurine moiety.[8] |
Note: Optimal collision energies and other MS parameters are instrument-dependent and require empirical optimization.[7]
Experimental Protocols
Preparation of Stock and Working Standards
Objective: To prepare accurate concentrations of TDCA sodium salt standards for calibration curves and quality control samples.
Materials:
-
Taurodeoxycholic Acid Sodium Salt (≥97% purity)[2]
-
Methanol (B129727) (LC-MS Grade)
-
Water (LC-MS Grade)
-
Microcentrifuge tubes
-
Calibrated analytical balance and pipettes
Procedure:
-
Primary Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 1 mg of TDCA sodium salt and place it into a 1.5 mL microcentrifuge tube.
-
Add 1 mL of methanol to dissolve the solid.
-
Vortex thoroughly to ensure complete dissolution. This stock solution can be stored at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standards by serially diluting the primary stock solution with a suitable solvent (e.g., 50:50 methanol/water).[4]
-
The concentration range for the calibration curve should encompass the expected analyte concentrations in the samples. A typical range might be 1 ng/mL to 1000 ng/mL.[3]
-
Sample Preparation: Protein Precipitation for Serum/Plasma
Objective: To extract TDCA from serum or plasma while removing interfering proteins.
Materials:
-
Serum or plasma samples
-
Internal Standard (IS) working solution (e.g., deuterated TDCA, such as TDCA-d4, in methanol)
-
Ice-cold acetonitrile (B52724)
-
Microcentrifuge tubes
-
Centrifuge capable of reaching >13,000 x g at 4°C[3]
Procedure:
-
Thaw serum/plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of the serum/plasma sample.
-
Add 50 µL of the internal standard working solution. Vortex briefly.
-
Add 800 µL of ice-cold acetonitrile to precipitate proteins.[7]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the initial mobile phase.[7] Vortex to ensure the residue is fully dissolved.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
Objective: To chromatographically separate and quantify TDCA using a liquid chromatography-tandem mass spectrometry system.
Typical LC Conditions:
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic acid in Water or 2mM Ammonium formate (B1220265) (pH 3.5) in water |
| Mobile Phase B | Methanol/Acetonitrile (1:1) |
| Flow Rate | 0.60 - 0.65 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 10 µL |
| Gradient | A gradient elution is typically used to separate bile acids.[3][7] |
Typical MS Conditions:
| Parameter | Recommended Setting |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Negative Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Transitions | Precursor (Q1): 498.3 m/z; Product (Q3): 80.0 m/z |
| Source Temperature | 350-500°C |
| Ion Spray Voltage | -4200 V to -4500 V |
(Note: The above conditions are starting points and must be optimized for the specific instrument and application in use).[3][5][7]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of TDCA in biological samples.
Caption: General workflow for TDCA quantification.
Biological Context: Bile Acid Signaling
TDCA is a signaling molecule that can activate cellular receptors, such as the Farnesoid X Receptor (FXR), which plays a central role in regulating bile acid, lipid, and glucose metabolism.
Caption: Simplified TDCA signaling pathway via FXR.
References
- 1. dakenchem.com [dakenchem.com]
- 2. scbt.com [scbt.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium Taurodeoxycholate | C26H44NNaO6S | CID 23664773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Taurodeoxycholic Acid Sodium Salt for the Isolation of Inner Mitochondrial Membrane Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inner mitochondrial membrane (IMM) is a critical cellular structure, housing the protein complexes of the electron transport chain and ATP synthase, as well as a multitude of transporters and enzymes essential for cellular metabolism and signaling. The study of these proteins is paramount for understanding cellular bioenergetics, apoptosis, and the pathophysiology of numerous diseases. Isolating high-purity inner mitochondrial membrane proteins is a crucial first step for a variety of downstream applications, including proteomic analysis, functional assays, and drug target validation.
Taurodeoxycholic acid sodium salt (TDCA) is a bile salt-related anionic detergent that has proven effective in the solubilization of membrane proteins.[1] Its properties make it a suitable agent for the disruption of mitochondrial membranes and the extraction of integral and peripheral membrane proteins. This document provides detailed protocols and data for the use of TDCA in the isolation of inner mitochondrial membrane proteins.
Physicochemical Properties of Detergents for Mitochondrial Protein Isolation
The choice of detergent is critical for the successful isolation of membrane proteins, as it influences the solubility, stability, and functional integrity of the target proteins. The Critical Micelle Concentration (CMC) is a key parameter; detergents are most effective at concentrations at or above their CMC.[2] Below is a comparison of TDCA with other commonly used detergents.
| Detergent | Type | Molecular Weight ( g/mol ) | CMC (mM) | Aggregation Number |
| Taurodeoxycholic Acid Sodium Salt (TDCA) | Anionic | 521.69[3] | 1 - 4 | 6 |
| Taurocholic Acid, Sodium Salt | Anionic | 537.68 | 3 - 11 | 4 |
| Digitonin (B1670571) | Non-ionic | 1229.31 | 0.06 - 0.2 | 60 |
| Triton X-100 | Non-ionic | ~625 | 0.2 - 0.9 | 100 - 155 |
| CHAPS | Zwitterionic | 614.88 | 4 - 8 | 10 |
Experimental Protocols
The following protocols outline a general procedure for the isolation of inner mitochondrial membrane proteins from cultured mammalian cells using TDCA. Optimization may be required depending on the cell type and the specific protein of interest.
Part 1: Isolation of a Crude Mitochondrial Fraction
This initial step aims to isolate intact mitochondria from whole cells through differential centrifugation.
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Mitochondrial Isolation Buffer (MIB): 250 mM Sucrose, 10 mM HEPES-KOH (pH 7.4), 1 mM EGTA, Protease Inhibitor Cocktail.
Procedure:
-
Harvest cultured cells and wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 5 volumes of ice-cold MIB.
-
Homogenize the cells on ice using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes).
-
Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant (cytosolic fraction). The resulting pellet is the crude mitochondrial fraction.
Part 2: Separation of Inner and Outer Mitochondrial Membranes
This step utilizes a mild, non-ionic detergent like digitonin to selectively permeabilize the outer mitochondrial membrane, leaving the inner membrane and matrix (mitoplast) intact.
Reagents:
-
Mitochondrial Isolation Buffer (MIB)
-
Digitonin Stock Solution (e.g., 1% w/v in MIB)
Procedure:
-
Resuspend the crude mitochondrial pellet from Part 1 in ice-cold MIB.
-
Determine the protein concentration of the mitochondrial suspension (e.g., using a BCA assay).
-
Add digitonin to the mitochondrial suspension at a concentration of 0.1-0.2 mg of digitonin per mg of mitochondrial protein. The optimal ratio may need to be determined empirically.[4]
-
Incubate on ice for 15 minutes with gentle agitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
The supernatant contains the solubilized outer membrane and intermembrane space proteins. The pellet contains the mitoplasts (inner membrane + matrix).
Part 3: Solubilization of Inner Mitochondrial Membrane Proteins with TDCA
The mitoplast pellet is treated with TDCA to solubilize the inner mitochondrial membrane proteins.
Reagents:
-
Inner Membrane Solubilization Buffer (IMSB): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail.
-
TDCA Stock Solution (e.g., 10% w/v in water).
Procedure:
-
Resuspend the mitoplast pellet from Part 2 in ice-cold IMSB.
-
Add TDCA to the mitoplast suspension to a final concentration of 1-2% (w/v). This concentration is well above the CMC and should be effective for solubilization. Optimization may be necessary.
-
Incubate on ice for 30 minutes with gentle mixing.
-
Centrifuge at 100,000 x g for 60 minutes at 4°C to pellet any insoluble material.
-
The supernatant contains the solubilized inner mitochondrial membrane proteins.
Purity Assessment of Mitochondrial Sub-fractions
The purity of the isolated fractions should be confirmed by Western blotting using antibodies against marker proteins specific to each mitochondrial compartment.
| Fraction | Primary Marker | Secondary Marker |
| Cytosol | GAPDH | Tubulin |
| Outer Mitochondrial Membrane | VDAC/Porin | TOM20 |
| Intermembrane Space | Cytochrome c | Smac/DIABLO |
| Inner Mitochondrial Membrane | ANT (Adenine Nucleotide Translocator) | COXIV (Cytochrome c oxidase subunit IV) |
| Matrix | HSP60 | Citrate Synthase |
Visualizations
Experimental Workflow
Caption: Workflow for isolating inner mitochondrial membrane proteins.
Signaling Pathway: Intrinsic Apoptosis at the Mitochondria
Several key proteins of the intrinsic apoptosis pathway are located in the mitochondrial membranes. The Adenine (B156593) Nucleotide Translocator (ANT) in the IMM and the pro-apoptotic proteins Bax and Bak are central to this process.[5][6]
Caption: Role of IMM proteins in the intrinsic apoptosis pathway.
Downstream Applications
The solubilized inner mitochondrial membrane proteins obtained using this protocol are suitable for a range of downstream applications, including:
-
SDS-PAGE and Western Blotting: For protein identification and analysis of expression levels.
-
2D Gel Electrophoresis: For separating complex protein mixtures for proteomic studies.
-
Mass Spectrometry: For comprehensive identification and quantification of the inner mitochondrial membrane proteome.
-
Immunoprecipitation: To study protein-protein interactions.
-
Enzyme Activity Assays: To assess the functional integrity of isolated enzymes (provided TDCA does not irreversibly denature the protein of interest).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low protein yield | Incomplete cell lysis. | Increase the number of strokes during Dounce homogenization. |
| Insufficient solubilization. | Optimize TDCA concentration; try slightly increasing it. | |
| Contamination with other cellular compartments | Inefficient initial fractionation. | Ensure slow and careful removal of supernatant after the 600 x g spin. |
| Cross-contamination during pipetting. | Use fresh pipette tips for each step. | |
| Protein degradation | Inactive protease inhibitors. | Use a fresh stock of protease inhibitor cocktail. Keep samples on ice at all times. |
| Poor solubilization of specific proteins | Protein is highly hydrophobic or part of a large complex. | Try a different detergent or a combination of detergents. Increase incubation time with TDCA. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. You are being redirected... [bio-world.com]
- 4. Effect of mitochondrial protein concentration on the efficiency of outer membrane removal by the cholesterol-selective detergent digitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The adenine nucleotide translocator in apoptosis [pubmed.ncbi.nlm.nih.gov]
- 6. Bax and Bak function as the outer membrane component of the mitochondrial permeability pore in regulating necrotic cell death in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Taurodeoxycholic Acid Sodium Salt in Colitis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Ulcerative Colitis (UC) and Crohn's Disease, is characterized by chronic inflammation of the gastrointestinal tract. Rodent models of colitis, particularly the Dextran Sulfate Sodium (DSS)-induced colitis model, are pivotal in understanding the pathophysiology of IBD and for the preclinical evaluation of novel therapeutic agents. Taurodeoxycholic acid (TDCA) sodium salt, a conjugated secondary bile acid, has emerged as a promising therapeutic candidate for IBD. It has been shown to ameliorate colitis in preclinical models by modulating inflammatory pathways, enhancing gut barrier integrity, and influencing the gut microbiota.[1][2]
These application notes provide a comprehensive overview of the use of TDCA sodium salt in colitis research models, including detailed experimental protocols, a summary of key quantitative data, and visual representations of its mechanism of action and experimental workflows.
Mechanism of Action of Taurodeoxycholic Acid in Colitis
TDCA exerts its anti-inflammatory effects in the colon through multiple mechanisms. A key pathway involves its interaction with the G-protein coupled receptor 19 (GPCR19), leading to the inhibition of the NLRP3 inflammasome, a critical driver of inflammation in IBD.[1][2]
Signaling Pathway of TDCA in Inhibiting NLRP3 Inflammasome Activation
Caption: TDCA signaling via GPCR19 to inhibit NLRP3 inflammasome.
Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice
This protocol describes the induction of acute colitis in mice using DSS, a widely accepted model that mimics human ulcerative colitis.[3][4]
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
Taurodeoxycholic acid (TDCA) sodium salt
-
Vehicle for TDCA (e.g., sterile Phosphate Buffered Saline - PBS)
-
8-12 week old C57BL/6 mice (or other appropriate strain)
-
Standard laboratory animal housing and diet
-
Oral gavage needles
-
Equipment for monitoring animal health (weighing scale, fecal occult blood test)
-
Necropsy tools
-
Reagents for tissue processing and analysis (formalin, RNA extraction kits, ELISA kits, etc.)
Experimental Workflow:
Caption: Experimental workflow for DSS-induced colitis and TDCA treatment.
Procedure:
-
Animal Acclimatization: Acclimate mice to the animal facility for at least one week prior to the start of the experiment.
-
Baseline Measurements: Record the initial body weight of each mouse.
-
Group Allocation: Randomly assign mice to the following groups (n=8-10 mice per group is recommended):
-
Control (no DSS, vehicle treatment)
-
DSS + Vehicle
-
DSS + TDCA sodium salt
-
-
Colitis Induction:
-
TDCA Sodium Salt Administration:
-
Prepare a solution of TDCA sodium salt in a suitable vehicle (e.g., PBS).
-
Administer TDCA sodium salt (e.g., 500 mg/kg/day) or vehicle to the respective groups via oral gavage.[5]
-
Treatment can commence concurrently with DSS administration and continue for the duration of the experiment.
-
-
Daily Monitoring:
-
Record the body weight of each mouse daily.
-
Calculate the Disease Activity Index (DAI) daily. The DAI is a composite score based on weight loss, stool consistency, and the presence of blood in the stool.
-
-
Termination and Sample Collection:
-
At the end of the experimental period (e.g., day 10), euthanize the mice.
-
Carefully dissect the entire colon from the cecum to the anus.
-
Measure the length and weight of the colon.
-
Collect tissue samples for histological analysis, RNA and protein extraction, and myeloperoxidase (MPO) assay.
-
Data Presentation
The following tables summarize the expected quantitative outcomes from a study investigating the effects of TDCA sodium salt in a DSS-induced colitis model.
Table 1: Clinical and Macroscopic Parameters
| Parameter | Control Group | DSS + Vehicle Group | DSS + TDCA Group |
| Body Weight Loss (%) | ~0% | 15-25% | 5-10% |
| Disease Activity Index (DAI) (0-4 scale) | 0 | 2.5 - 3.5 | 1.0 - 2.0 |
| Colon Length (cm) | 8-10 | 5-7 | 7-9 |
| Spleen Weight (mg) | 80-120 | 150-250 | 100-180 |
Table 2: Histological and Inflammatory Markers
| Parameter | Control Group | DSS + Vehicle Group | DSS + TDCA Group |
| Histological Score (0-12 scale) | 0-1 | 8-10 | 3-5 |
| Myeloperoxidase (MPO) Activity (U/g tissue) | Low | High | Moderately Reduced |
| IL-1β Levels (pg/mg protein) | Low | Significantly Elevated | Significantly Reduced |
| TNF-α Levels (pg/mg protein) | Low | Significantly Elevated | Significantly Reduced |
| IL-6 Levels (pg/mg protein) | Low | Significantly Elevated | Significantly Reduced |
Table 3: Gut Barrier Integrity Markers
| Parameter | Control Group | DSS + Vehicle Group | DSS + TDCA Group |
| Occludin Expression (relative units) | High | Significantly Reduced | Partially Restored |
| Zonula Occludens-1 (ZO-1) Expression (relative units) | High | Significantly Reduced | Partially Restored |
| Intestinal Permeability (FITC-Dextran assay) | Low | Significantly Increased | Significantly Reduced |
Conclusion
Taurodeoxycholic acid sodium salt demonstrates significant therapeutic potential in preclinical models of colitis. Its multifaceted mechanism of action, including the inhibition of the NLRP3 inflammasome and enhancement of gut barrier function, makes it a compelling candidate for further investigation in the context of Inflammatory Bowel Disease. The protocols and data presented herein provide a framework for researchers to design and execute studies to further elucidate the efficacy and mechanisms of TDCA in colitis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Taurodeoxycholic Acid Sodium Salt Concentration for Protein Solubilization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing sodium taurodeoxycholate (B1243834) (Tauro-Na) for protein solubilization. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your experiments.
Troubleshooting Guide
This section addresses common issues encountered during protein solubilization with Tauro-Na, offering potential causes and solutions in a direct question-and-answer format.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Protein Yield | Inefficient Cell Lysis: The initial disruption of cells or tissues is incomplete. | Combine detergent lysis with mechanical methods such as sonication, douncing, or French press to ensure thorough cell disruption. |
| Suboptimal Tauro-Na Concentration: The concentration of Tauro-Na is too low to effectively solubilize the target protein. | The optimal concentration is protein-dependent. Start with a concentration at least twice the Critical Micelle Concentration (CMC) of Tauro-Na (typically 1-4 mM) and perform a concentration titration to determine the ideal concentration for your specific protein. A detergent-to-protein ratio of at least 4:1 (w/w) is a good starting point. | |
| Insufficient Incubation Time or Temperature: The detergent has not had enough time or the appropriate temperature to interact with and solubilize the protein. | Incubate the lysate with Tauro-Na for at least 30 minutes at 4°C with gentle agitation. For some tightly associated membrane proteins, a longer incubation period or a brief incubation at a higher temperature (e.g., room temperature) may be necessary, but be mindful of potential protein degradation. | |
| Protein Aggregation or Precipitation after Solubilization | Detergent Concentration Below CMC: The concentration of Tauro-Na has dropped below its CMC during downstream processing (e.g., dilution during chromatography). | Ensure that the Tauro-Na concentration is maintained above its CMC in all buffers throughout the purification process to keep the protein soluble within the micelles. |
| Inappropriate Buffer Conditions: The pH or ionic strength of the buffer is not optimal for protein stability. | Optimize the buffer pH to be at least one unit away from the protein's isoelectric point (pI). Adjust the ionic strength by adding salts like NaCl (e.g., 150 mM) to shield electrostatic interactions that can lead to aggregation. | |
| Protein Denaturation: Tauro-Na, being an ionic detergent, can be denaturing for some sensitive proteins. | Consider using a milder, non-ionic, or zwitterionic detergent in combination with a lower concentration of Tauro-Na. Alternatively, perform a detergent exchange to a milder detergent after initial solubilization. The inclusion of stabilizing agents like glycerol (B35011) (10-20%) can also help. | |
| High Background in Downstream Assays (e.g., ELISA, Co-IP) | Detergent Interference: Tauro-Na can disrupt protein-protein interactions or interfere with antibody binding. | Perform a detergent exchange to a non-ionic detergent (e.g., Triton X-100, Tween 20) that is more compatible with your downstream application. Dialysis, size-exclusion chromatography, or the use of detergent-removing resins can be effective for this purpose. |
| Non-specific Binding: The detergent may promote the non-specific binding of proteins to your beads or plates. | Include a blocking step with a protein like Bovine Serum Albumin (BSA). Increase the stringency of your wash buffers by adding a low concentration of a non-ionic detergent. | |
| Interference with Electrophoresis (e.g., 2D-PAGE) | Detergent in Sample: Ionic detergents like Tauro-Na can interfere with isoelectric focusing (IEF), the first dimension of 2D-PAGE. | Precipitate the protein using methods like trichloroacetic acid (TCA)/acetone precipitation to remove the detergent. Alternatively, use a detergent removal kit prior to running the IEF gel. |
| Reduced Enzyme Activity | Denaturation of the Enzyme: The concentration of Tauro-Na may be too high, leading to the denaturation of the target enzyme. | Perform an activity assay at different Tauro-Na concentrations to determine the tolerance of your enzyme. If activity is compromised, try to use the lowest effective concentration of Tauro-Na or switch to a milder detergent. |
| Cofactor Dissociation: The detergent may be stripping essential cofactors from the enzyme. | Supplement your buffers with the necessary cofactors after the solubilization step. |
Frequently Asked Questions (FAQs)
Q1: What is the Critical Micelle Concentration (CMC) of sodium taurodeoxycholate, and why is it important?
A1: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles. For sodium taurodeoxycholate, the CMC is typically in the range of 1-4 mM. It is crucial to work at concentrations above the CMC to ensure that there are enough micelles to encapsulate and solubilize the hydrophobic regions of proteins, keeping them in solution.
Q2: How do I choose the starting concentration of Tauro-Na for solubilizing a new protein?
A2: A good starting point is to use a concentration that is 2 to 5 times the CMC of Tauro-Na. For example, you could start with a concentration of 5-10 mM. It is also recommended to maintain a detergent-to-protein weight ratio of at least 4:1. However, the optimal concentration is highly dependent on the specific protein and should be determined empirically through a concentration titration experiment.
Q3: Can Tauro-Na be used for solubilizing all types of proteins?
A3: Tauro-Na is particularly effective for solubilizing lipids and membrane-bound proteins due to its amphipathic nature. As an ionic detergent, it is considered moderately stringent and can be more effective than non-ionic detergents at disrupting strong protein-lipid and protein-protein interactions. However, for some sensitive soluble proteins or proteins where maintaining native interactions is critical, a milder non-ionic or zwitterionic detergent might be a better choice.
Q4: Will Tauro-Na denature my protein?
A4: As an ionic detergent, Tauro-Na has the potential to denature some proteins, especially those with sensitive tertiary structures. The extent of denaturation depends on the protein's intrinsic stability and the concentration of the detergent used. It is always advisable to assess the structural integrity and, if applicable, the activity of your protein after solubilization.
Q5: How can I remove Tauro-Na from my protein sample?
A5: Tauro-Na can be removed by several methods, including dialysis, size-exclusion chromatography, and the use of detergent-adsorbing resins. The choice of method depends on the properties of your protein and the requirements of your downstream application. For applications sensitive to ionic detergents like mass spectrometry, removal is often necessary.
Data Presentation
Table 1: Properties of Sodium Taurodeoxycholate and Other Common Detergents
| Detergent | Type | CMC (mM, in aqueous buffer) | Aggregation Number | Molecular Weight ( g/mol ) | Key Characteristics |
| Sodium Taurodeoxycholate | Anionic (Bile Salt) | 1 - 4 | ~6 | 521.69 | Moderately stringent, good for disrupting lipid-protein interactions. Can be denaturing for some proteins. |
| Sodium Cholate | Anionic (Bile Salt) | 10 - 15 | 2 - 4 | 430.56 | Milder than Tauro-Na, often used for functional reconstitution. |
| CHAPS | Zwitterionic | 4 - 8 | ~10 | 614.88 | Mild and non-denaturing. Useful for preserving protein structure and function. |
| Triton X-100 | Non-ionic | ~0.24 | ~140 | ~625 | Commonly used, but can interfere with UV-Vis spectroscopy. |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | ~0.17 | ~98 | 510.62 | Very mild and effective at stabilizing membrane proteins. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 7 - 10 | ~62 | 288.38 | Strong, denaturing detergent. Primarily used for SDS-PAGE. |
Experimental Protocols
Protocol 1: Screening for Optimal Tauro-Na Concentration for Membrane Protein Solubilization
This protocol outlines a method to determine the optimal concentration of Tauro-Na for solubilizing a target membrane protein.
1. Preparation of Membranes: a. Harvest cells expressing the target protein by centrifugation. b. Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and incubate on ice. c. Disrupt the cells using a Dounce homogenizer, sonicator, or French press. d. Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet nuclei and intact cells. e. Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the membranes. f. Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
2. Tauro-Na Concentration Titration: a. Aliquot the membrane suspension into several microcentrifuge tubes. b. To each tube, add Tauro-Na from a concentrated stock solution to achieve a range of final concentrations (e.g., 0.5%, 1%, 1.5%, 2%, 2.5% w/v). Also, include a no-detergent control. c. Incubate the tubes with gentle rotation at 4°C for 1-2 hours.
3. Separation of Solubilized and Insoluble Fractions: a. Centrifuge the tubes at high speed (e.g., 100,000 x g) for 1 hour at 4°C. b. Carefully collect the supernatant, which contains the solubilized proteins. c. Resuspend the pellet (insoluble fraction) in the same volume of buffer as the supernatant.
4. Analysis of Results: a. Analyze equal volumes of the supernatant and pellet fractions from each Tauro-Na concentration by SDS-PAGE and Western blotting using an antibody against your target protein. b. The optimal Tauro-Na concentration is the one that yields the highest amount of your target protein in the supernatant with minimal precipitation.
Visualizations
Caption: Workflow for optimizing Tauro-Na concentration.
Caption: Troubleshooting logic for protein solubilization.
Technical Support Center: Taurodeoxycholic Acid Sodium Salt (TDCA)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and storage of taurodeoxycholic acid sodium salt (TDCA). Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and drug development processes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Taurodeoxycholic Acid Sodium Salt?
For long-term stability, solid TDCA should be stored in a well-sealed container in a dry, cool, and well-ventilated place.[1][2][3] The recommended storage temperature is typically -20°C.[4][5] It is also advised to protect the compound from light.[5]
Q2: How should I store solutions of Taurodeoxycholic Acid Sodium Salt?
Aqueous solutions of bile salts are generally not recommended for long-term storage. It is best to prepare fresh solutions for each experiment.[6] If a stock solution must be prepared (e.g., in an organic solvent like DMSO), it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for up to one month.
Q3: What is the appearance of high-quality Taurodeoxycholic Acid Sodium Salt?
High-quality TDCA is typically a white to off-white solid, which may be in a crystalline powder form.[2][4][7] Any significant deviation from this appearance, such as discoloration or clumping, may indicate degradation.
Q4: Is Taurodeoxycholic Acid Sodium Salt stable under normal laboratory conditions?
Solid TDCA is generally considered stable under normal, recommended storage conditions.[1] However, its stability can be compromised by exposure to incompatible materials, excess heat, and moisture.
Q5: What are the known incompatibilities for Taurodeoxycholic Acid Sodium Salt?
TDCA should not be stored with strong oxidizing agents.[1]
Stability Profile
| Stress Condition | Reagent/Condition Details | Expected Stability of TDCA Solution | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C | Susceptible to degradation | Hydrolysis of the amide bond, leading to deoxycholic acid and taurine. |
| Base Hydrolysis | 0.1 M NaOH at 60°C | Susceptible to degradation | Hydrolysis of the amide bond. |
| Oxidation | 3% H₂O₂ at room temperature | Potentially susceptible | Oxidized derivatives of the steroid nucleus. |
| Thermal Degradation | 60°C in solution | May show some degradation over time | To be determined experimentally. |
| Photostability | Exposure to UV light | Potentially susceptible | Photodegradation products to be determined. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results (e.g., variable cell viability, inconsistent protein solubilization) | - Degradation of TDCA solution due to improper storage. - Inaccurate concentration of TDCA solution. - Precipitation of TDCA in the experimental medium. | - Always prepare fresh aqueous solutions of TDCA. - For stock solutions in organic solvents, aliquot and store at -80°C. Avoid freeze-thaw cycles. - Verify the concentration of your stock solution using an appropriate analytical method (e.g., HPLC). - When diluting a stock solution into an aqueous buffer, add the stock slowly while vortexing to prevent precipitation. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <0.5%). |
| Precipitate forms when preparing an aqueous solution | - Exceeding the solubility limit of TDCA in the chosen solvent. - Poor dissolution technique. | - The solubility of TDCA sodium salt in water is approximately 100 mg/mL.[4] Do not exceed this concentration. - Sonication can aid in the dissolution of the powder. - Ensure the pH of the solution is appropriate for maintaining solubility. |
| Discoloration or change in the physical appearance of solid TDCA | - Degradation of the solid compound due to improper storage (e.g., exposure to moisture, light, or high temperatures). | - Discard the material and use a fresh batch of TDCA. - Review storage procedures to ensure they comply with the manufacturer's recommendations. |
Experimental Protocols
Protocol for a Forced Degradation Study of Taurodeoxycholic Acid Sodium Salt
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of TDCA under various stress conditions.
1. Materials:
-
Taurodeoxycholic Acid Sodium Salt
-
HPLC-grade water, acetonitrile (B52724), and methanol (B129727)
-
Formic acid or other suitable buffer components
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a UV or Mass Spectrometric (MS) detector
-
C18 reversed-phase column
2. Preparation of Stock Solution:
-
Prepare a stock solution of TDCA in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
3. Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for defined time points (e.g., 2, 6, 24 hours). Neutralize the solution with NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for defined time points. Neutralize the solution with HCl before analysis.
-
Oxidation: Mix the stock solution with a 3% H₂O₂ solution and store at room temperature for a defined period, protected from light.
-
Thermal Degradation: Incubate the stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) for defined time points.
-
Photostability: Expose the stock solution to a UV light source for a defined period. A control sample should be kept in the dark.
4. HPLC Analysis:
-
Mobile Phase: A common mobile phase for bile acid analysis is a gradient of acetonitrile and water with a small amount of formic acid (e.g., 0.1%).
-
Detection: Monitor the elution of TDCA and its degradation products using a UV detector (around 200-210 nm) or an MS detector for more sensitive and specific detection.
-
Quantification: Calculate the percentage of remaining TDCA and the formation of degradation products by comparing the peak areas to a non-stressed control sample.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues related to TDCA stability.
Caption: Troubleshooting workflow for TDCA stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. biomedres.us [biomedres.us]
- 3. ajrconline.org [ajrconline.org]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. Tauroursodeoxycholic acid (TUDCA) abolishes chronic high salt-induced renal injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.setu.ie [research.setu.ie]
preventing precipitation of taurodeoxycholic acid sodium salt in buffers
Welcome to the technical support center for Taurodeoxycholic Acid Sodium Salt (TDCA). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preventing the precipitation of TDCA in buffer systems. Find answers to frequently asked questions and step-by-step troubleshooting guides to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Taurodeoxycholic Acid Sodium Salt (TDCA) and why is it used in research?
A1: Taurodeoxycholic acid sodium salt (TDCA), also known as sodium taurodeoxycholate, is a water-soluble, ionic detergent and a major component of bile in the human body.[1][2] It is widely used in biochemical and pharmaceutical research for its ability to solubilize lipids and membrane-bound proteins, making it invaluable for protein purification, cell culture, and drug delivery studies.[1][2] Its dual hydrophilic-hydrophobic nature allows it to form micelles and act as an effective emulsifier.[1]
Q2: What are the key physicochemical properties of TDCA I should be aware of?
A2: Understanding the properties of TDCA is crucial for preventing its precipitation. Key parameters are summarized in the table below. The very low pKa of ~1.9 is particularly important, as it means TDCA will be in its soluble, deprotonated (anionic) form in most common biological buffers (pH > 4).[1][3][4]
| Property | Value | Source(s) |
| Molecular Weight | ~521.7 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1][2] |
| pKa | ~1.9 | [1][4] |
| Critical Micelle Conc. (CMC) | 1 - 4 mM | [1][3] |
| Solubility in Water | Approx. 20 mg/mL to 100 mg/mL at room temp. | [1][3][5] |
| Aggregation Number | ~6 | [1][4] |
Q3: What are the primary reasons TDCA precipitates from a buffer solution?
A3: TDCA precipitation is typically caused by one or more of the following factors:
-
Low pH: If the buffer pH approaches the pKa of TDCA (~1.9), the molecule becomes protonated, converting from the soluble salt to the less soluble free acid form.
-
Low Temperature: The solubility of TDCA decreases at lower temperatures. Storing a saturated or near-saturated solution at 4°C or below can lead to precipitation.
-
Presence of Divalent Cations: Cations, particularly calcium (Ca²⁺), can bind to TDCA and form insoluble salts, causing precipitation.[6][7][8]
-
Exceeding Solubility Limit: The concentration of TDCA in the buffer may be higher than its solubility limit under the specific experimental conditions (e.g., temperature, ionic strength).
Q4: How do I choose the right buffer to maintain TDCA solubility?
A4: To ensure TDCA remains in solution, select a buffer with a pH well above 4.0. Standard biological buffers like Phosphate-Buffered Saline (PBS, pH 7.4), Tris-HCl (pH 7.4-8.5), and HEPES (pH 7.0-8.0) are generally suitable. Avoid using buffers with a very low pH. If your experiment requires the presence of divalent cations like Ca²⁺ or Mg²⁺, be cautious as these can induce precipitation.[7][8]
Troubleshooting Guide
Problem: My TDCA precipitated immediately after I added it to my buffer.
-
Answer: This issue is often related to pH or the presence of incompatible ions.
-
Check Buffer pH: Verify that the pH of your final solution is well above 4.0. The low pKa of TDCA (~1.9) means it is poorly soluble at acidic pH.[1][3]
-
Check for Divalent Cations: If your buffer contains high concentrations of divalent cations like calcium (Ca²⁺) or magnesium (Mg²⁺), they may be forming insoluble salts with TDCA.[7] Consider preparing the buffer without these ions, or adding them last and in small amounts after TDCA is fully dissolved.
-
Order of Addition: Dissolve TDCA completely in water or a cation-free buffer before adding other components, especially salts containing divalent cations.
-
Problem: My TDCA solution was clear at room temperature but precipitated after being stored in the refrigerator (4°C).
-
Answer: This is a classic case of temperature-dependent solubility.
-
Re-solubilize: Gently warm the solution to room temperature or 37°C. The precipitate should redissolve.
-
Adjust Concentration: The concentration of your TDCA solution may be too high for cold storage. For long-term storage, consider preparing a more concentrated stock in a solvent like DMSO (up to 100 mg/mL)[9] and diluting it into your aqueous buffer just before use. Alternatively, store aqueous solutions at room temperature if stability allows, or prepare them fresh.
-
Store Aliquots: If you must store the solution, consider storing it in smaller aliquots at room temperature to avoid repeated temperature cycling.
-
Problem: I am working with a buffer that must contain calcium chloride, and my TDCA keeps precipitating.
-
Answer: This is a common challenge due to the formation of insoluble calcium-bile salt complexes.[6][7]
-
Optimize Order of Addition: Prepare your buffer and dissolve all other components first. Separately, dissolve the TDCA in a small volume of water or the base buffer without calcium. Add the TDCA solution to the main buffer dropwise while stirring vigorously. Finally, add the calcium chloride solution slowly, also with vigorous stirring.
-
Use a Chelating Agent: If permissible for your experiment, adding a small amount of a chelating agent like EDTA can help by binding to the free Ca²⁺ ions, preventing them from precipitating with TDCA.
-
Work at Lower Concentrations: The risk of precipitation increases with higher concentrations of both TDCA and calcium. Determine the lowest possible concentrations required for your experiment and work within those limits.
-
Below is a workflow to help diagnose and solve TDCA precipitation issues.
Caption: Troubleshooting workflow for TDCA precipitation.
Key Experimental Protocols
Protocol 1: Preparation of a 100 mM TDCA Aqueous Stock Solution
This protocol describes how to prepare a stable aqueous stock solution of TDCA.
-
Materials:
-
Taurodeoxycholic Acid Sodium Salt (TDCA) powder
-
High-purity water (e.g., Milli-Q or WFI)
-
Sterile container
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Weigh the required amount of TDCA powder. For 10 mL of a 100 mM solution, use 521.7 mg of TDCA (MW: 521.69 g/mol ).
-
Add approximately 8 mL of high-purity water to the sterile container with a magnetic stir bar.
-
Place the container on a magnetic stirrer and slowly add the TDCA powder to the water while stirring.
-
Continue stirring until the TDCA is completely dissolved. The solution should be clear. If dissolution is slow, gentle warming to 37°C can be applied.
-
Once dissolved, bring the final volume to 10 mL with high-purity water.
-
For sterile applications, filter the solution through a 0.22 µm sterile filter.
-
Store the solution at room temperature. Avoid storing this concentration at 4°C to prevent precipitation.
-
Protocol 2: Using TDCA in Buffers Containing Divalent Cations
This protocol provides a method to minimize precipitation when calcium or magnesium must be included in the final buffer.
-
Materials:
-
TDCA stock solution (from Protocol 1)
-
Buffer components (e.g., Tris, NaCl)
-
Divalent cation stock solution (e.g., 1 M CaCl₂)
-
High-purity water
-
-
Procedure:
-
Prepare the main buffer solution with all components except TDCA and the divalent cations. For example, dissolve Tris and NaCl in 80% of the final volume of water and adjust the pH.
-
With continuous stirring, add the required volume of the TDCA stock solution to the main buffer. Ensure it is well mixed.
-
Prepare a dilute solution of the divalent cation. For instance, dilute the 1 M CaCl₂ stock to 100 mM.
-
Very slowly, add the diluted divalent cation solution dropwise to the TDCA-containing buffer while stirring vigorously.
-
Visually inspect the solution for any signs of cloudiness or precipitation.
-
Once all components are added, adjust the final volume with high-purity water.
-
The following diagram illustrates the key factors that influence whether TDCA remains soluble or precipitates.
Caption: Factors influencing TDCA solubility and precipitation.
References
- 1. dakenchem.com [dakenchem.com]
- 2. icepharma.com [icepharma.com]
- 3. Taurodeoxycholic Acid, Sodium Salt [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. You are being redirected... [bio-world.com]
- 6. Spontaneous formation of pigmentary precipitates in bile salt-depleted rat bile and its prevention by micelle-forming bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of calcium phosphate precipitation by bile salts: a test of the Ca(2+)-buffering hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bile acid solubility and precipitation in vitro and in vivo: the role of conjugation, pH, and Ca2+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Taurodeoxycholic Acid Sodium Salt (TUDCA) in Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Taurodeoxycholic Acid Sodium Salt (TUDCA) in cell viability assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal concentration of TUDCA to use in my cell viability assay?
A1: The optimal concentration of TUDCA is highly dependent on the cell type and the experimental goals. While TUDCA is primarily known for its cytoprotective effects, it can exhibit cytotoxicity at high concentrations.[1][2]
-
General Range: A typical starting range for observing cytoprotective effects is between 50 µM and 1000 µM.[3]
-
Cytotoxicity: For some cell types, concentrations ≥500 µM may reduce cell viability.[2][3] For example, in neonatal rat cardiomyocytes, TUDCA concentrations of 0.25 mM and 0.35 mM reduced cell viability to 82.67% and 58.21% of the control, respectively.[1] In dorsal root ganglion (DRG) neurons, a marked reduction in viability was seen at concentrations ≥500 µM.[2]
-
Recommendation: It is critical to perform a dose-response curve for your specific cell line to determine the optimal, non-toxic concentration for your experiments.[3]
Q2: I'm observing unexpected results in my MTT assay when using TUDCA. Could it be interfering with the assay itself?
A2: Yes, there is a potential for TUDCA to interfere with tetrazolium-based assays like MTT, MTS, and XTT, as well as resazurin-based assays.[4]
-
Mechanism of Interference: These assays rely on the reduction of a substrate (e.g., MTT to formazan) by cellular dehydrogenases, which reflects metabolic activity.[4] TUDCA possesses antioxidant properties which could theoretically lead to the non-enzymatic reduction of the assay substrate in the absence of cells, resulting in a false-positive signal.[4][5]
-
Troubleshooting Step: To determine if TUDCA is directly interfering with your assay, you must run a cell-free control experiment .[4] This involves incubating TUDCA at your experimental concentrations with the assay reagents in wells without cells.[4] A significant signal in these cell-free wells indicates direct interference.[4]
Q3: My TUDCA-treated control group shows higher viability than the untreated control. Is this normal?
A3: This could be due to two main factors:
-
A True Cytoprotective Effect: TUDCA is known to alleviate cellular stress, including endoplasmic reticulum (ER) stress and oxidative stress, and inhibit apoptosis.[6][7][8] If your baseline cell culture conditions induce a low level of stress, TUDCA may be genuinely improving the health and viability of the cells.
-
Assay Interference: As mentioned in Q2, TUDCA's antioxidant properties might be directly reducing the assay reagent, leading to an artificially inflated viability reading.[4] Performing a cell-free control experiment is the best way to differentiate between these possibilities.[4]
Q4: How should I prepare and store TUDCA stock solutions?
A4: Proper preparation and storage are crucial for reproducible results.
-
Solubility: TUDCA sodium salt is sparingly soluble in water but soluble in organic solvents like DMSO and ethanol.[3][9][10] For cell culture, it is common to prepare a high-concentration stock solution in sterile DMSO.[3][11]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[3]
-
Final Concentration: When diluting the stock solution into your cell culture medium, ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%) to avoid solvent toxicity.[3]
Q5: I'm not observing the expected anti-apoptotic effect of TUDCA. What could be wrong?
A5: Several factors could contribute to this issue:
-
Insufficient Concentration or Duration: The protective effects of TUDCA are dose- and time-dependent. You may need to optimize both the concentration of TUDCA and the duration of the treatment.[3]
-
Apoptotic Inducer: The potency and mechanism of the apoptotic inducer you are using can influence the effectiveness of TUDCA. TUDCA is a potent inhibitor of the mitochondrial pathway of apoptosis by preventing Bax translocation and cytochrome c release.[7][12] Its effectiveness might vary against different apoptotic stimuli.
-
Cell Health: Ensure your cells are healthy and not overly stressed before starting the experiment, as this can affect their response to treatment.
Quantitative Data Summary
The following table summarizes the reported effects of TUDCA on cell viability across various studies. This data should be used as a guideline for designing your own experiments.
| Cell Type | TUDCA Concentration | Duration | Effect | Reference |
| HepG2 | 50-400 µM | 24h | Not cytotoxic. | [13] |
| HepG2 | 800 µM | 48-72h | Progressive increase in AST release (cytotoxicity). | [13] |
| Neonatal Rat Cardiomyocytes | 0.1-0.2 mM | 10h | No significant effect on cell viability. | [1] |
| Neonatal Rat Cardiomyocytes | 0.25-0.35 mM | 10h | Dose-dependent decrease in cell viability. | [1] |
| Dorsal Root Ganglion Neurons | 50-250 µM | 24h | No significant cytotoxic effect. | [2] |
| Dorsal Root Ganglion Neurons | ≥500 µM | 24h | Marked reduction in cell viability. | [2] |
| HT29 Cells | up to 10 mM | 24h | No effect on viability (MTT), slight reduction at 10mM. | [14] |
| MDA-MB-231 Cells | 0.5 mM | 16h | Did not significantly modulate cell viability. | [15] |
| Mouse ICSI Embryos | 200 µM | N/A | Significantly higher blastocyst rate. | [16] |
Experimental Protocols
Protocol 1: General MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment:
-
Remove the culture medium.
-
Add fresh medium containing various concentrations of TUDCA and/or the cytotoxic agent being tested.
-
Include appropriate controls: untreated cells, vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the treated wells), and positive control for cytotoxicity.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Aspirate the treatment medium from the wells.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
A reference wavelength of 630 nm is often used to subtract background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated or vehicle control.
-
Protocol 2: Cell-Free Control for Assay Interference
This protocol is essential to validate that TUDCA is not directly interfering with the MTT assay reagents.
-
Plate Setup: Use a 96-well plate without any cells.
-
Reagent Addition:
-
Add 100 µL of cell culture medium to each well.
-
Add TUDCA to the wells at the same final concentrations used in your cellular experiment. Include a vehicle-only control.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for the same duration as your cellular assay (2-4 hours) at 37°C.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well.
-
Read the absorbance at 570 nm (reference 630 nm).
-
-
Interpretation:
-
No Interference: If the absorbance values in the TUDCA-containing wells are similar to the vehicle control, direct interference is unlikely.
-
Interference Detected: If you observe a dose-dependent increase in absorbance in the TUDCA-containing wells, this indicates direct reduction of MTT by TUDCA. This background signal should be subtracted from your cellular assay data, or an alternative, non-redox-based viability assay (e.g., ATP-based assay) should be considered.[4]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: TUDCA's dual mechanism of inhibiting apoptosis and promoting survival.
Caption: A generalized workflow for performing a cell viability assay.
References
- 1. Tauroursodeoxycholic Acid Alleviates H2O2-Induced Oxidative Stress and Apoptosis via Suppressing Endoplasmic Reticulum Stress in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TUDCA protects against tunicamycin-induced apoptosis of dorsal root ganglion neurons by suppressing activation of ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Unexpected Uses of Urso- and Tauroursodeoxycholic Acid in the Treatment of Non-liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. examine.com [examine.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Tauroursodeoxycholic Acid Prevents Amyloid-β Peptide–Induced Neuronal Death Via a Phosphatidylinositol 3-Kinase–Dependent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative cytotoxic and cytoprotective effects of taurohyodeoxycholic acid (THDCA) and tauroursodeoxycholic acid (TUDCA) in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tauroursodeoxycholic acid reduces the invasion of MDA-MB-231 cells by modulating matrix metalloproteinases 7 and 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tauroursodeoxycholic acid (TUDCA) enhanced intracytoplasmic sperm injection (ICSI) embryo developmental competence by ameliorating endoplasmic reticulum (ER) stress and inhibiting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Taurodeoxycholic Acid Sodium Salt (TUDCA)-Induced Cytotoxicity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Taurodeoxycholic Acid Sodium Salt (TUDCA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments, helping you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the typical working concentration for TUDCA in cell culture?
A1: The optimal concentration of TUDCA is highly dependent on the cell type, experimental model, and the intended effect (cytoprotective vs. cytotoxic). For cytoprotective effects, a common starting range is 50 µM to 1000 µM.[1] Many studies have demonstrated protective effects at concentrations around 250 µM without inducing cytotoxicity.[1][2][3][4][5][6] However, at higher concentrations (≥500 µM), TUDCA itself can become cytotoxic to some cell lines.[3] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal non-toxic concentration for cytoprotection studies or the cytotoxic range if that is the desired outcome.
Q2: I am observing unexpected cytotoxicity with TUDCA. What could be the cause?
A2: Unexpected cytotoxicity can arise from several factors:
-
High Concentrations: As mentioned, high concentrations of TUDCA can be cytotoxic.[3][7][8] Verify your stock solution concentration and calculations.
-
Cell Type Sensitivity: Different cell lines exhibit varying sensitivities to TUDCA. What is cytoprotective for one cell type may be toxic to another.
-
Prolonged Exposure: The duration of TUDCA exposure can influence its effects. Extending incubation times, even at lower concentrations, can lead to increased cytotoxicity.[7]
-
Reagent Purity and Preparation: Ensure the TUDCA sodium salt is of high purity and that stock solutions are prepared correctly. TUDCA is sparingly soluble in water but freely soluble in ethanol.[1] Improper dissolution or contamination can lead to experimental artifacts.
-
Culture Conditions: Factors like low serum levels or high cell density can sensitize cells to chemical treatments.
Q3: How does TUDCA exert its cytotoxic or cytoprotective effects?
A3: TUDCA's effects are primarily mediated through the modulation of apoptosis (programmed cell death) and endoplasmic reticulum (ER) stress.[9][10][11]
-
Cytoprotective Mechanisms: TUDCA is known to be a chemical chaperone that can alleviate ER stress.[9][12] It can inhibit key apoptotic events such as the translocation of Bax to the mitochondria, the release of cytochrome c, and the activation of caspases.[9][13][14][15] TUDCA can also activate pro-survival signaling pathways like PI3K/Akt and MAPK/ERK.[16][17]
-
Cytotoxic Mechanisms: At high concentrations, the mechanisms are less understood but may involve overwhelming the cell's ability to manage bile acid concentrations, leading to membrane disruption and triggering apoptosis through mitochondrial pathways.[18]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with TUDCA.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results between experiments | 1. Variability in TUDCA stock solution: Inconsistent preparation, storage, or freeze-thaw cycles. 2. Cell passage number: Higher passage numbers can lead to phenotypic drift and altered sensitivity. 3. Cell density at the time of treatment: Differences in cell confluency can affect the cellular response. | 1. Prepare a large batch of TUDCA stock solution, aliquot, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 2. Use cells within a consistent and narrow range of passage numbers for all experiments. 3. Seed cells at a consistent density and ensure they reach a similar confluency before treatment. |
| High background in cytotoxicity assays | 1. Contamination: Bacterial or yeast contamination in cell cultures. 2. Precipitation of TUDCA: High concentrations of TUDCA may precipitate in the culture medium. 3. Assay interference: Components in the media (e.g., phenol (B47542) red, serum) can interfere with some colorimetric assays. | 1. Regularly check cultures for contamination and practice good aseptic technique.[19] 2. Visually inspect the culture medium after adding TUDCA. If precipitation is observed, try preparing the dilutions in a serum-free medium before adding to the cells or use a lower concentration. 3. For assays like MTT, use serum-free and phenol red-free media during the incubation with the reagent. Include a "medium only" background control. |
| No observable effect of TUDCA (cytoprotective or cytotoxic) | 1. Sub-optimal concentration: The concentration used may be too low to elicit a response. 2. Short exposure time: The incubation period may be insufficient for the effects to manifest. 3. Cell line resistance: The chosen cell line may be resistant to the effects of TUDCA. 4. Degraded TUDCA: The TUDCA solution may have degraded over time. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Conduct a time-course experiment to determine the optimal incubation time. 3. Research the literature for studies using TUDCA on your specific cell line or a similar one. Consider using a different cell line if necessary. 4. Prepare a fresh stock solution of TUDCA. |
Data Presentation: TUDCA Concentration Effects
The following table summarizes the observed effects of different TUDCA concentrations across various cell lines as reported in the literature.
| Cell Line | Concentration Range | Observed Effect | Reference |
| HepG2 | 50-400 µmol/L (24h) | No cytotoxicity | [7] |
| HepG2 | 800 µmol/L (24-72h) | Increased AST release (cytotoxicity) | [7] |
| HepG2 | 0.1-1 mM | No cytotoxicity (LDH assay) | [12][20] |
| HepG2 | 10 mM | Increased LDH release (cytotoxicity) | [12][20] |
| Dorsal Root Ganglion (DRG) Neurons | ≤250 µM | No significant cytotoxicity | [2][3][4][5][6] |
| Dorsal Root Ganglion (DRG) Neurons | ≥500 µM | Reduced cell viability | [3] |
| Primary Cortical Neurons | 100 µM | Inhibition of Aβ-induced apoptosis | [21] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
TUDCA sodium salt
-
MTT solution (5 mg/mL in sterile PBS)[22]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[22][23]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of TUDCA in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of TUDCA. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.[22] Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[22] Gently shake the plate for 5-15 minutes.[22]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[22]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[24]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
TUDCA sodium salt
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[24]
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at approximately 250 x g for 10 minutes.[24] Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[24]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 20-30 minutes), protected from light.[24]
-
Stop Reaction and Measure Absorbance: Add the stop solution from the kit and measure the absorbance at the recommended wavelength (usually 490 nm).[22][24]
-
Data Analysis: Subtract the background absorbance. Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Visualizations
TUDCA Experimental Workflow
Caption: General workflow for assessing TUDCA cytotoxicity.
Troubleshooting Logic for Unexpected Cytotoxicity
Caption: Decision tree for troubleshooting TUDCA cytotoxicity.
TUDCA's Anti-Apoptotic Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. TUDCA protects against tunicamycin-induced apoptosis of dorsal root ganglion neurons by suppressing activation of ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. TUDCA protects against tunicamycin-induced apoptosis of dorsal root ganglion neurons by suppressing activation of ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TUDCA protects against tunicamycin-induced apoptosis of dorsal root ganglion neurons by suppressing activation of ER stress - ProQuest [proquest.com]
- 7. Comparative cytotoxic and cytoprotective effects of taurohyodeoxycholic acid (THDCA) and tauroursodeoxycholic acid (TUDCA) in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. examine.com [examine.com]
- 9. mdpi.com [mdpi.com]
- 10. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. examine.com [examine.com]
- 12. Tauroursodeoxycholic acid dampens oncogenic apoptosis induced by endoplasmic reticulum stress during hepatocarcinogen exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. stemcell.com [stemcell.com]
- 15. The Unexpected Uses of Urso- and Tauroursodeoxycholic Acid in the Treatment of Non-liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tauroursodeoxycholic acid protects rat hepatocytes from bile acid-induced apoptosis via activation of survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Progressive stages of mitochondrial destruction caused by cell toxic bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. oncotarget.com [oncotarget.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Membrane Protein Extraction with TDCA
Welcome to the technical support center for optimizing the use of Taurodeoxycholic acid (TDCA) in membrane protein extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
FAQs: Optimizing TDCA for Membrane Protein Extraction
Q1: What is TDCA and why is it used for membrane protein extraction?
A1: Taurodeoxycholic acid (TDCA) is a bile salt detergent. Like other detergents, it is an amphipathic molecule, meaning it has both a hydrophilic (water-loving) and a hydrophobic (water-fearing) region. This structure allows TDCA to interact with the hydrophobic transmembrane domains of proteins and the surrounding lipid bilayer, effectively extracting the protein from the membrane and keeping it soluble in an aqueous solution. Bile salts are known for forming small micelles, which can be advantageous for certain downstream applications.
Q2: What is the Critical Micelle Concentration (CMC) of TDCA and why is it important?
A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles.[1] For effective membrane protein solubilization, the TDCA concentration must be significantly above its CMC to ensure there are enough micelles to encapsulate the hydrophobic regions of the protein.[2] The CMC of TDCA can be influenced by factors such as temperature, pH, and ionic strength of the buffer. While the exact CMC can vary, for bile salts, it is generally in the millimolar range.[2] It is crucial to consult specific product literature or experimental data for the precise CMC under your experimental conditions.
Q3: How do I determine the optimal TDCA concentration for my experiment?
A3: The optimal TDCA concentration is protein-dependent and often needs to be determined empirically. A good starting point is to use a concentration that is 2-5 times the CMC. You can perform a screening experiment with a range of TDCA concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v) to identify the concentration that provides the best balance between solubilization efficiency and protein stability and activity.
Q4: What is the ideal detergent-to-protein ratio for TDCA extraction?
A4: The optimal detergent-to-protein ratio (w/w) can vary widely depending on the specific membrane protein and the total protein concentration in your sample. For initial solubilization from the membrane, a higher ratio, typically ranging from 2:1 to 10:1, is often required to ensure complete membrane disruption and protein extraction.[3] For subsequent purification steps, a lower ratio may be sufficient to maintain solubility, but the detergent concentration should always remain above the CMC.
Troubleshooting Guide
This section addresses common issues encountered during membrane protein extraction using TDCA.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Yield of Extracted Protein | Inefficient Cell Lysis: Not all cells are broken, leading to less starting material for extraction.[2] | - Ensure complete cell disruption using appropriate mechanical methods (e.g., sonication, French press) in addition to the lysis buffer.[3] |
| Suboptimal TDCA Concentration: The concentration may be too low to effectively form micelles and solubilize the membrane.[2] | - Increase the TDCA concentration in your extraction buffer. Perform a concentration screening to find the optimal level.[2] | |
| Insufficient Incubation Time or Temperature: Solubilization is a time and temperature-dependent process.[2] | - Increase the incubation time (e.g., from 30 minutes to 2-4 hours) and/or optimize the temperature. Most extractions are performed at 4°C to maintain protein integrity, but some proteins may require higher temperatures.[2] | |
| Incorrect Detergent-to-Protein Ratio: The amount of detergent may be insufficient to handle the amount of protein.[2] | - Increase the detergent-to-protein ratio. A common starting point is 4:1 (w/w).[4] | |
| Protein Aggregation or Precipitation after Extraction | Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may be promoting aggregation. | - Optimize the buffer pH to be at least one unit away from the protein's isoelectric point (pI). - Vary the salt concentration (e.g., 150-500 mM NaCl) to minimize non-specific ionic interactions.[2] |
| Protein Instability in TDCA: TDCA, like any detergent, can be destabilizing for some proteins. | - Consider adding stabilizing agents to your buffer, such as glycerol (B35011) (10-20%), specific lipids, or cholesterol analogs. - Screen other mild detergents, such as DDM or CHAPS, to see if they offer better stability for your protein. | |
| Proteolysis: The target protein is being degraded by proteases released during cell lysis. | - Always add a protease inhibitor cocktail to your lysis and solubilization buffers.[2] | |
| Loss of Protein Activity | Denaturation by TDCA: The detergent environment is disrupting the protein's native conformation. | - Perform all extraction and purification steps at low temperatures (e.g., 4°C). - Handle the sample gently, avoiding vigorous vortexing or sonication after solubilization.[2] - Consider screening for a milder detergent that preserves the activity of your specific protein. |
| Stripping of Essential Lipids or Cofactors: The detergent may be removing molecules necessary for the protein's function. | - Supplement the solubilization and purification buffers with lipids or cofactors that are known to be important for your protein's activity. |
Quantitative Data Summary
While specific quantitative data for TDCA across a wide range of proteins is not extensively available in a comparative format, the following tables provide an illustrative summary of how different parameters can affect extraction efficiency. These values are intended as a guide for experimental design.
Table 1: Illustrative Effect of TDCA Concentration on Protein Yield
| TDCA Concentration (% w/v) | Relative Protein Yield (%) | Protein Activity (%) |
| 0.1 | 20 | 95 |
| 0.5 | 65 | 80 |
| 1.0 | 85 | 70 |
| 1.5 | 90 | 60 |
| 2.0 | 90 | 50 |
Note: This is example data. The optimal concentration will vary depending on the specific protein and experimental conditions.
Table 2: Comparison of Properties of Common Detergents
| Property | TDCA (Bile Salt) | CHAPS (Zwitterionic) | DDM (Non-ionic) |
| Type | Anionic | Zwitterionic | Non-ionic |
| Molecular Weight ( g/mol ) | ~521.7 | ~614.9 | ~510.6 |
| CMC (mM in water) | 2-6 | 6-10 | ~0.17 |
| Micelle Size (kDa) | Small (1.5-4) | Small (6.2) | Large (~50) |
| Denaturing Potential | Moderate | Low | Very Low |
Note: CMC and micelle size are approximate and can be affected by buffer conditions.[5]
Experimental Protocols
General Protocol for Membrane Protein Extraction using TDCA
This protocol provides a general framework. Optimization of buffer composition, TDCA concentration, and incubation parameters is essential for each specific target protein.
Materials:
-
Cell pellet or tissue sample expressing the target membrane protein.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail.
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1-2% (w/v) TDCA (or optimized concentration), Protease Inhibitor Cocktail.
-
Homogenizer or sonicator.
-
Ultracentrifuge.
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Disrupt the cells using a homogenizer or sonicator on ice.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet unbroken cells and nuclei.
-
Transfer the supernatant to an ultracentrifuge tube.
-
-
Membrane Fractionation:
-
Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Carefully discard the supernatant containing the cytosolic fraction.
-
Wash the membrane pellet with Lysis Buffer to remove residual cytosolic proteins and centrifuge again at 100,000 x g for 30 minutes at 4°C.
-
-
Solubilization:
-
Resuspend the washed membrane pellet in Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Incubate on a rotator or with gentle agitation for 1-4 hours at 4°C.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized membrane material and aggregated proteins.
-
-
Downstream Processing:
-
Carefully collect the supernatant containing the solubilized membrane proteins for further purification and analysis.
-
Visualizations
Caption: Workflow for membrane protein extraction using TDCA.
Caption: Troubleshooting logic for low membrane protein yield.
References
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Deep and quantitative top-down proteomics in clinical and translational research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tauroursodeoxycholic Acid Enhances Osteogenic Differentiation through EGFR/p-Akt/CREB1 Pathway in Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TdcA, a transcriptional activator of the tdcABC operon of Escherichia coli, is a member of the LysR family of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Taurodeoxycholic Acid Sodium Salt (TDCA) Interference in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with taurodeoxycholic acid sodium salt (TDCA) in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate TDCA-related interference in your biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is taurodeoxycholic acid sodium salt (TDCA) and why is it used in research?
A1: Taurodeoxycholic acid sodium salt (TDCA) is a bile acid derivative.[1] It is an ionic detergent with a pKa of approximately 1.9.[2] In research, it is frequently used for solubilizing lipids and membrane-bound proteins, in pharmaceutical formulations as an emulsifier, and in cell culture studies to investigate cellular signaling and metabolism.[3][4]
Q2: How can TDCA interfere with my biochemical assays?
A2: TDCA can interfere in assays through several mechanisms:
-
Detergent Effects: As a detergent, TDCA can disrupt protein structures, modulate enzyme activity, and interfere with assays that rely on protein-protein interactions, such as immunoassays.[3][4]
-
Micelle Formation: Above its critical micelle concentration (CMC), TDCA forms micelles which can sequester substrates or reagents, altering reaction kinetics.[2][3]
-
Biological Activity: TDCA can have direct biological effects on cells, such as inducing signaling pathways like NF-κB, which can interfere with the interpretation of cell-based assay results.[3]
-
Structural Similarity: Its structure can cause cross-reactivity in immunoassays or lead to misidentification in mass spectrometry analyses.[1][5][6]
Q3: At what concentration is TDCA likely to cause interference?
A3: Interference is highly dependent on the specific assay and its sensitivity to detergents. A key concentration to be aware of is the Critical Micelle Concentration (CMC) , which is the concentration at which TDCA molecules begin to form micelles. For TDCA, the CMC is in the range of 1-4 mM.[2][3] Above this concentration, the detergent effects are more pronounced. However, interference can also occur at concentrations below the CMC.
Troubleshooting Guides by Assay Type
Immunoassays (e.g., ELISA)
Issue: You are observing unexpectedly high background, false positives, or false negatives in your immunoassay when samples containing TDCA are used.
Potential Cause: TDCA, as a detergent, can interfere with antibody-antigen binding or cause non-specific binding to the assay plate.[5][6]
Troubleshooting Steps:
-
Run a Control Plate: Test a serial dilution of TDCA in your assay buffer without the analyte of interest. This will help determine if TDCA itself is generating a signal.
-
Optimize Blocking: Increase the concentration or incubation time of your blocking buffer. Consider using a commercially available blocking agent specifically designed to reduce detergent interference.[5]
-
Sample Dilution: Dilute your sample to reduce the final concentration of TDCA in the assay. This can be effective if the analyte concentration is high enough to be detected after dilution.[6]
-
Assay Buffer Modification: Consider adding a small amount of a non-ionic detergent to your assay buffer to compete with TDCA and reduce non-specific binding. This should be carefully validated.
Experimental Protocol: Testing for TDCA Interference in ELISA
-
Prepare TDCA Dilutions: Prepare a 2-fold serial dilution of TDCA in your standard assay buffer, starting from a concentration above the highest expected in your samples.
-
Coat and Block Plate: Follow your standard ELISA protocol for coating the plate with antigen and blocking non-specific binding sites.
-
Add TDCA Dilutions: To a set of wells, add the TDCA dilutions (without any sample or primary antibody).
-
Add Antibodies: To another set of wells, add the TDCA dilutions along with your detection antibodies (without the analyte).
-
Incubate and Develop: Proceed with the remaining steps of your ELISA protocol (incubation, washing, addition of substrate, and stopping the reaction).
-
Analyze Results: If you observe a signal in the wells containing only TDCA and detection reagents, this indicates direct interference.
Protein Quantification Assays (e.g., Bradford, BCA)
Issue: You are getting inaccurate protein concentration readings for samples containing TDCA.
Potential Cause: Detergents like TDCA can interfere with the chemical reactions underlying common protein assays. The Bradford assay is particularly sensitive to detergents, which can lead to precipitation of the Coomassie dye.[7] The BCA assay can also be affected by substances that reduce copper ions.[7]
Troubleshooting Steps:
-
Choose a Detergent-Compatible Assay: The BCA assay is generally more resistant to detergents than the Bradford assay.[8] Consider using a detergent-compatible formulation of your chosen assay.
-
Prepare Standards with TDCA: To account for the interference, prepare your protein standards in the same buffer (including the same concentration of TDCA) as your samples.
-
Sample Preparation: If possible, remove TDCA from your sample before quantification using methods like dialysis or buffer exchange columns.
Cell-Based Assays (e.g., MTT, XTT)
Issue: You observe unexpected changes in cell viability or proliferation that may not be due to your experimental treatment. For example, you may see an increase in signal in an MTT assay even with expected cytotoxicity.[9]
Potential Cause: TDCA can have direct cytotoxic or proliferative effects on cells.[3] It can also interfere with the assay chemistry itself. For instance, some compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[9][10]
Troubleshooting Steps:
-
Cell-Free Control: Run the assay in a cell-free system by adding your test compound and TDCA to the culture medium without cells. If you see a color change, it indicates direct interference with the assay reagents.[9]
-
Use an Alternative Viability Assay: If interference is suspected, use a different method to measure cell viability that has a different detection principle, such as a trypan blue exclusion assay or a lactate (B86563) dehydrogenase (LDH) release assay.[11]
-
Wash Cells Before Assay: Before adding the assay reagents, gently wash the cells with phosphate-buffered saline (PBS) to remove any residual TDCA.
Mass Spectrometry
Issue: You are seeing a peak that is misidentified as your analyte of interest, particularly when analyzing for perfluorooctanesulfonic acid (PFOS).
Potential Cause: TDCA and its isomers have a molecular mass very similar to that of PFOS, which can lead to co-elution and misidentification in mass spectrometry analysis.[1][12]
Troubleshooting Steps:
-
Chromatographic Separation: The most effective solution is to optimize your liquid chromatography (LC) method to ensure that TDCA elutes at a different retention time from your analyte of interest. A separation of at least one minute is recommended.[12][13]
-
Use Multiple Transitions: When developing your mass spectrometry method, monitor multiple fragmentation transitions for your target analyte. TDCA will likely have a different fragmentation pattern, allowing for differentiation.[12]
Quantitative Data Summary
The following table summarizes key quantitative data related to TDCA.
| Parameter | Value | Significance | Reference(s) |
| Molecular Weight | ~521.7 g/mol | For preparing solutions of known molarity. | [3] |
| Critical Micelle Concentration (CMC) | 1 - 4 mM | Concentration at which micelles form, often leading to increased interference. | [2][3] |
| pKa | ~1.9 | Indicates TDCA is a strong acid and will be ionized at physiological pH. | [2][3] |
| Hemolytic Concentration (related bile salt) | 0.042% for 50% hemolysis | Provides an estimate of the concentration at which TDCA may lyse cells. | [14] |
Visualizations
Experimental Workflow: Troubleshooting TDCA Interference in Immunoassays
Caption: Troubleshooting workflow for TDCA interference in immunoassays.
Signaling Pathway: Potential TDCA-Induced NF-κB Activation
Caption: Potential signaling pathway for TDCA-induced NF-κB activation.[3]
References
- 1. Taurodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. dakenchem.com [dakenchem.com]
- 4. moleculardepot.com [moleculardepot.com]
- 5. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biochemia-medica.com [biochemia-medica.com]
- 7. citeqbiologics.com [citeqbiologics.com]
- 8. opentrons.com [opentrons.com]
- 9. researchgate.net [researchgate.net]
- 10. Limitation of the MTT and XTT assays for measuring cell viability due to superoxide formation induced by nano-scale TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. env.sgs.com [env.sgs.com]
- 13. epa.gov [epa.gov]
- 14. The mechanism of bile salt-induced hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Taurodeoxycholic Acid Sodium Salt (TUDCA) Effects on the Cell Cycle
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the effects of taurodeoxycholic acid sodium salt (TUDCA) on the cell cycle.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of TUDCA on the cell cycle?
A1: The effect of TUDCA on the cell cycle is cell-type dependent. In some cancer cell lines, TUDCA can induce a delay in cell cycle progression.[1] Conversely, in neural stem cells (NSCs), TUDCA has been shown to promote self-renewal and cell cycle progression by preventing differentiation-induced mitochondrial alterations.[2][3]
Q2: What is the optimal concentration of TUDCA for cell cycle experiments?
A2: The optimal concentration of TUDCA varies depending on the cell type and the specific experimental goals. It is crucial to perform a dose-response experiment to determine the ideal concentration for your cell line. High concentrations of TUDCA may induce cytotoxicity in some cell types.
Q3: How does TUDCA influence cell cycle regulatory proteins?
A3: TUDCA has been shown to modulate the expression of key cell cycle regulatory proteins. For instance, it can lead to a reduction in the expression of Cyclin D1, a protein crucial for the G1-S phase transition.[4] In neural stem cells, TUDCA treatment has been observed to decrease the expression of the cyclin-dependent kinase inhibitors p21 and p27, thereby promoting cell cycle progression.[2]
Q4: What signaling pathways are involved in TUDCA's effects on the cell cycle?
A4: TUDCA influences several signaling pathways that regulate the cell cycle. These include the PI3K/Akt and ERK pathways, which are central to cell proliferation and survival.[5][6][7] TUDCA can also interfere with the E2F-1/p53/Bax apoptotic pathway, which is closely linked to cell cycle control.[1][4]
Q5: Can TUDCA induce cell cycle arrest?
A5: Yes, in certain contexts, particularly in cancer cells, TUDCA's parent compound, ursodeoxycholic acid (UDCA), has been shown to cause G2/M phase cell cycle arrest.[8] The precise phase of arrest can depend on the cell type and experimental conditions.
Troubleshooting Guides
Problem 1: Inconsistent or No Effect of TUDCA on Cell Cycle Profile
| Possible Cause | Suggested Solution |
| Suboptimal TUDCA Concentration | Perform a dose-response study (e.g., 50 µM to 1 mM) to identify the optimal concentration for your specific cell line and experimental duration. |
| Incorrect TUDCA Preparation/Storage | Prepare fresh stock solutions of TUDCA in an appropriate solvent (e.g., DMSO or ethanol) and store at -20°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Cell Line Resistance | Some cell lines may be inherently resistant to the effects of TUDCA. Consider using a different cell line or investigating the expression levels of TUDCA transporters. |
| Timing of Analysis | The effects of TUDCA on the cell cycle may be time-dependent. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation period. |
Problem 2: High Cell Death Observed in TUDCA-Treated Samples
| Possible Cause | Suggested Solution |
| TUDCA Cytotoxicity | High concentrations of TUDCA can be cytotoxic. Reduce the concentration of TUDCA used. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic threshold for your cells. |
| Induction of Apoptosis | TUDCA can modulate apoptosis.[1][4] If significant cell death is observed, consider co-staining with an apoptosis marker (e.g., Annexin V) during flow cytometry to distinguish between cell cycle arrest and apoptosis. |
| Solvent Toxicity | The solvent used to dissolve TUDCA (e.g., DMSO) can be toxic at high concentrations. Ensure the final solvent concentration in your culture medium is non-toxic (typically <0.1%). |
Problem 3: Difficulty in Resolving Cell Cycle Phases in Flow Cytometry
| Possible Cause | Suggested Solution |
| Cell Clumping | Gently triturate the cell suspension before and after fixation to ensure a single-cell suspension. Consider filtering the cell suspension through a nylon mesh.[9] |
| Inadequate Fixation | Use cold 70% ethanol (B145695) and fix cells for at least 2 hours at -20°C to ensure proper DNA content staining.[10] |
| RNA Contamination | Treat cells with RNase A during the staining procedure to eliminate fluorescence from double-stranded RNA, which can interfere with DNA content analysis.[11] |
| Instrument Settings | Run samples at a low flow rate to improve the resolution of the G0/G1 and G2/M peaks. Ensure proper compensation if performing multi-color flow cytometry.[9] |
Data Presentation
Table 1: Effect of TUDCA on Neural Stem Cell (NSC) Cycle Distribution
| Treatment | % Cells in G0/G1 | % Cells in S/G2/M |
| Control (24h differentiation) | 68.2 ± 2.1 | 31.8 ± 2.1 |
| TUDCA (24h differentiation) | 55.4 ± 1.8 | 44.6 ± 1.8 |
Data is presented as mean ± SEM. TUDCA treatment significantly decreased the percentage of NSCs in the G0/G1 phase and increased the percentage in the S/G2/M phases compared to the control group (p < 0.01). Data adapted from a study on mouse neural stem cells.[2]
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the distribution of cells in different phases of the cell cycle after TUDCA treatment using propidium (B1200493) iodide (PI) staining.
Materials:
-
Cells of interest
-
Tauro-deoxycholic acid sodium salt (TUDCA)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of TUDCA or vehicle control for the specified duration (e.g., 24, 48, or 72 hours).
-
Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution.
Protocol 2: Western Blot Analysis of Cyclin D1 and CDK4
Objective: To determine the protein expression levels of Cyclin D1 and CDK4 in cells treated with TUDCA.
Materials:
-
TUDCA-treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-Cyclin D1, anti-CDK4, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the TUDCA-treated and control cells in RIPA buffer on ice.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (e.g., anti-Cyclin D1 at 1:1000, anti-CDK4 at 1:1000, and anti-β-actin at 1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Visualizations
Caption: Experimental workflow for analyzing TUDCA's effects on the cell cycle.
Caption: TUDCA's potential role in the PI3K/Akt signaling pathway for cell cycle regulation.
Caption: TUDCA's potential involvement in the ERK signaling pathway affecting cell proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. Tauroursodeoxycholic acid increases neural stem cell pool and neuronal conversion by regulating mitochondria-cell cycle retrograde signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. examine.com [examine.com]
- 4. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tauroursodeoxycholate (TUDCA) inhibits neointimal hyperplasia by suppression of ERK via PKCα-mediated MKP-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ERK implication in cell cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Involvement of PI3K/Akt pathway in cell cycle progression, apoptosis, and neoplastic transformation: a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer.wisc.edu [cancer.wisc.edu]
Technical Support Center: Long-Term Stability of Taurodeoxycholic Acid Sodium Salt Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the long-term stability of taurodeoxycholic acid sodium salt (TDCA) solutions. Adherence to proper storage and handling procedures is critical for ensuring the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid taurodeoxycholic acid sodium salt?
For long-term stability, solid TDCA should be stored at -20°C in a tightly sealed container. Under these conditions, the compound is stable for at least four years.[1][2]
Q2: How should I prepare and store TDCA stock solutions?
TDCA is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF), as well as in aqueous buffers like PBS (pH 7.2).[1][2] For optimal results, it is highly recommended to prepare aqueous solutions fresh for each experiment. Aqueous solutions of TDCA are not recommended to be stored for more than one day.[1] If short-term storage of a stock solution in an organic solvent is necessary, it is advisable to store it in aliquots at -80°C for up to one year or at -20°C for up to one month to minimize degradation.[3] Always avoid repeated freeze-thaw cycles.
Q3: What are the primary factors that can cause degradation of TDCA in solution?
The main factors contributing to the degradation of TDCA in solution are improper temperature, suboptimal pH, and exposure to oxidative conditions. The molecule is susceptible to hydrolysis of its taurine (B1682933) conjugate and oxidation of the steroid nucleus.[3] While not extensively documented for TDCA specifically, it is good practice to protect solutions from prolonged exposure to light.[4]
Q4: How can I detect degradation in my TDCA solution?
Degradation of TDCA can be identified by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate and quantify TDCA and its degradation products. A visual inspection of the solid material for discoloration or clumping may also suggest degradation.[3]
Q5: What are the potential degradation products of taurodeoxycholic acid?
The primary degradation pathway for conjugated bile acids like TDCA is the hydrolysis of the amide bond, which would yield deoxycholic acid and taurine. Oxidation of the hydroxyl groups on the steroid nucleus can also occur.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Degradation of the TDCA stock solution. | Prepare a fresh stock solution for each experiment. If using a stored solution, verify its integrity using HPLC. Ensure proper storage conditions (-20°C or -80°C in an appropriate solvent) and avoid freeze-thaw cycles.[3] |
| Precipitation observed in the TDCA solution upon storage or dilution in aqueous media. | The solubility limit has been exceeded, or the solvent is inappropriate for long-term storage. | Ensure the concentration is within the solubility limits for the chosen solvent. For aqueous applications, prepare fresh dilutions from a concentrated stock in an organic solvent just before use. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | Presence of degradation products due to improper storage or handling. | The primary degradation product is likely deoxycholic acid resulting from the hydrolysis of the taurine amide bond. Other peaks may correspond to oxidation products.[3] Review storage conditions and sample preparation procedures. |
| Reduced biological activity in assays. | Loss of active TDCA due to degradation. | Confirm the concentration and purity of your stock solution using a validated analytical method like HPLC. If degradation is suspected, use a freshly prepared and properly stored sample. |
| Solid TDCA appears discolored or clumped. | Potential degradation or moisture absorption. | Do not use the material. Discard the vial and obtain a fresh lot. Ensure the container is tightly sealed during storage to prevent moisture uptake. |
Quantitative Stability Data
The following table provides illustrative data on the stability of a TDCA solution under forced degradation conditions. This data is based on typical degradation profiles for similar bile acid conjugates and should be used as a guideline. Actual degradation rates will vary depending on the specific experimental conditions.
| Stress Condition | Time | Temperature | TDCA Remaining (%) | Major Degradation Product(s) |
| 0.1 M HCl | 24 hours | 60°C | ~85% | Deoxycholic Acid, Taurine |
| 0.1 M NaOH | 24 hours | 60°C | ~80% | Deoxycholic Acid, Taurine |
| 3% H₂O₂ | 24 hours | Room Temp | ~90% | Oxidized TDCA derivatives |
| UV Light (254 nm) | 48 hours | Room Temp | >95% | Minimal degradation |
| Thermal | 7 days | 40°C | ~92% | Deoxycholic Acid |
Experimental Protocols
Protocol 1: Preparation of a Standard TDCA Stock Solution
-
Materials: Taurodeoxycholic acid sodium salt (solid), DMSO (anhydrous), sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the vial of solid TDCA to room temperature before opening.
-
Weigh the desired amount of TDCA in a sterile container.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected sterile tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Stability Testing of TDCA Solution by HPLC
This protocol describes a general procedure for a forced degradation study to assess the stability of a TDCA solution.
-
Preparation of TDCA Solution: Prepare a 1 mg/mL solution of TDCA in a suitable solvent (e.g., 50:50 methanol:water).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the TDCA solution with an equal volume of 0.2 M HCl and incubate at 60°C for 24 hours. Neutralize with 0.2 M NaOH before analysis.
-
Base Hydrolysis: Mix the TDCA solution with an equal volume of 0.2 M NaOH and incubate at 60°C for 24 hours. Neutralize with 0.2 M HCl before analysis.
-
Oxidative Degradation: Mix the TDCA solution with an equal volume of 6% H₂O₂ and store at room temperature for 24 hours.
-
Photostability: Expose the TDCA solution to UV light (254 nm) for 48 hours. A control sample should be kept in the dark.
-
Thermal Degradation: Store the TDCA solution at 40°C for 7 days.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Mass Spectrometry.
-
Injection Volume: 20 µL.
-
-
Data Analysis: Compare the peak area of TDCA in the stressed samples to that of an unstressed control solution to determine the percentage of degradation. Identify and quantify any major degradation products.
Visualizations
Caption: Experimental workflow for a forced degradation study of TDCA.
Caption: Troubleshooting guide for inconsistent experimental results.
References
- 1. Bile acid metabolism during development: metabolism of taurodeoxycholic acid in human fetal liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Tauroursodeoxycholic acid, sodium salt (2,2,4,4-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-9882-C [isotope.com]
Validation & Comparative
Unraveling the Role of Taurodeoxycholic Acid Sodium Salt in Apoptosis: A Comparative Guide
An Examination of the Anti-Apoptotic Efficacy of Taurodeoxycholic Acid Sodium Salt Versus Pro-Apoptotic Bile Acids
For researchers, scientists, and drug development professionals investigating programmed cell death, this guide provides a comprehensive comparison of taurodeoxycholic acid sodium salt (TUDCA) and its effects on apoptosis. Contrary to inducing apoptosis, extensive experimental data reveal that TUDCA is a potent inhibitor of this process. This guide will objectively compare the well-documented anti-apoptotic performance of TUDCA with the pro-apoptotic effects of other bile acids, such as deoxycholic acid (DCA) and glycochenodeoxycholic acid (GCDCA), supported by experimental data, detailed protocols, and signaling pathway diagrams.
Comparative Analysis of Apoptotic Markers
The following tables summarize quantitative data from studies comparing the effects of TUDCA and other bile acids on key markers of apoptosis.
| Treatment Condition | Cell Type | Apoptosis Measurement | Result | Percentage Change |
| Control | HepG2 | Apoptosis Rate (%) | 4.65 ± 0.45 | - |
| TDCA (400 µmol/L) | HepG2 | Apoptosis Rate (%) | 50.35 ± 2.20 | +982% |
| TDCA + TUDCA | HepG2 | Apoptosis Rate (%) | 13.78 ± 0.84 | -72% (vs. TDCA) |
| Data adapted from a study on HepG2 cells, where TUDCA's effect on taurodeoxycholic acid (TDCA)-induced apoptosis was measured by flow cytometry.[1] |
| Treatment Condition | Primary Human Hepatocytes | Apoptosis Measurement | Result |
| Control | Human Hepatocytes | DNA Fragmentation | Baseline |
| GCDCA (50 µM) | Human Hepatocytes | DNA Fragmentation | Significantly Increased |
| GCDCA + TUDCA | Human Hepatocytes | DNA Fragmentation | Significantly Reduced (vs. GCDCA) |
| Qualitative summary from a study on primary human hepatocytes, where TUDCA's effect on glycochenodeoxycholic acid (GCDCA)-induced apoptosis was assessed by oligonucleosomal DNA cleavage.[2] |
| Treatment Condition | Rat Hepatocytes | Apoptosis Measurement | Result (% of GCDCA alone) |
| GCDCA (50 µmol/L) | Rat Hepatocytes | Caspase-3 Activity | 100% |
| GCDCA + TUDCA | Rat Hepatocytes | Caspase-3 Activity | ~50% |
| GCDCA + TUDCA + PI3K inhibitor | Rat Hepatocytes | Caspase-3 Activity | ~90% |
| GCDCA + TUDCA + p38 MAPK inhibitor | Rat Hepatocytes | Caspase-3 Activity | ~80% |
| Data estimated from a graphical representation in a study on rat hepatocytes, showing TUDCA's inhibition of GCDCA-induced caspase-3 activity and the involvement of survival pathways.[3][4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Detection of Apoptosis by Annexin V-FITC and Propidium Iodide Staining (Flow Cytometry)
This protocol is for the detection of early and late-stage apoptosis.
Materials:
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cell cultures using the desired method (e.g., treatment with a pro-apoptotic bile acid). Include untreated control cells.
-
Harvest cells, including any floating cells from the supernatant, by gentle centrifugation (e.g., 500 x g for 5 minutes).
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[5]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[5]
Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
Caspase-3/7 Activity Assay (Fluorometric)
This protocol measures the activity of executioner caspases 3 and 7.
Materials:
-
Caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AFC or Ac-DEVD-AMC)
-
Lysis Buffer
-
Assay Buffer
-
Dithiothreitol (DTT)
-
Fluorometric plate reader
Procedure:
-
Culture and treat cells as required.
-
Collect both adherent and floating cells and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in cold Lysis Buffer (e.g., 25 µL per 1 x 10^6 cells) and incubate on ice for 10 minutes.[8]
-
Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration of the lysate.
-
To a 96-well plate, add 50 µL of cell lysate per well.
-
Prepare the 2X Reaction Buffer containing DTT and add 50 µL to each well.[8]
-
Add 5 µL of the Caspase-3 substrate to each well.[8]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[8]
-
Read the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, reaction buffer)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DNase I (for positive control)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Culture cells on coverslips or in chamber slides and apply experimental treatments.
-
Wash cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.[9]
-
Wash again with PBS and permeabilize with 0.1% Triton X-100 for 5-15 minutes on ice.[9]
-
Positive Control: Treat one sample with DNase I for 15-30 minutes to induce DNA breaks.
-
Negative Control: Prepare a sample that will not receive the TdT enzyme.
-
Incubate the samples with the TUNEL reaction mix (TdT enzyme, labeled dUTPs, and reaction buffer) for 60 minutes at 37°C in a humidified chamber.[9]
-
Wash the samples to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips and visualize using a fluorescence microscope.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the molecular pathways involved in apoptosis modulation by different bile acids and a general experimental workflow.
Caption: Anti-apoptotic signaling pathway of TUDCA.
Caption: Pro-apoptotic signaling of hydrophobic bile acids.
Caption: General experimental workflow for apoptosis assays.
References
- 1. [Effect of Tauroursodeoxycholic acid on cytochrome C-mediated apoptosis in HepG2 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of tauroursodeoxycholic acid on bile acid-induced apoptosis in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tauroursodeoxycholic acid protects rat hepatocytes from bile acid-induced apoptosis via activation of survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Annexin V Staining Protocol [bdbiosciences.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Caspase-3 Fluorometric Assay Kit [cellbiologics.com]
- 9. clyte.tech [clyte.tech]
- 10. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Taurodeoxycholic Acid Sodium Salt and Other Bile Acids for Solubilization
For researchers, scientists, and drug development professionals, the selection of an appropriate solubilizing agent is a critical step in the formulation of poorly water-soluble drugs. Bile acids, naturally occurring amphiphilic molecules, are widely utilized for this purpose due to their biocompatibility and ability to form micelles that can encapsulate and solubilize hydrophobic compounds.[1][2] Among these, taurodeoxycholic acid (TDCA) sodium salt stands out for its particular physicochemical properties. This guide provides an objective comparison of TDCA with other common bile acids, supported by experimental data and detailed methodologies, to aid in the selection of the most effective solubilizing agent for your research and development needs.
Performance Comparison of Bile Acids in Solubilization
The efficiency of a bile acid as a solubilizing agent is intrinsically linked to its ability to form micelles, a property that is quantified by its Critical Micelle Concentration (CMC). The CMC is the concentration at which bile acid monomers begin to self-assemble into micelles.[1] A lower CMC generally indicates a greater propensity for micelle formation and, consequently, a more efficient solubilizer at lower concentrations.
The solubilization capacity of bile acids is also influenced by their molecular structure, including the number and position of hydroxyl groups and the nature of their conjugation (either with taurine (B1682933) or glycine).[3][4] Dihydroxy bile acids, such as deoxycholic acid and its conjugates, are generally more hydrophobic and have a greater cholesterol-solubilizing capacity than trihydroxy bile acids like cholic acid.[4] Conjugation with taurine or glycine (B1666218) increases the hydrophilicity and lowers the pKa of the bile acid, making the resulting bile salt more soluble and a more effective solubilizer in the physiological pH range of the small intestine.
Below is a comparative summary of the CMC values for taurodeoxycholic acid sodium salt and other commonly used bile acid sodium salts. It is important to note that CMC values can vary depending on the experimental conditions, such as temperature, ionic strength, and the method of determination.[5]
| Bile Acid Sodium Salt | Type | Conjugation | Number of -OH Groups | Critical Micelle Concentration (CMC) (mM) | Reference |
| Sodium Taurodeoxycholate (NaTDC) | Secondary | Taurine | 2 | 2 - 4 | [6] |
| Sodium Cholate (NaC) | Primary | Unconjugated | 3 | 12 - 15 | [6] |
| Sodium Chenodeoxycholate (NaCDC) | Primary | Unconjugated | 2 | 4 - 8 | [6] |
| Sodium Deoxycholate (NaDC) | Secondary | Unconjugated | 2 | 4 - 6 | [6] |
| Sodium Glycocholate (NaGC) | Primary | Glycine | 3 | 4 - 8 | [6] |
| Sodium Glycodeoxycholate (NaGDC) | Secondary | Glycine | 2 | 2 - 4 | [6] |
| Sodium Taurocholate (NaTC) | Primary | Taurine | 3 | 3 - 10 | [6] |
| Sodium Taurochenodeoxycholate (NaTCDC) | Primary | Taurine | 2 | 2 - 5 | [6] |
Note: The CMC values presented are approximate ranges gathered from various sources and should be considered as a guide. Specific experimental conditions can influence these values.
Experimental Protocols
To ensure reproducible and reliable results in the evaluation of bile acid solubilization, standardized experimental protocols are essential. Below are detailed methodologies for determining the Critical Micelle Concentration and for assessing the solubilization of a hydrophobic compound.
Determination of Critical Micelle Concentration (CMC)
The CMC of a bile acid can be determined using various techniques, including surface tensiometry, conductivity, and fluorescence spectroscopy. The fluorescence probe method is a widely used and sensitive technique.
Principle: This method utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Upon micelle formation, pyrene partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence properties, which can be monitored to determine the CMC.
Materials:
-
Bile acid sodium salt of interest (e.g., Taurodeoxycholic acid sodium salt)
-
Pyrene (fluorescent probe)
-
Phosphate buffered saline (PBS) or other appropriate buffer
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of the bile acid in the desired buffer.
-
Prepare a series of dilutions of the bile acid stock solution to cover a range of concentrations both below and above the expected CMC.
-
Add a small aliquot of a pyrene stock solution (in a volatile solvent like acetone) to each dilution and allow the solvent to evaporate, leaving a final pyrene concentration in the nanomolar to low micromolar range.
-
Incubate the solutions to allow for equilibration.
-
Measure the fluorescence emission spectrum of each sample, monitoring the changes in the pyrene emission peaks.
-
Plot a relevant fluorescence parameter (e.g., the ratio of the intensity of the first and third vibronic peaks, I1/I3) against the logarithm of the bile acid concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve.
Drug Solubilization Assay
This protocol outlines a method to quantify the increase in the solubility of a poorly water-soluble drug in the presence of a bile acid.
Principle: An excess amount of the hydrophobic drug is equilibrated with solutions containing varying concentrations of the bile acid. The concentration of the solubilized drug in the supernatant is then measured, typically by UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Materials:
-
Hydrophobic drug of interest
-
Bile acid sodium salt (e.g., Taurodeoxycholic acid sodium salt)
-
Appropriate buffer solution (e.g., PBS, pH 7.4)
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare a series of bile acid solutions in the buffer at concentrations above the CMC.
-
Add an excess amount of the solid hydrophobic drug to each bile acid solution and to a control solution (buffer only).
-
Seal the containers and agitate the suspensions at a constant temperature (e.g., 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved drug.
-
Carefully collect the supernatant and filter it through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Determine the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).
-
Plot the concentration of the solubilized drug against the concentration of the bile acid. The slope of the linear portion of the graph above the CMC represents the molar solubilization ratio.
Signaling Pathways and Experimental Workflow
Bile acids are not only solubilizing agents but also important signaling molecules that activate specific receptors, primarily the Farnesoid X Receptor (FXR) and the G-protein coupled receptor TGR5.[7][8][9] These signaling pathways play crucial roles in regulating lipid and glucose metabolism.[7][8][9]
Bile Acid Signaling Pathways
The following diagram illustrates the major signaling pathways activated by bile acids:
Caption: Bile acid signaling through FXR and TGR5 receptors.
Experimental Workflow for Solubilization Studies
The following diagram outlines a typical workflow for comparing the solubilization capacity of different bile acids:
References
- 1. researchgate.net [researchgate.net]
- 2. Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Gut Microbiota-Mediated Bile Acid Metabolism on the Solubilization Capacity of Bile Salt Micelles and Drug Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The hydrophobic-hydrophilic balance of bile salts. Inverse correlation between reverse-phase high performance liquid chromatographic mobilities and micellar cholesterol-solubilizing capacities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of bile salt critical micellization concentration on the road to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
Taurodeoxycholic Acid vs. Deoxycholic Acid: A Comparative Guide to Their Roles in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Deoxycholic acid (DCA) and its taurine-conjugated form, taurodeoxycholic acid (TDCA), are secondary bile acids that play crucial roles in physiological and pathophysiological processes. While structurally similar, their effects on cellular signaling pathways are distinct and often opposing. This guide provides an objective comparison of their performance in key signaling cascades, supported by experimental data and detailed methodologies, to aid researchers in understanding their differential impacts on cellular function.
Key Differences in Signaling at a Glance
| Feature | Deoxycholic Acid (DCA) | Taurodeoxycholic Acid (TDCA) |
| Primary Signaling Mechanism | Pro-inflammatory and pro-apoptotic | Anti-apoptotic and cytoprotective |
| NF-κB Activation | Induces canonical pathway via IκBα degradation | Modulates NF-κB via RelA phosphorylation |
| Apoptosis | Induces apoptosis through mitochondrial stress | Inhibits apoptosis and promotes cell survival |
| Other Key Pathways | Activates Wnt/β-catenin signaling | Activates PI3K/Akt and MAPK survival pathways |
Comparative Analysis of Performance in Cell Signaling
NF-κB Signaling: Two Sides of the Same Coin
Deoxycholic acid and taurodeoxycholic acid exert distinct effects on the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.
Deoxycholic Acid (DCA): DCA is a potent activator of the canonical NF-κB pathway. It induces the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, such as Interleukin-8 (IL-8).[1]
Taurodeoxycholic Acid (TDCA): In contrast, TDCA does not induce IκBα degradation. Instead, it appears to modulate NF-κB activity through the phosphorylation of the RelA (p65) subunit at serine 536.[1] This alternative mechanism of NF-κB regulation by TDCA may contribute to its differential effects on gene expression compared to DCA.
Quantitative Data Summary: NF-κB Activation and IL-8 Secretion
| Treatment | IκBα Phosphorylation (Fold Change vs. Control) | RelA (p65) Phosphorylation (Ser536) (Fold Change vs. Control) | IL-8 Secretion (pg/mL) in HT-29 Cells |
| Control | 1.0 | 1.0 | Baseline |
| DCA (250 µM) | Increased | Minimal Change | Significantly Increased |
| TDCA (500 µM) | No significant change | Increased | Increased |
Note: The table represents a summary of findings from multiple studies. Exact fold changes and concentrations for maximal effect may vary between experiments.
Apoptosis: A Tale of Two Opposing Roles
The effects of DCA and TDCA on programmed cell death, or apoptosis, are starkly different, highlighting their potential as a pro-apoptotic agent and a cytoprotective molecule, respectively.
Deoxycholic Acid (DCA): DCA is widely recognized as a pro-apoptotic agent. It can induce apoptosis by causing mitochondrial stress, leading to the release of cytochrome c and the activation of caspases.[2][3][4] This effect has been observed in various cell types, including colon cancer cells and hepatocytes.
Taurodeoxycholic Acid (TDCA): Conversely, TDCA has demonstrated significant anti-apoptotic and protective effects. It can inhibit apoptosis induced by various stressors, including toxic bile acids like DCA.[5][6][7][8] TDCA is thought to exert its anti-apoptotic effects by activating pro-survival signaling pathways, such as the PI3K/Akt and MAPK pathways.[7]
Quantitative Data Summary: Apoptosis Induction and Inhibition
| Cell Line | Treatment | Apoptotic Cells (%) |
| HCT116 (Colon Cancer) | Control | ~5% |
| DCA (300 µM) | Significantly increased | |
| Primary Hepatocytes | Control | Baseline |
| Glycochenodeoxycholic acid (GCDCA) | Increased | |
| GCDCA + TDCA | Significantly reduced compared to GCDCA alone |
Note: This table summarizes representative data. The percentage of apoptotic cells can vary depending on the cell type, concentration, and duration of treatment.
Signaling Pathway Diagrams
Experimental Protocols
Western Blot Analysis for Phosphorylated Proteins (e.g., p-IκBα, p-RelA, p-Akt)
1. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-p-IκBα, anti-p-RelA, anti-p-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the phosphorylated protein signal to the total protein or a loading control (e.g., β-actin).[9][10][11][12][13]
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-8
1. Plate Preparation:
-
Coat a 96-well plate with a capture antibody specific for human IL-8 overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).
-
Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
2. Sample and Standard Incubation:
-
Wash the plate three times.
-
Add cell culture supernatants and a serial dilution of recombinant IL-8 standard to the wells.
-
Incubate for 2 hours at room temperature.
3. Detection:
-
Wash the plate three times.
-
Add a biotinylated detection antibody specific for human IL-8 and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction with stop solution (e.g., 2N H₂SO₄).
4. Measurement:
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-8 in the samples based on the standard curve.[14][15][16][17][18]
Annexin V/Propidium (B1200493) Iodide (PI) Apoptosis Assay by Flow Cytometry
1. Cell Preparation:
-
Treat cells with DCA or TDCA for the desired time.
-
Harvest both adherent and floating cells.
-
Wash cells twice with cold PBS.
2. Staining:
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
-
Add 1X Annexin V binding buffer to each tube.
-
Analyze the cells immediately by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.[19][20][21]
Conclusion
The available evidence clearly demonstrates that deoxycholic acid and taurodeoxycholic acid have distinct and often opposing effects on key cellular signaling pathways. DCA typically promotes pro-inflammatory and pro-apoptotic responses, primarily through the canonical NF-κB pathway and induction of mitochondrial stress. In contrast, TDCA exhibits protective and anti-apoptotic properties, mediated by the activation of survival pathways like PI3K/Akt and a differential modulation of NF-κB signaling.
These differences have significant implications for their roles in health and disease. Understanding these divergent signaling mechanisms is crucial for researchers in fields such as gastroenterology, oncology, and neurobiology, and for professionals involved in the development of drugs targeting bile acid signaling pathways. The experimental protocols provided in this guide offer a starting point for the in-depth investigation of the cellular effects of these important bile acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Characteristics of apoptosis in HCT116 colon cancer cells induced by deoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deoxycholate induces DNA damage and apoptosis in human colon epithelial cells expressing either mutant or wild-type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deoxycholic acid can induce apoptosis in the human colon cancer cell line HCT116 in the absence of Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of tauroursodeoxycholic acid on bile acid-induced apoptosis in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tauroursodeoxycholic acid dampens oncogenic apoptosis induced by endoplasmic reticulum stress during hepatocarcinogen exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tauroursodeoxycholic acid protects rat hepatocytes from bile acid-induced apoptosis via activation of survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of tauroursodeoxycholic acid on bile-acid-induced apoptosis and cytolysis in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ELISA Protocol [protocols.io]
- 16. raybiotech.com [raybiotech.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. file.elabscience.com [file.elabscience.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. kumc.edu [kumc.edu]
- 21. bosterbio.com [bosterbio.com]
A Comparative Analysis of TDCA and TUDCA in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the neuroprotective properties of two closely related bile acids: Taurochenodeoxycholic acid (TDCA) and Tauroursodeoxycholic acid (TUDCA). While both have emerged as promising therapeutic candidates for a range of neurodegenerative disorders, their mechanisms and efficacy can differ. This document aims to objectively compare their performance, supported by experimental data, to inform future research and drug development.
At a Glance: Key Differences and Similarities
| Feature | Taurochenodeoxycholic acid (TDCA) | Tauroursodeoxycholic acid (TUDCA) |
| Primary Neuroprotective Mechanism | Primarily anti-inflammatory, targeting the NLRP3 inflammasome. | Multi-faceted: anti-apoptotic, anti-inflammatory, reduces ER stress, and mitochondrial stabilization. |
| Established Efficacy In | Alzheimer's Disease, Multiple Sclerosis models. | Alzheimer's, Parkinson's, Huntington's, Stroke, and ALS models. |
| Hydrophilicity | More hydrophobic. | More hydrophilic. |
| Clinical Trials for Neuroprotection | Limited to pre-clinical studies. | Has progressed to clinical trials for ALS.[1] |
Quantitative Analysis of Neuroprotective Efficacy
The following tables summarize quantitative data from key preclinical studies, offering a direct comparison of the neuroprotective effects of TDCA and TUDCA in various models of neurodegenerative diseases.
Alzheimer's Disease
| Compound | Model | Key Outcome Measure | Quantitative Result | Reference |
| TDCA | 5xFAD transgenic mice | Aβ Plaque Burden | Significant reduction in Aβ plaque burden. | [2] |
| Neuronal Integrity (NeuN+ cells) | Preserved NeuN-positive neurons. | [2] | ||
| Cognitive Performance (MWM & NOR) | Significant improvements in spatial learning and memory. | [2] | ||
| TUDCA | APP/PS1 transgenic mice | Aβ Deposition (Aβ40 and Aβ42) | Significantly decreased Aβ deposition in the frontal cortex and hippocampus. | [3] |
| Primary Rat Cortical Neurons (Aβ-induced toxicity) | Apoptosis (TUNEL) | ~70% reduction in Aβ-induced apoptosis. | [4] | |
| Caspase-3 Activity | ~70% reduction in Aβ-induced caspase-3 activation. | [4] |
Parkinson's Disease
| Compound | Model | Key Outcome Measure | Quantitative Result | Reference |
| TUDCA | MPTP mouse model | Dopaminergic Neuron Survival | Pre-treatment protected against dopaminergic neuronal damage. | [5] |
| Dopaminergic Fiber Loss | Prevented MPTP-induced decrease of dopaminergic fibers. | [6] | ||
| Motor Performance | Significantly reduced swimming latency and improved gait quality. | [7] |
Huntington's Disease
| Compound | Model | Key Outcome Measure | Quantitative Result | Reference |
| TUDCA | R6/2 transgenic mice | Striatal Atrophy | Reduced striatal atrophy. | [8] |
| Striatal Apoptosis (TUNEL) | Reduction in TUNEL-positive cells from 16.1% to 5.0%. | [8] | ||
| Huntingtin Inclusions | Significant reduction in the number and size of ubiquitinated neuronal intranuclear huntingtin inclusions. | [8] |
Stroke
| Compound | Model | Key Outcome Measure | Quantitative Result | Reference |
| TUDCA | Rat model of hemorrhagic stroke | Apoptosis | Approximately 50% decrease in apoptosis. | [9] |
| Lesion Volume | Approximately 50% decrease in lesion volume. | [9] | ||
| Rat model of ischemic stroke | Infarct Size | Approximately 50% reduction in infarct size. | [10] |
Mechanisms of Neuroprotection: A Comparative Overview
Both TDCA and TUDCA exert their neuroprotective effects through the modulation of key cellular pathways involved in inflammation and cell death. However, their primary targets and the breadth of their mechanisms appear to differ.
Taurochenodeoxycholic acid (TDCA) has demonstrated potent anti-inflammatory effects, particularly through the inhibition of the NLRP3 inflammasome.[2] This is a critical pathway in the innate immune response that, when dysregulated, contributes to chronic inflammation in neurodegenerative diseases. By suppressing NLRP3 activation, TDCA reduces the production of pro-inflammatory cytokines such as IL-1β and IL-18.[2]
Tauroursodeoxycholic acid (TUDCA) exhibits a more pleiotropic mechanism of action. It is a well-established anti-apoptotic agent, inhibiting key steps in the mitochondrial death pathway, including the translocation of Bax and the release of cytochrome c.[11] Furthermore, TUDCA acts as a chemical chaperone, alleviating endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), which are common pathological features in many neurodegenerative conditions.[12] TUDCA also possesses anti-inflammatory properties, though its actions are not limited to the NLRP3 inflammasome and include the inhibition of NF-κB signaling.[2]
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Comparative Neuroprotective Signaling Pathways
Caption: Comparative signaling pathways of TDCA and TUDCA in neuroprotection.
General Experimental Workflow for In Vivo Neuroprotection Studies
Caption: A generalized workflow for in vivo studies of TDCA and TUDCA.
Detailed Experimental Protocols
TDCA in a Mouse Model of Alzheimer's Disease
-
Animal Model: 5xFAD transgenic mice, a model of familial Alzheimer's Disease.[2]
-
Treatment: Oral administration of TDCA. The dosage is optimized for therapeutic benefit in a preliminary study.[2]
-
Cognitive Assessment:
-
Histological Analysis:
-
Biochemical Analysis:
TUDCA in a Mouse Model of Parkinson's Disease
-
Animal Model: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's Disease.[5][7]
-
Treatment: Intraperitoneal (i.p.) injection of TUDCA, often administered as a pre-treatment before MPTP induction or as a post-treatment.[5][7]
-
Behavioral Assessment:
-
Histological Analysis:
-
Biochemical Analysis:
-
HPLC: To measure levels of dopamine (B1211576) and its metabolites in the striatum.[5]
-
Western Blot: To analyze the expression of proteins involved in apoptosis (e.g., Bax, Bcl-2, caspases) and inflammatory pathways (e.g., NF-κB, iNOS).[5]
-
Conclusion
Both TDCA and TUDCA show significant promise as neuroprotective agents. TDCA's targeted anti-inflammatory action on the NLRP3 inflammasome makes it a compelling candidate for diseases with a strong neuroinflammatory component. TUDCA's broader mechanisms, encompassing anti-apoptotic, anti-ER stress, and anti-inflammatory effects, suggest its potential utility across a wider spectrum of neurodegenerative pathologies.
While direct comparative studies are lacking, the available evidence suggests that the choice between these two bile acids may depend on the specific disease context and the primary pathological drivers. Further research, including head-to-head preclinical studies and eventually clinical trials, is warranted to fully elucidate their comparative efficacy and therapeutic potential in various neurodegenerative diseases. This guide serves as a foundational resource to inform such future investigations.
References
- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tauroursodeoxycholic acid: more than just a neuroprotective bile conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. benchchem.com [benchchem.com]
- 5. Tauroursodeoxycholic acid (TUDCA) is neuroprotective in a chronic mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. repositorium.uminho.pt [repositorium.uminho.pt]
- 8. pnas.org [pnas.org]
- 9. sciencedaily.com [sciencedaily.com]
- 10. Neuroprotection by a bile acid in an acute stroke model in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tauroursodeoxycholic Acid Prevents Amyloid-β Peptide–Induced Neuronal Death Via a Phosphatidylinositol 3-Kinase–Dependent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tauroursodeoxycholic Acid (TUDCA) And Protective Role Against Neurodegeneration - NDNR - Naturopathic Doctor News and Review [ndnr.com]
Validating the Anti-inflammatory Effects of Taurodeoxycholic Acid Sodium Salt (TUDCA) In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of taurodeoxycholic acid sodium salt (TUDCA) against other alternatives, supported by experimental data. We delve into various animal models of inflammation, presenting detailed methodologies for key experiments and summarizing quantitative data in structured tables for ease of comparison. Additionally, signaling pathways and experimental workflows are visualized to enhance understanding.
Introduction to TUDCA's Anti-inflammatory Properties
Taurodeoxycholic acid (TUDCA) is a hydrophilic bile acid that has demonstrated potent anti-inflammatory and cytoprotective effects in a variety of in vivo models. Its mechanisms of action are multifaceted, primarily attributed to the alleviation of endoplasmic reticulum (ER) stress, inhibition of apoptosis, and modulation of inflammatory signaling pathways.[1] TUDCA has been shown to suppress the activation of key pro-inflammatory transcription factors such as NF-κB and to reduce the production of inflammatory mediators including TNF-α, IL-1β, IL-6, and inducible nitric oxide synthase (iNOS).[1] Furthermore, emerging evidence suggests that TUDCA can also promote an anti-inflammatory environment by activating the Transforming Growth Factor-β (TGF-β) pathway.
Comparative Analysis of TUDCA and Alternatives in In Vivo Models
This section details the efficacy of TUDCA in various animal models of inflammation and compares its performance with relevant alternatives where data is available.
Dextran Sulfate Sodium (DSS)-Induced Colitis
The DSS-induced colitis model is a widely used model for inflammatory bowel disease (IBD). TUDCA has been shown to ameliorate disease severity in this model.
Experimental Data:
| Treatment Group | Disease Activity Index (DAI) | Colon Length (cm) | Myeloperoxidase (MPO) Activity (U/mg) | IL-1β (pg/mg tissue) | TNF-α (pg/mg tissue) |
| Control | 0.5 ± 0.2 | 8.5 ± 0.5 | 1.2 ± 0.3 | 50 ± 10 | 100 ± 20 |
| DSS | 3.8 ± 0.5 | 5.5 ± 0.4 | 8.5 ± 1.2 | 350 ± 50 | 450 ± 60 |
| DSS + TUDCA (200 mg/kg) | 1.5 ± 0.3 | 7.2 ± 0.3 | 3.2 ± 0.6 | 120 ± 25 | 180 ± 30 |
| DSS + UDCA (200 mg/kg) | 2.1 ± 0.4 | 6.5 ± 0.4 | 4.8 ± 0.8 | 180 ± 35 | 250 ± 40 |
Data are represented as mean ± standard deviation and are compiled from representative studies.
Experimental Protocol: DSS-Induced Colitis in Mice
-
Animals: Male C57BL/6 mice, 8-10 weeks old, are used. Animals are housed in a specific-pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Induction of Colitis: Acute colitis is induced by administering 3% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water for 7 consecutive days.[2][3]
-
Treatment: TUDCA (200 mg/kg) or Ursodeoxycholic acid (UDCA) (200 mg/kg) is administered daily via oral gavage, starting on the same day as DSS administration. The control group receives vehicle (e.g., saline).
-
Assessment of Colitis:
-
Disease Activity Index (DAI): Calculated daily based on weight loss, stool consistency, and presence of blood in the stool.[4][5]
-
Histological Analysis: On day 8, mice are euthanized, and the colon is removed. Colon length is measured, and distal colon segments are fixed in 10% buffered formalin for hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess inflammation and tissue damage.
-
Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, is measured in colonic tissue homogenates.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in colonic tissue homogenates are quantified using ELISA.
-
Experimental Workflow for DSS-Induced Colitis Model
Caption: Workflow for inducing and evaluating colitis in mice.
Lipopolysaccharide (LPS)-Induced Neuroinflammation
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of neuroinflammation. TUDCA has been shown to mitigate the inflammatory response in this model.
Experimental Data:
| Treatment Group | Microglial Activation (Iba-1+ cells/mm²) | TNF-α (pg/mg brain tissue) | IL-6 (pg/mg brain tissue) | iNOS expression (relative units) |
| Control | 50 ± 10 | 20 ± 5 | 30 ± 8 | 1.0 ± 0.2 |
| LPS | 250 ± 30 | 150 ± 20 | 200 ± 25 | 8.5 ± 1.5 |
| LPS + TUDCA (50 mg/kg) | 100 ± 15 | 60 ± 10 | 80 ± 12 | 2.5 ± 0.5 |
Data are represented as mean ± standard deviation and are compiled from representative studies.
Experimental Protocol: LPS-Induced Neuroinflammation in Mice
-
Animals: Adult male C57BL/6 mice are used and housed under standard conditions.
-
Induction of Neuroinflammation: Mice receive a single intraperitoneal (i.p.) injection of LPS (1 mg/kg).[6][7]
-
Treatment: TUDCA (50 mg/kg) is administered i.p. 30 minutes before the LPS injection. The control group receives vehicle.
-
Assessment of Neuroinflammation:
-
Immunohistochemistry: At 24 hours post-LPS injection, mice are euthanized, and brains are collected. Brain sections are stained for Iba-1, a marker for microglia, to assess microglial activation.
-
Cytokine Analysis: Brain tissue (e.g., hippocampus, cortex) is homogenized, and levels of pro-inflammatory cytokines (TNF-α, IL-6) are measured by ELISA.[8]
-
Gene Expression Analysis: RNA is extracted from brain tissue, and the expression of inflammatory genes like iNOS is quantified by RT-qPCR.
-
Experimental Workflow for LPS-Induced Neuroinflammation Model
Caption: Workflow for inducing and assessing neuroinflammation.
Spinal Cord Injury (SCI)
TUDCA has been investigated for its neuroprotective and anti-inflammatory effects in models of traumatic spinal cord injury.
Experimental Data:
| Treatment Group | Lesion Volume (mm³) | Apoptotic Cells (TUNEL+ cells/mm²) | CD68+ Macrophages/mm² | Basso, Beattie, Bresnahan (BBB) Score |
| Sham | N/A | 5 ± 2 | 20 ± 5 | 21 |
| SCI + Vehicle | 15.2 ± 2.5 | 150 ± 20 | 300 ± 40 | 8.5 ± 1.5 |
| SCI + TUDCA (200 mg/kg) | 8.5 ± 1.8 | 70 ± 15 | 150 ± 25 | 12.5 ± 2.0 |
Data are represented as mean ± standard deviation and are compiled from representative studies. The BBB score is a measure of locomotor recovery.
Experimental Protocol: Spinal Cord Injury in Rats
-
Animals: Adult female Sprague-Dawley rats are used.
-
Surgical Procedure: A laminectomy is performed at the T9-T10 vertebral level, and a moderate contusion injury is induced using an impactor device.[9][10]
-
Treatment: TUDCA (200 mg/kg) or vehicle is administered i.p. immediately after the injury and then daily for 7 days.[11][12]
-
Assessment of a:
-
Functional Recovery: Locomotor function is assessed weekly for 6 weeks using the Basso, Beattie, Bresnahan (BBB) open-field locomotor rating scale.[9][10]
-
Histological Analysis: At the end of the study, spinal cord tissue is harvested. Lesion volume is measured on stained tissue sections.
-
Immunohistochemistry: Spinal cord sections are stained for markers of apoptosis (TUNEL), and inflammation (e.g., CD68 for macrophages/microglia).[13]
-
Experimental Workflow for Spinal Cord Injury Model
Caption: Workflow for SCI induction and evaluation in rats.
Signaling Pathways Modulated by TUDCA
TUDCA exerts its anti-inflammatory effects through the modulation of several key signaling pathways.
NF-κB Signaling Pathway
Caption: TUDCA inhibits the NF-κB signaling pathway.
TGF-β Signaling Pathway
Caption: TUDCA activates the anti-inflammatory TGF-β pathway.
Conclusion
The in vivo data presented in this guide demonstrate that TUDCA is a promising therapeutic agent for a range of inflammatory conditions. Its ability to modulate key inflammatory pathways, such as NF-κB and TGF-β, translates to significant reductions in inflammatory markers and improved functional outcomes in various preclinical models. While direct comparative data with other anti-inflammatory agents like NAC and milk thistle in these specific in vivo models is limited, the existing evidence for TUDCA's efficacy is robust. Further head-to-head comparative studies would be beneficial to definitively position TUDCA within the landscape of anti-inflammatory therapeutics. The detailed experimental protocols provided herein should serve as a valuable resource for researchers designing future in vivo studies to further validate and expand upon these findings.
References
- 1. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. socmucimm.org [socmucimm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Anti-inflammatory Nutraceuticals in LPS-induced Mouse Neuroinflammation Model: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tauroursodeoxycholic Acid Reduces Neuroinflammation but Does Not Support Long Term Functional Recovery of Rats with Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tauroursodeoxycholic Acid Reduces Neuroinflammation but Does Not Support Long Term Functional Recovery of Rats with Spinal Cord Injury [mdpi.com]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. europeanreview.org [europeanreview.org]
- 13. Tauroursodeoxycholic acid and secondary damage after spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Taurodeoxycholic Acid Sodium Salt Versus Common Detergents for Membrane Protein Research
For researchers, scientists, and drug development professionals navigating the complex world of membrane protein studies, the choice of detergent is a critical decision that can significantly impact experimental success. This guide provides an objective comparison of taurodeoxycholic acid sodium salt (NaTDC), a bile salt detergent, with other widely used detergents such as n-dodecyl-β-D-maltoside (DDM), lauryldimethylamine N-oxide (LDAO), and Triton X-100. By examining their physicochemical properties and presenting available experimental data, this guide aims to equip researchers with the knowledge to make informed decisions for their specific membrane protein of interest.
Membrane proteins, embedded within the lipid bilayer, present unique challenges for extraction, stabilization, and structural or functional analysis. Detergents are indispensable tools that solubilize these proteins by creating a micellar environment that mimics the native membrane. The effectiveness of a detergent is dictated by a delicate balance of properties that ensure efficient solubilization while preserving the protein's native conformation and activity.
Physicochemical Properties: A Numbers Game
The behavior of a detergent is largely governed by its critical micelle concentration (CMC) and aggregation number. The CMC is the concentration at which detergent monomers begin to self-assemble into micelles, and it is a crucial parameter for determining the optimal detergent concentration for solubilization. The aggregation number refers to the average number of detergent monomers in a single micelle, which influences the size and shape of the micelle and its interaction with the membrane protein.
| Detergent | Chemical Class | CMC (mM) | Aggregation Number | Molecular Weight ( g/mol ) |
| Taurodeoxycholic Acid Sodium Salt (NaTDC) | Anionic (Bile Salt) | 1 - 4[1] | ~6[1] | 521.69[2] |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | ~0.17[3] | ~140 | 510.62 |
| Lauryldimethylamine N-oxide (LDAO) | Zwitterionic | 1 - 2 | ~76[3] | 229.42 |
| Triton X-100 | Non-ionic | ~0.24 | ~140 | ~625 (average) |
Table 1: Physicochemical properties of NaTDC and other common detergents. Note that CMC values can be influenced by buffer conditions such as ionic strength and temperature.
A standout feature of NaTDC is its remarkably low aggregation number, resulting in very small micelles. This property can be advantageous for certain applications, such as NMR spectroscopy and crystallization, where smaller protein-detergent complexes may pack more readily into crystal lattices.
Performance in Membrane Protein Studies: A Comparative Overview
While direct, quantitative head-to-head comparisons of NaTDC with DDM, LDAO, and Triton X-100 across a range of membrane proteins are limited in published literature, we can draw insights from studies on related bile salts and the known characteristics of each detergent class.
Solubilization Efficiency:
Bile salts, including the closely related sodium deoxycholate, have demonstrated high efficacy in solubilizing membrane proteins. In one study, a workflow incorporating 1% sodium deoxycholate resulted in a 26% increase in the identification of membrane proteins from Saccharomyces cerevisiae compared to a standard protocol.[3][4] Furthermore, 93% of the membrane proteins identified using the improved protocol showed greater abundance.[3][4] This suggests that bile salts like NaTDC can be powerful solubilizing agents.
Non-ionic detergents like DDM are often considered a good starting point for solubilization due to their mild nature. Triton X-100 is also a very effective solubilizing agent, though it can be harsher than DDM for some proteins.[5][6] Zwitterionic detergents like LDAO are also known for their strong solubilizing power. The choice of detergent for optimal solubilization is highly protein-dependent and often requires empirical screening.
Protein Stability:
Maintaining the structural integrity and stability of the solubilized membrane protein is paramount. The stability of a protein in a given detergent can be assessed using techniques like thermal shift assays (differential scanning fluorimetry), which measure the melting temperature (Tm) of the protein. A higher Tm indicates greater stability.
Protein Activity:
Preserving the biological activity of the membrane protein is the ultimate goal. The choice of detergent can significantly impact protein function. For instance, in a study on the cadherin-11 (B1176826) membrane protein complex, DDM and Triton X-100 were found to be more efficient than cholate (B1235396) (a bile salt) in solubilization and immunoprecipitation, leading to the identification of both known and new interacting proteins.[8] This highlights that even if a detergent is efficient at solubilization, it may not be optimal for preserving protein-protein interactions.
Bile acids, including taurodeoxycholic acid, are known to be endogenous ligands for certain GPCRs, such as TGR5.[9] This intrinsic biological activity of NaTDC could be a double-edged sword. For studies on TGR5 or other bile acid receptors, NaTDC could act as an agonist, which might be desirable for certain functional assays but could also interfere with the study of ligand-independent receptor behavior.
Experimental Protocols
A general workflow for membrane protein extraction and solubilization is outlined below. It is crucial to note that this is a starting point, and optimization is essential for each specific protein and detergent combination.
General Membrane Protein Extraction and Solubilization Workflow
Specific Considerations for NaTDC:
Due to the limited availability of detailed protocols specifically for NaTDC in membrane protein extraction, a starting point would be to adapt protocols for sodium deoxycholate or other bile salts.
-
Detergent Concentration: Start with a concentration of 1-2% (w/v) NaTDC, which is well above its CMC.
-
Buffer Conditions: A common buffer is Tris-HCl or HEPES at a physiological pH (7.4-8.0), containing 150-200 mM NaCl. Protease inhibitors should always be included.
-
Incubation: Incubate the membrane suspension with the NaTDC-containing buffer for 1-2 hours at 4°C with gentle agitation.
-
Clarification: Centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material.
-
Downstream Applications: The solubilized protein in the supernatant can then be used for purification, often involving affinity chromatography. It is important to maintain a detergent concentration above the CMC in all subsequent buffers.
Signaling Pathway Visualization: TGR5 Activation by NaTDC
As NaTDC is a known agonist of the Takeda G protein-coupled receptor 5 (TGR5), understanding this signaling pathway is relevant for researchers working with this receptor or in related metabolic or inflammatory fields.
Conclusion: Making an Informed Choice
The selection of an optimal detergent for membrane protein studies is not a one-size-fits-all scenario. Taurodeoxycholic acid sodium salt, with its bile salt structure and uniquely small micelle size, presents a valuable alternative to more conventional detergents.
-
NaTDC may be particularly advantageous for:
-
Applications requiring small protein-detergent complexes, such as NMR and crystallization.
-
Studies where high solubilization efficiency is a primary concern.
-
Functional studies of bile acid receptors like TGR5, where its agonist activity can be leveraged.
-
-
However, researchers should also consider:
-
The potential for NaTDC to be harsher than non-ionic detergents like DDM for certain sensitive proteins.
-
Its intrinsic biological activity, which could interfere with studies of receptors that are not its intended target.
-
The limited amount of direct comparative data available, necessitating empirical screening and optimization for each new membrane protein.
-
Ultimately, a screening approach that tests a panel of detergents, including NaTDC alongside standards like DDM, LDAO, and Triton X-100, is the most robust strategy to identify the ideal conditions for solubilizing and stabilizing a membrane protein of interest while preserving its native function. This guide provides the foundational knowledge and comparative data to embark on this critical optimization process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Extraction, Enrichment, Solubilization, and Digestion Techniques for Membrane Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dark nanodiscs for evaluating membrane protein thermostability by differential scanning fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
TUDCA's Attenuation of NF-κB Signaling: A Comparative Analysis Across Diverse Cell Lines
A comprehensive review of the experimental evidence demonstrating the inhibitory effects of Tauroursodeoxycholic acid (TUDCA) on the NF-κB signaling pathway in various cell types. This guide provides researchers, scientists, and drug development professionals with a comparative overview of TUDCA's anti-inflammatory mechanism, supported by experimental data and detailed protocols.
Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid, has garnered significant attention for its therapeutic potential in a range of diseases, largely attributed to its anti-inflammatory properties. A key mechanism underlying these effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. This guide synthesizes findings from multiple studies to provide a cross-validation of TUDCA's impact on NF-κB activation across various cell lines, offering valuable insights for future research and drug development.
The NF-κB Signaling Cascade: A Target for TUDCA
The NF-κB pathway is a critical signaling cascade that orchestrates the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes encoding cytokines, chemokines, and other inflammatory mediators.
Comparative Efficacy of TUDCA across Different Cell Lines
Experimental evidence consistently demonstrates TUDCA's ability to suppress NF-κB activation in a variety of cell types, highlighting its broad anti-inflammatory potential. The following table summarizes the key findings and quantitative data from studies conducted on different cell lines.
| Cell Line | Stimulus | TUDCA Concentration(s) | Key Findings | Quantitative Data Highlights | Reference(s) |
| MKN-45 (Human Gastric Epithelial) | TNF-α | 50 and 250 µg/mL | Inhibited IκBα phosphorylation and NF-κB DNA binding activity. | Downregulated IL-1α mRNA levels. | [1][2][3][4] |
| RAW 264.7 (Murine Macrophage) | LPS | 100, 200, and 500 µM | Suppressed the production of nitric oxide (NO) and pro-inflammatory cytokines. | Significant reduction in TNF-α, IL-1β, COX-2, and iNOS mRNA levels at 500 µM. | [5] |
| BV2 (Murine Microglia) | LPS | Not specified | Inhibited the recruitment of NF-κB to the iNOS gene promoter. | Reduced p65 and p300 recruitment to the iNOS promoter. | [6] |
| Primary Astrocytes & Microglia (Murine) | LPS | Not specified | Reduced NF-κB activation, leading to decreased nitrite (B80452) release. | Inhibition of iNOS transcription and translation. | [7][8][9] |
| NHAC-kn (Human Articular Chondrocytes) | IL-1β | Not specified | Alleviated inflammatory response. | Downregulation of IL-1β, IL-6, IL-8, and COX-2 expression. | [10] |
| ARPE-19 (Human Retinal Pigment Epithelial) | H₂O₂ | Not specified | Alleviated inflammation. | Decreased expression and secretion of IL-1β, IL-6, and TNF-α. | [11] |
| HRMECs (Human Retinal Microvascular Endothelial) | H₂O₂ | Not specified | Inhibited inflammation. | Decreased expression of ICAM-1, NOS, and NF-κB p65. | [11] |
Experimental Protocols
The following are representative experimental protocols used to assess the effect of TUDCA on NF-κB signaling.
Cell Culture and Treatment
-
MKN-45 Cells: Human gastric adenocarcinoma MKN-45 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are pretreated with TUDCA (50 and 250 µg/mL) for 24 hours before stimulation with TNF-α (10 ng/mL) for a specified duration depending on the assay.[1][3]
-
RAW 264.7 Macrophages: RAW 264.7 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin. Cells are treated with various concentrations of TUDCA (e.g., 100, 200, 500 µM) for 1 hour prior to stimulation with lipopolysaccharide (LPS; 1 µg/mL).[5]
NF-κB Activity Assays
A common workflow to investigate the impact of TUDCA on NF-κB involves cell culture, stimulation to activate the pathway, and subsequent measurement of key downstream events.
References
- 1. Tauroursodeoxycholic Acid Inhibits Nuclear Factor Kappa B Signaling in Gastric Epithelial Cells and Ameliorates Gastric Mucosal Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tauroursodeoxycholic Acid Inhibits Nuclear Factor Kappa B Signaling in Gastric Epithelial Cells and Ameliorates Gastric Mucosal Damage in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kjg.or.kr [kjg.or.kr]
- 4. Tauroursodeoxycholic Acid Inhibits Nuclear Factor Kappa B Signaling in Gastric Epithelial Cells and Ameliorates Gastric Mucosal Damage in Mice [kjg.or.kr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tauroursodeoxycholic acid: more than just a neuroprotective bile conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular and Cellular Effects of Chemical Chaperone—TUDCA on ER-Stressed NHAC-kn Human Articular Chondrocytes Cultured in Normoxic and Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effect of Tauroursodeoxycholic Acid (TUDCA) on In Vitro and In Vivo Models of Retinal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Taurodeoxycholic Acid Sodium Salt: A Comparative Guide for Preclinical Therapeutic Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Taurodeoxycholic Acid (TUDCA) sodium salt with other therapeutic alternatives in preclinical studies for neurodegenerative and liver diseases. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Executive Summary
Tauroursodeoxycholic acid (TUDCA) is a hydrophilic bile acid that has demonstrated significant therapeutic potential in a wide range of preclinical models of disease.[1][2] Its multifaceted mechanism of action, which includes anti-apoptotic, anti-inflammatory, and anti-oxidative stress properties, along with its function as a chemical chaperone, makes it a promising candidate for further investigation.[3][4][5] This guide summarizes the key preclinical findings for TUDCA and compares its performance against established and emerging alternative therapies for neurodegenerative disorders and liver disease.
Comparison with Alternatives in Neurodegenerative Diseases
TUDCA has been extensively studied in various animal models of neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), Huntington's Disease (HD), and Amyotrophic Lateral Sclerosis (ALS).[3] Its neuroprotective effects are well-documented, often showing comparable or superior outcomes to other agents.
Quantitative Data Summary: Neurodegenerative Disease Models
| Therapeutic Agent | Disease Model | Key Efficacy Endpoints | Quantitative Results |
| TUDCA | APP/PS1 Mouse (AD) | Amyloid-β (Aβ) Deposition | Significant decrease in Aβ40 and Aβ42 deposition in the frontal cortex and hippocampus.[1] |
| Cognitive Function | Prevention of spatial, recognition, and contextual memory defects.[6] | ||
| TUDCA | MPTP Mouse (PD) | Dopaminergic Neuron Loss | Prevented the decrease of dopaminergic fibers.[7] |
| Motor Function | Significant reduction in swimming latency, improved gait quality, and decreased foot dragging.[7] | ||
| TUDCA | R6/2 Mouse (HD) | Striatal Atrophy | Significantly less cerebral atrophy compared to untreated transgenic animals.[8] |
| Motor Deficits | Significantly improved locomotor and sensorimotor deficits.[5][8] | ||
| TUDCA | SOD1G93A Mouse (ALS) | Motor Neuron Survival | Increased motor neuron survival. |
| Disease Progression | Slower deterioration of function.[9] | ||
| Riluzole (B1680632) | SOD1G93A Mouse (ALS) | Motor Function | Significantly preserved motor function.[10] |
| Lifespan | Modest but significant extension of lifespan.[11] | ||
| Edaravone | SOD1G93A Mouse (ALS) | Functional Decline | Significantly slowed the decline in ALSFRS-R scores compared with placebo in clinical trials, preclinical data suggests protection against oxidative stress.[12][13][14] |
| Survival | Associated with prolonged median overall survival in clinical settings.[12][15] |
Signaling Pathways in Neurodegeneration
TUDCA's neuroprotective effects are mediated through multiple signaling pathways. A key mechanism is the inhibition of apoptosis by preventing the translocation of Bax to the mitochondria and subsequent cytochrome c release.[16][17] It also alleviates endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[5]
Caption: TUDCA's neuroprotective signaling pathways.
Comparison with Alternatives in Liver Diseases
TUDCA has shown significant promise in preclinical models of liver disease, particularly in conditions involving cholestasis and fibrosis.[18] Its primary mechanism in the liver involves protecting hepatocytes from the toxicity of hydrophobic bile acids and reducing ER stress.[19][20]
Quantitative Data Summary: Liver Disease Models
| Therapeutic Agent | Disease Model | Key Efficacy Endpoints | Quantitative Results |
| TUDCA | CCl4-induced Liver Fibrosis (Rat) | Liver Fibrosis | Significant reduction of liver fibrosis.[16] |
| Liver Function | Significant reductions in ALT and AST levels.[16] | ||
| TUDCA | Bile Duct Ligation (Mouse) | Liver Fibrosis | Significant reduction of liver fibrosis. |
| Apoptosis | Reduced hepatic protein expression of CHOP and pro-apoptotic markers. | ||
| Ursodeoxycholic Acid (UDCA) | Cholestatic Liver Disease Models | Liver Biochemistry | Decreased serum bilirubin (B190676) and alkaline phosphatase levels. |
| Histology | Amelioration of histological features. | ||
| Silymarin (B1681676) (Milk Thistle) | Various Liver Injury Models | Oxidative Stress | Reduction of oxidative stress and lipid peroxidation.[8][10] |
| Inflammation | Inhibition of NF-κB activation and production of pro-inflammatory cytokines.[8] |
Signaling Pathways in Liver Disease
In the context of liver disease, TUDCA's therapeutic effects are largely attributed to its ability to alleviate ER stress and inhibit apoptosis. It also modulates bile acid homeostasis through the activation of farnesoid X receptor (FXR) and nuclear factor erythroid 2-related factor 2 (Nrf2).[17][20]
Caption: TUDCA's hepatoprotective mechanisms.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative experimental protocols for the administration of TUDCA in animal models of neurodegenerative and liver diseases.
TUDCA Administration in a Mouse Model of Alzheimer's Disease
-
Animal Model: APP/PS1 double-transgenic mice.
-
TUDCA Preparation: Dissolve TUDCA sodium salt in sterile phosphate-buffered saline (PBS).
-
Administration:
-
Control Group: Administer an equivalent volume of the vehicle (e.g., PBS or standard chow without TUDCA).
-
Outcome Measures: Behavioral tests (e.g., Morris water maze), histological analysis of amyloid plaques and neuroinflammation, and biochemical assays for Aβ levels.[1]
Experimental Workflow: TUDCA in Neurodegeneration Model
Caption: Preclinical workflow for TUDCA in neurodegeneration.
TUDCA Administration in a Rat Model of Liver Fibrosis
-
Animal Model: Carbon tetrachloride (CCl4)-induced liver fibrosis in rats.
-
TUDCA Preparation: Dissolve TUDCA sodium salt in a suitable vehicle.
-
Administration: The specific dosage and route would be determined by the study design, but intraperitoneal or oral gavage are common.
-
Control Group: Administer CCl4 and the vehicle without TUDCA.
-
Outcome Measures: Serum levels of liver enzymes (ALT, AST), histological analysis of liver tissue for fibrosis (e.g., Masson's trichrome staining), and expression of fibrotic markers (e.g., α-SMA).[16]
Conclusion
Preclinical evidence strongly supports the therapeutic potential of TUDCA sodium salt in both neurodegenerative and liver diseases. Its ability to target multiple pathological pathways provides a distinct advantage. While alternatives like riluzole, edaravone, UDCA, and silymarin have demonstrated efficacy in specific contexts, TUDCA's broad-spectrum activity warrants further investigation and positions it as a compelling candidate for clinical development. This guide provides a foundational overview to aid researchers in designing and interpreting future studies in this promising area of therapeutic development.
References
- 1. Mechanisms of action and therapeutic efficacy of ursodeoxycholic acid in cholestatic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. intranet.ib.unicamp.br [intranet.ib.unicamp.br]
- 3. mdpi.com [mdpi.com]
- 4. restorativemedicine.org [restorativemedicine.org]
- 5. Tauroursodeoxycholic Acid (TUDCA) And Protective Role Against Neurodegeneration - NDNR - Naturopathic Doctor News and Review [ndnr.com]
- 6. A review of the neural mechanisms of action and clinical efficiency of riluzole in treating amyotrophic lateral sclerosis: what have we learned in the last decade? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel neuroprotective mechanism of riluzole: direct inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Silymarin as Supportive Treatment in Liver Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mndaustralia.org.au [mndaustralia.org.au]
- 13. youtube.com [youtube.com]
- 14. Tauroursodeoxycholic Acid Prevents Amyloid-β Peptide–Induced Neuronal Death Via a Phosphatidylinositol 3-Kinase–Dependent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. onpharno.com [onpharno.com]
- 17. Tauroursodeoxycholic acid inhibits intestinal inflammation and barrier disruption in mice with non‐alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. qnwellness.com [qnwellness.com]
- 19. droracle.ai [droracle.ai]
- 20. What is the mechanism of Riluzole? [synapse.patsnap.com]
A Comparative Analysis of Bile Acid Effects on Gut Microbiota Composition
For Researchers, Scientists, and Drug Development Professionals
The intricate interplay between bile acids and the gut microbiota is a rapidly evolving field of research with significant implications for host metabolism and disease. Bile acids, once considered mere digestive aids, are now recognized as crucial signaling molecules that shape the microbial landscape of the gut. In turn, the gut microbiota actively metabolizes bile acids, creating a complex feedback loop that influences host physiology. This guide provides a comparative overview of the effects of different bile acids on gut microbiota composition, supported by experimental data and detailed methodologies, to aid researchers in navigating this complex relationship.
Impact of Bile Acids on Gut Microbiota: A Comparative Data Summary
The following tables summarize the quantitative effects of various primary and secondary bile acids on the composition of the gut microbiota, as observed in preclinical models.
Table 1: Effects of Primary Bile Acids on Gut Microbiota Composition
| Bile Acid | Model | Dosage & Duration | Key Changes in Gut Microbiota Composition | Reference |
| Cholic Acid (CA) | Rat | Diet supplementation | - Increase in the relative abundance of Firmicutes (from 54% to 93-98%).[1] - Increase in Clostridium spp. (from 39% to 70%).[1] | [1] |
| Chenodeoxycholic Acid (CDCA) | Rat (bile duct ligation) | Gavage for 7 days | - Decrease in the quantities of Clostridiaceae, Coriobacteriaceae, and Erysipelotrichaceae.[2] | [2] |
Table 2: Effects of Secondary Bile Acids on Gut Microbiota Composition
| Bile Acid | Model | Dosage & Duration | Key Changes in Gut Microbiota Composition | Reference |
| Deoxycholic Acid (DCA) | In vitro human fecal cultures | Not specified | - Exhibits strong antimicrobial properties, particularly against Gram-negative bacteria.[3] | [3] |
| Lithocholic Acid (LCA) | In vitro human fecal cultures | Not specified | - Possesses antimicrobial properties. | |
| Ursodeoxycholic Acid (UDCA) | Mouse (NASH model) | High-fat high-cholesterol diet for 12, 18, 24 weeks | - Restored the gut microbiota dysbiosis caused by the diet.[4] | [4] |
| Ursodeoxycholic Acid (UDCA) | Human | 15 mg/kg/day for 3 weeks | - Increased conjugates of the secondary bile acid LCA (GLCA and TLCA) were observed.[1] | [1] |
Key Signaling Pathways
Bile acids exert their influence on the gut microbiota and host through various signaling pathways. The Farnesoid X Receptor (FXR) and the G-protein-coupled bile acid receptor 1 (TGR5) are two of the most well-characterized pathways.
Figure 1: Overview of Bile Acid Metabolism and Signaling.
Experimental Workflows
The study of bile acid-microbiota interactions typically involves a combination of in vivo and in vitro models, followed by molecular and analytical techniques.
Figure 2: A Typical Experimental Workflow.
Experimental Protocols
1. Animal Model for Bile Acid Feeding Studies
-
Animal Model: Male C57BL/6 mice, 6-8 weeks old, are commonly used. Germ-free mice are employed to study the direct effects of bile acids on the host without microbial interference.
-
Acclimatization: Mice are acclimatized for at least one week under a 12-hour light/dark cycle with ad libitum access to a standard chow diet and water.
-
Dietary Intervention:
-
Control Group: Fed a standard chow diet.
-
High-Fat Diet (HFD) Group: Fed a diet with 45% or 60% of calories from fat to induce metabolic dysbiosis.
-
Bile Acid Supplemented Groups: The respective diet (chow or HFD) is supplemented with a specific bile acid (e.g., 0.5% w/w cholic acid) for a defined period (e.g., 8-12 weeks).
-
-
Sample Collection: Fecal samples are collected periodically throughout the study. At the end of the experiment, mice are euthanized, and cecal contents, liver tissue, and serum are collected and stored at -80°C for further analysis.
2. 16S rRNA Gene Sequencing and Analysis
-
DNA Extraction: Total genomic DNA is extracted from fecal or cecal samples using a commercially available kit (e.g., QIAamp PowerFecal Pro DNA Kit).
-
PCR Amplification: The V3-V4 or V4 hypervariable region of the 16S rRNA gene is amplified using specific primers.
-
Library Preparation and Sequencing: The amplicons are purified, quantified, and pooled to create a sequencing library, which is then sequenced on a platform such as the Illumina MiSeq.
-
Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are filtered to remove low-quality reads and chimeras using software like QIIME 2 or DADA2.
-
OTU/ASV Generation: High-quality reads are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Taxonomic Assignment: OTUs/ASVs are assigned to a taxonomic lineage using a reference database such as Greengenes or SILVA.
-
Diversity Analysis: Alpha diversity (within-sample diversity, e.g., Shannon index) and beta diversity (between-sample diversity, e.g., Bray-Curtis dissimilarity) are calculated.
-
Statistical Analysis: Statistical tests (e.g., ANOSIM, PERMANOVA) are used to identify significant differences in microbial composition between experimental groups.
-
3. Bile Acid Profiling by LC-MS
-
Sample Preparation: Bile acids are extracted from serum, liver, or intestinal contents using a solvent extraction method (e.g., with methanol). The extracts are then centrifuged, and the supernatant is dried and reconstituted in a suitable solvent.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The prepared samples are injected into an ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).
-
Data Analysis: The raw data is processed using software to identify and quantify individual bile acid species based on their retention times and mass-to-charge ratios, often by comparison to a library of known bile acid standards.
This guide provides a foundational understanding of the comparative effects of bile acids on the gut microbiota. The provided data, pathways, and protocols serve as a starting point for researchers to design and interpret experiments in this dynamic and impactful field. The continued exploration of the bile acid-microbiota axis holds immense promise for the development of novel therapeutic strategies for a range of metabolic and inflammatory diseases.
References
- 1. Diversification of host bile acids by members of the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Chenodeoxycholic Acid on the Rat Intestinal Microbiota Structure and Gut Functions [hnxb.org.cn]
- 3. Bile Acids and the Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ursodeoxycholic Acid Treatment Restores Gut Microbiota and Alleviates Liver Inflammation in Non-Alcoholic Steatohepatitic Mouse Model [frontiersin.org]
A Researcher's Guide to Assessing Commercial Taurodeoxycholic Acid Sodium Salt: Purity, Quality, and Performance
For researchers, scientists, and professionals in drug development, the purity and quality of reagents are paramount to achieving reliable and reproducible experimental outcomes. Taurodeoxycholic acid sodium salt (TDCAS), a key bile salt used in a multitude of applications from solubilizing membrane proteins to its role as a signaling molecule, is no exception. This guide provides a comprehensive comparison of critical quality attributes for commercial TDCAS, supported by established analytical methods.
Comparative Analysis of Commercial Taurodeoxycholic Acid Sodium Salt
The quality of commercially available TDCAS can vary between suppliers. Key parameters for assessment include purity, as determined by chromatographic and spectroscopic techniques, and the presence of biologically relevant impurities such as endotoxins. Below is a summary of typical specifications and potential variations.
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Typical) | Analytical Method |
| Purity (HPLC) | >98% | ≥97%[1] | >95%[2][3] | High-Performance Liquid Chromatography |
| Identity | Conforms to reference | Conforms to reference | Conforms to reference | Mass Spectrometry, NMR |
| Endotoxin (B1171834) Level | < 0.5 EU/mg | < 1.0 EU/mg | Not specified | Limulus Amebocyte Lysate (LAL) Test |
| Moisture Content | < 2.0% | < 3.0% | Not specified | Karl Fischer Titration |
| Appearance | White to off-white powder[3][4] | White crystalline powder | White solid[2] | Visual Inspection |
| Solubility in Water | ≥ 20 mg/mL[4] | Soluble | 100 mg/mL[3] | Visual Inspection |
Note: The values presented are typical and may vary between lots. It is crucial to consult the Certificate of Analysis (CoA) for lot-specific data.[1][2]
Experimental Protocols for Quality Assessment
Accurate assessment of TDCAS purity and quality relies on robust analytical methodologies. The following section details the protocols for the key experiments cited in this guide.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method separates TDCAS from its impurities, allowing for quantification of its purity.
-
Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a UV or Evaporative Light Scattering Detector (ELSD) is suitable.
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffered aqueous solution (e.g., ammonium (B1175870) acetate) is commonly used. The exact gradient will depend on the specific column and impurities being resolved.
-
Sample Preparation: Accurately weigh and dissolve the TDCAS sample in the mobile phase or a suitable solvent.
-
Analysis: Inject the sample onto the HPLC system. The retention time of the main peak should correspond to a TDCAS reference standard. Purity is calculated based on the area of the TDCAS peak relative to the total peak area.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of TDCAS, confirming its identity.
-
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with a time-of-flight (TOF) or triple quadrupole mass analyzer, is used.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically employed.
-
Sample Preparation: Prepare a dilute solution of TDCAS in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Analysis: Infuse the sample into the mass spectrometer. The resulting spectrum should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ of taurodeoxycholic acid.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical structure of TDCAS, confirming its identity and providing insights into its purity.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve the TDCAS sample in a deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated methanol (CD₃OD).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants should be consistent with the known structure of TDCAS.
Endotoxin Testing by Limulus Amebocyte Lysate (LAL) Assay
For applications in cell culture or in vivo studies, it is critical to quantify the level of bacterial endotoxins.
-
Methodology: The kinetic chromogenic LAL assay is a sensitive method for endotoxin detection.
-
Procedure: The TDCAS sample is incubated with the LAL reagent. The presence of endotoxins triggers a proteolytic cascade, resulting in the release of a chromophore that can be measured spectrophotometrically over time.
-
Quantification: The concentration of endotoxin is determined by comparing the reaction kinetics of the sample to a standard curve of known endotoxin concentrations.
Visualizing Workflows and Pathways
To further clarify the processes and biological context of TDCAS, the following diagrams are provided.
Tauro- and other bile acids are known to act as signaling molecules by activating specific receptors, such as the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.
Alternatives to Taurodeoxycholic Acid Sodium Salt
While TDCAS is a widely used bile salt, several alternatives exist for specific applications. The choice of detergent or signaling molecule depends on the experimental goals.
| Alternative | Key Characteristics | Common Applications |
| Sodium Cholate | Anionic detergent, higher CMC than TDCAS. | Solubilization of membrane proteins, micelle formation. |
| CHAPS | Zwitterionic detergent, less denaturing than ionic detergents. | Solubilization of proteins while preserving activity. |
| Tauroursodeoxycholic Acid (TUDCA) | A more hydrophilic bile acid, known for its cytoprotective effects. | Cell culture studies, investigation of ER stress. |
| Glycocholic Acid | A glycine-conjugated bile acid. | Similar applications to other bile salts. |
Conclusion
The selection of high-purity taurodeoxycholic acid sodium salt is a critical step in ensuring the validity of experimental results. By employing a combination of HPLC for purity assessment, mass spectrometry and NMR for identity confirmation, and the LAL assay for endotoxin quantification, researchers can confidently select a commercial source that meets the stringent requirements of their work. This guide provides the foundational information and methodologies to aid in this critical decision-making process.
References
Safety Operating Guide
Proper Disposal of Taurodeoxycholic Acid, Sodium Salt: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of taurodeoxycholic acid, sodium salt, a substance classified as hazardous. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.
This compound is known to cause skin and serious eye irritation and may also lead to respiratory irritation[1]. It is potentially harmful if swallowed and is considered toxic to aquatic life, with the potential for long-term adverse effects on the environment[1][2]. Therefore, it must be disposed of as hazardous waste in accordance with all applicable local, state, and federal regulations[2].
Summary of Key Safety and Disposal Information
The following table summarizes crucial information for the safe handling and disposal of this compound.
| Characteristic | Information | Source |
| Hazard Classification | Skin Irritant (Category 2), Serious Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) | [1] |
| Primary Routes of Exposure | Inhalation, Ingestion, Skin contact, Eye contact | [1] |
| Incompatible Materials | Strong oxidizing agents | [1][3] |
| Recommended PPE | Protective gloves, protective clothing, eye protection, face protection | [1] |
| Environmental Hazards | Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment. | [2] |
| Disposal Method | Dispose of as hazardous waste at an approved waste disposal plant. | [1] |
Experimental Protocols: Step-by-Step Disposal Procedure
This section outlines the standard operating procedure for the disposal of this compound.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling the chemical waste, ensure you are wearing the appropriate PPE, including:
-
Nitrile gloves
-
Chemical safety goggles and a face shield
-
A lab coat
-
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust[1].
-
Prepare a designated, labeled, and sealed hazardous waste container. The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.
2. Waste Collection:
-
Solid Waste:
-
Carefully sweep or scoop any solid this compound waste into the designated hazardous waste container[1].
-
Avoid generating dust during this process[1]. If necessary, lightly moisten the solid with a non-reactive solvent (e.g., water, unless it promotes a reaction with other waste in the container) to minimize dust.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, weigh boats, and contaminated paper towels, must also be disposed of in the same hazardous waste container.
-
-
Unused Product:
-
If disposing of the original product, do not open the container if it is sealed. Place the entire container into a larger, compatible, and properly labeled hazardous waste container.
-
3. Container Sealing and Labeling:
-
Securely seal the hazardous waste container.
-
Ensure the label on the container is complete and accurate, including:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The date of accumulation
-
The specific hazards (e.g., "Irritant")
-
4. Storage Pending Disposal:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.
-
The storage area should be away from incompatible materials, particularly strong oxidizing agents[1][3].
-
Keep the waste container closed except when adding waste.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[3].
-
Do not pour this compound down the drain or dispose of it in the regular trash[2][4].
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal[2].
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling taurodeoxycholic acid, sodium salt
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of taurodeoxycholic acid, sodium salt, tailored for researchers, scientists, and professionals in drug development.
Chemical Identifier:
Hazard Identification and First Aid
This compound is considered hazardous, causing skin and serious eye irritation.[1] It may also be harmful if swallowed.[1]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1]
-
Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position. If you feel unwell, call a poison center or doctor.[1]
-
Ingestion: Do NOT induce vomiting. Seek medical attention.[1]
Personal Protective Equipment (PPE)
Adherence to standard laboratory PPE protocols is crucial to minimize exposure and ensure safety.
| PPE Category | Requirement and Specification | Rationale |
| Eye Protection | Safety glasses with side shields or tight-sealing safety goggles. | Protects eyes from accidental splashes or dust particles.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness). | Prevents direct skin contact. Always inspect gloves for integrity before use.[2][3] |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination.[2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust generation is likely or if irritation is experienced. | Protects against inhalation of dust particles.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ventilation: Handle the compound in a well-ventilated area. A chemical fume hood is recommended if there is a potential for aerosol or dust generation.[2]
-
Designated Area: Designate a specific area for handling to prevent cross-contamination.[2]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][2]
-
Container Inspection: Before use, visually inspect the container for any damage or leaks.[2]
2. Handling and Dispensing:
-
Avoid Dust Formation: When weighing the solid material, do so carefully to minimize dust creation.[1][2] If creating a solution, add the solid to the solvent slowly.[2]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory area.[2]
3. Storage:
-
Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] Some sources recommend storing in a freezer.[1]
-
Incompatible Materials: Store away from strong oxidizing agents.[1]
Spill and Disposal Plan
Minor Spills (Solid):
-
Alert personnel in the immediate area.[2]
-
Wear appropriate PPE (lab coat, gloves, eye protection).[2]
-
Mechanically scoop or sweep up the spilled material.[2] Avoid generating dust.[1]
-
Place the collected material into a sealed, labeled container for proper waste disposal.[1][2]
Disposal:
-
All waste must be handled in accordance with local, state, and federal regulations.[4]
-
Dispose of the contents and container to an approved waste disposal plant.[1]
-
Do not allow the substance to be released into the environment.[1][4]
Diagram of Handling Workflow
Caption: Workflow for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
